4-Bromo-3,5-dimethylbenzaldehyde
Description
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Properties
IUPAC Name |
4-bromo-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USONNBCBJMNJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624001 | |
| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400822-47-1 | |
| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3,5-dimethylbenzaldehyde CAS number
An In-depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde
Abstract
This compound, identified by CAS number 400822-47-1, is a halogenated aromatic aldehyde that serves as a versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—a bromine atom positioned para to an aldehyde group, flanked by two meta-methyl groups—imparts a specific steric and electronic profile that is highly useful for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic methodology, explores its key reactive pathways, and discusses its applications, particularly in the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in their synthetic endeavors.
Core Compound Profile: Physicochemical and Spectroscopic Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid or semi-solid compound at room temperature, a characteristic that simplifies handling and weighing operations in a laboratory setting.
Chemical and Physical Properties
The key identifiers and physical properties of this compound are summarized in the table below. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 400822-47-1 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=CC(=C1Br)C)C=O | [1] |
| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N | [1] |
| Physical Form | Solid or semi-solid | |
| Typical Purity | ≥98% |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the material. While a dedicated, peer-reviewed spectral analysis for this specific compound is not available in the provided search results, its structure allows for the prediction of characteristic spectroscopic features. PubChem confirms the existence of GC-MS and IR spectral data.[1] Researchers should always acquire their own analytical data for lot validation.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehydic proton (~9.8-10.0 ppm).- A singlet for the two aromatic protons (~7.5-7.8 ppm).- A singlet for the six methyl protons (~2.3-2.5 ppm). |
| ¹³C NMR | - A resonance for the aldehyde carbonyl carbon (~190-193 ppm).- Aromatic carbons in the ~125-145 ppm range.- A resonance for the methyl carbons (~20-22 ppm). |
| IR | - A strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹).- C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹).- A C-Br stretch in the fingerprint region. |
| MS (GC-MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹Br/⁸¹Br in ~1:1 ratio) at m/z 212 and 214. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved via the electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde. The directing effects of the substituent groups are key to the success of this transformation. The aldehyde group is a meta-director and a deactivator, while the two methyl groups are ortho-, para-directors and activators. The position para to the aldehyde is sterically accessible and activated by both methyl groups, making it the prime target for bromination.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Bromination
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated or other side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two distinct functional handles: the aldehyde and the aryl bromide. These groups can be manipulated independently or sequentially to build molecular complexity.
-
Aldehyde Group Reactivity: The aldehyde is susceptible to a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and reductive amination to form substituted benzylamines. It is also a key participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form alkenes, and in the formation of imines and oximes.[2]
-
Aryl Bromide Reactivity: The carbon-bromine bond is a gateway to modern cross-coupling chemistry. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3] This functionality is paramount in the synthesis of biaryl compounds and other complex scaffolds found in many drug candidates.
Caption: Key synthetic transformations of this compound.
Applications in Research and Development
As a functionalized building block, this compound is primarily used as an intermediate in the synthesis of more complex target molecules. While specific drug candidates derived directly from this compound are not prominent in the initial search, its structural motifs are relevant to several areas:
-
Pharmaceutical Synthesis: Brominated aromatic compounds are foundational in the synthesis of active pharmaceutical ingredients (APIs).[2] The aldehyde can be elaborated into various functional groups that are common in pharmacophores, while the bromide allows for the strategic connection of different molecular fragments.
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on intermediates like this for creating bioactive compounds.[2]
-
Materials Science: The ability to form radical cations makes this and similar compounds interesting for research into novel electronic and optical materials.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating that it is an irritant.
| Hazard Type | GHS Code(s) | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Statements | H315, H319, H335 | Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. | |
| Precautionary | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/eye protection.IF ON SKIN: Wash with plenty of water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Protocol
-
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[5][6] Avoid all personal contact.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2][4] For long-term stability and to prevent slow oxidation of the aldehyde group, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. Recommended storage temperatures vary from room temperature to 2°C - 8°C; the colder temperature is preferable for long-term storage.
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in its dual reactivity. The predictable transformations of its aldehyde and aryl bromide functionalities provide chemists with a reliable and versatile tool for constructing complex molecules. A firm grasp of its properties, synthetic access, and reactivity profile, combined with stringent adherence to safety protocols, will enable researchers in drug discovery and materials science to effectively incorporate this building block into their synthetic programs.
References
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AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
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- 1. This compound | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adpharmachem.com [adpharmachem.com]
- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique structural features, including a reactive aldehyde group, a bromine atom, and two methyl groups on the benzene ring, make it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromo and methyl substituents influences the electronic properties and steric environment of the aldehyde, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its current and potential applications in scientific research.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below. While experimentally determined values for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, computed values provide useful estimates.
| Property | Value | Source |
| CAS Number | 400822-47-1 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid, semi-solid, or lump | |
| Melting Point | Not consistently reported (experimental) | |
| Boiling Point | Not consistently reported (experimental) | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| XLogP3 | 2.8 | [1] |
Note: The lack of consistent, experimentally verified data for melting and boiling points in readily accessible sources highlights the specialized nature of this compound. Researchers should perform their own characterization to determine these values for their specific samples.
Synthesis and Purification
The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors like 3,5-dimethylaniline or 3,5-dimethylphenol. A plausible and commonly employed strategy involves the bromination of a 3,5-dimethyl-substituted benzene ring followed by the introduction of the formyl group.
Proposed Synthetic Pathway: From 3,5-Dimethylaniline
A robust and well-established method for the synthesis of aromatic aldehydes from anilines is the Sandmeyer reaction, followed by a Gattermann or Vilsmeier-Haack formylation. A detailed, step-by-step protocol based on established chemical principles is provided below.
Step 1: Bromination of 3,5-Dimethylaniline
The initial step involves the regioselective bromination of 3,5-dimethylaniline at the para-position.
-
Causality: The amino group is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the two meta-methyl groups, the incoming electrophile (bromine) is directed predominantly to the para position.
Experimental Protocol:
-
Dissolve 3,5-dimethylaniline in a suitable solvent such as acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain 4-bromo-3,5-dimethylaniline.
Step 2: Sandmeyer Reaction to Introduce the Formyl Group (via Diazotization)
The Sandmeyer reaction provides a reliable method to convert the amino group of 4-bromo-3,5-dimethylaniline into a formyl group.
-
Causality: The amino group is first converted into a diazonium salt, which is an excellent leaving group. This allows for the introduction of various functional groups, including the formyl group, through reaction with appropriate reagents.
Experimental Protocol:
-
Dissolve 4-bromo-3,5-dimethylaniline in an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare the formylating reagent. For a Gattermann-type reaction, this would involve a mixture of cuprous cyanide and hydrocyanic acid, or more safely, formaldoxime.
-
Slowly add the cold diazonium salt solution to the formylating reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.
-
Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and will appear as a singlet, likely in the range of δ 7.5-7.8 ppm.
-
Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a singlet, typically between δ 2.3 and 2.5 ppm.
¹³C NMR:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, around δ 190-195 ppm.
-
Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons. The carbon bearing the aldehyde group will be downfield, followed by the carbons attached to the methyl groups, the carbon attached to the bromine atom, and finally the carbons bearing the aromatic protons.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 and 2720 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules due to the reactivity of its functional groups.
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.
-
Bromo Group: The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds. The bromine can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation) for subsequent reactions with electrophiles.
The combination of these reactive sites makes this compound a desirable starting material for the synthesis of novel pharmaceutical agents, agrochemicals, and materials with specific electronic and photophysical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as a warning-level hazard, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.
Conclusion
This compound is a synthetically valuable compound with significant potential in various fields of chemical research, particularly in the development of new therapeutic agents. While there is a need for more comprehensive, publicly available experimental data on its physical properties, its chemical reactivity is well-understood based on the principles of organic chemistry. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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PubChem. This compound. [Link]
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AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]
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Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]
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Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
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NIST. Benzaldehyde, 4-bromo-. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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Wikipedia. 4-Bromobenzaldehyde. [Link]
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NIST. Benzaldehyde, 4-bromo-. [Link]
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SpectraBase. Benzaldehyde, 3,5-dibromo-4-(3-methylbenzyloxy)-. [Link]
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PubChem. 4-Bromo-2,6-dimethylbenzaldehyde. [Link]
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Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
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Royal Society of Chemistry. All Organic Porous Heterogeneous Composite with Antagonistic Sites as Cascade Catalyst for Continuous Flow Reaction. [Link]
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The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
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-
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4-Bromo-3,5-dimethylbenzaldehyde molecular weight
An In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (C₉H₉BrO), a key aromatic aldehyde intermediate in organic synthesis. The document details its fundamental physicochemical properties, including a precise molecular weight of 213.07 g/mol , and outlines its structural features and spectroscopic profile. A generalized, robust protocol for its synthesis via electrophilic bromination is presented, accompanied by a discussion of the underlying reaction mechanism. The guide explores the compound's reactivity and its applications as a versatile building block in the development of complex molecules for pharmaceuticals and materials science. Finally, essential safety, handling, and storage protocols are detailed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated aromatic intermediates in their synthetic workflows.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde functional group and a bromine atom on a sterically hindered benzene ring, makes it a unique building block. The aldehyde group is a gateway for numerous transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as Wittig, aldol, and Grignard reactions. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The two methyl groups influence the electronic properties and steric environment of the ring, offering a level of control and specificity in targeted syntheses. This guide provides an in-depth analysis of this compound from its core properties to its practical applications.
Physicochemical and Spectroscopic Properties
The accurate characterization of a reagent is fundamental to its effective use in synthesis. The properties of this compound are well-documented across various chemical databases and suppliers.
Core Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 213.07 g/mol | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| CAS Number | 400822-47-1 | [1] |
| Physical Form | Solid or semi-solid | |
| Purity | Typically ≥98% | |
| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC(=C1Br)C)C=O | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for identity confirmation and quality control.
-
Mass Spectrometry (MS): GC-MS data for this compound shows characteristic isotopic patterns for bromine, with major fragments corresponding to the molecular ion and subsequent loss of functional groups.[1]
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong characteristic absorption peak for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Additional peaks corresponding to C-H bonds of the aromatic ring and methyl groups, as well as the C-Br bond, will also be present.[1]
Synthesis and Purification
The synthesis of this compound is typically achieved through the direct electrophilic bromination of 3,5-dimethylbenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution.
Synthetic Workflow
The diagram below illustrates the logical flow from starting material to the purified final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Generalized)
-
Reaction Setup: Dissolve 3,5-dimethylbenzaldehyde in a suitable solvent, such as glacial acetic acid, in a flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C. This cooling step is critical to control the exothermicity of the bromination reaction and minimize the formation of side products.
-
Bromination: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The slow addition rate ensures that the bromine concentration remains low, favoring mono-bromination at the most activated position. The aldehyde and two methyl groups are ortho-, para-directing; the position para to the aldehyde and between the two methyl groups is sterically hindered and electronically activated, making it the primary site of substitution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a large volume of cold water. This step precipitates the crude product, which is sparingly soluble in water.[2]
-
Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[2]
Applications in Organic Synthesis
This compound is a versatile intermediate whose value lies in the orthogonal reactivity of its functional groups.
Role as a Synthetic Building Block
This compound is primarily used as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. While specific drug candidates derived from this exact molecule are proprietary, its structural motifs are common. Related brominated aromatic aldehydes are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3] For instance, derivatives of N-phenylpyrazine-2-carboxamide containing a bromo-methylphenyl moiety have been investigated for their antibacterial activities.[4]
Key Reaction Pathways
The aldehyde and bromo- functionalities can be targeted in subsequent synthetic steps to build molecular complexity.
Sources
Structure Elucidation of 4-Bromo-3,5-dimethylbenzaldehyde: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 4-bromo-3,5-dimethylbenzaldehyde, a valuable intermediate in organic synthesis. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We explore the causality behind experimental choices, demonstrating how a synergistic approach transforms raw spectral data into a definitive molecular structure, thereby providing a self-validating analytical framework.
The Strategic Imperative: A Logic-Driven Elucidation Workflow
The process of structure elucidation is not a linear execution of techniques but a logical, iterative process of hypothesis generation and validation.[1] For an unknown compound, the goal is to systematically reduce uncertainty by answering three fundamental questions: What is its molecular formula? What functional groups are present? How are the atoms connected?
Our strategy for elucidating the structure of this compound follows a workflow that begins with broad, foundational information and progressively drills down to atomic-level connectivity. This multi-technique approach ensures that the final structure is consistent with all collected data.[2][3]
Caption: A strategic workflow for molecular structure elucidation.
Foundational Analysis: Molecular Formula and Unsaturation
The first objective is to determine the molecular formula and the Index of Hydrogen Deficiency (IHD), which provides initial clues about rings or multiple bonds.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While standard mass spectrometry provides the nominal mass, HRMS is chosen for its ability to provide the exact mass to several decimal places. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₉BrO), the expected monoisotopic mass is 211.9837 Da.[4]
Trustworthiness through Isotopic Pattern: A key self-validating feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The observation of this pattern is definitive evidence for the presence of a single bromine atom.[6]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₉BrO | Derived from HRMS and Elemental Analysis. |
| Calculated Exact Mass | 211.9837 Da | For the ¹²C₉¹H₉⁷⁹Br¹⁶O isotopologue.[4] |
| Observed M⁺ | ~212 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Observed M+2 | ~214 | Corresponds to the molecule with the ⁸¹Br isotope. |
| M⁺ / M+2 Intensity Ratio | ~1:1 | Characteristic isotopic signature of a single bromine atom.[5] |
| IHD Calculation | 5 | C+1 - (H/2) - (X/2) = 9+1 - 9/2 - 1/2 = 5. Suggests a benzene ring (4) + one double bond (1). |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using a known standard.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Identify the molecular ion cluster and calculate the elemental composition from the measured exact mass of the monoisotopic peak (M⁺). Verify the M⁺/M+2 intensity ratio.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Causality: With the molecular formula established, IR spectroscopy is employed to identify the functional groups present. This technique is exceptionally sensitive to the vibrations of specific bonds, providing a molecular "fingerprint." For an aromatic aldehyde, we anticipate several characteristic absorptions. The conjugation of the aldehyde's carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a saturated aldehyde.[7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3050 | Aromatic C-H Stretch | Indicates the presence of C-H bonds on a benzene ring. |
| ~2850 & ~2750 | Aldehydic C-H Stretch | A highly diagnostic pair of peaks for an aldehyde functional group. The lower wavenumber peak is particularly indicative.[9] |
| ~1705 | C=O Carbonyl Stretch | Strong, sharp absorption. The position suggests a carbonyl group conjugated to an aromatic ring.[7][8] |
| ~1600 & ~1475 | Aromatic C=C Stretch | Indicates the presence of the benzene ring skeleton. |
| ~1200 | Ar-C-C Stretch | Stretching of the bond between the aromatic ring and the aldehyde carbon.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the functional groups.
Mapping the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.[10] By analyzing the chemical environment, integration, and coupling of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity. The high degree of symmetry in this compound is a key feature that simplifies its NMR spectra, providing a powerful self-validation check.
Caption: Structure of this compound with proton assignments.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (splitting).
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| A | ~9.9 | Singlet (s) | 1H | Aldehyde proton (-CHO). Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. No adjacent protons, hence a singlet. |
| B | ~7.6 | Singlet (s) | 2H | Aromatic protons (Ar-H). These two protons are chemically equivalent due to the molecule's C₂ᵥ symmetry axis. They have no adjacent protons, resulting in a singlet. |
| C | ~2.4 | Singlet (s) | 6H | Methyl protons (-CH₃). The two methyl groups are chemically equivalent due to symmetry. They are attached to a quaternary carbon, so they appear as a singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Again, symmetry is key. We expect only 5 distinct signals for the 9 carbon atoms.
| Predicted δ (ppm) | Assignment & Rationale |
| ~192 | Aldehyde Carbonyl (C=O). The most downfield signal, characteristic of an aldehyde carbon. |
| ~140 | Aromatic Quaternary (C-CH₃). The two carbons attached to the methyl groups are equivalent. |
| ~137 | Aromatic Quaternary (C-CHO). The carbon attached to the aldehyde group. |
| ~135 | Aromatic CH. The two equivalent aromatic carbons bearing a hydrogen atom. |
| ~130 | Aromatic Quaternary (C-Br). The carbon attached to the bromine atom. Its chemical shift is influenced by the heavy halogen. |
| ~21 | Methyl Carbon (-CH₃). The two methyl carbons are equivalent and appear as a single signal in the aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring an appropriate number of scans for good signal-to-noise.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts to the TMS signal. Integrate the ¹H signals and analyze the multiplicities and chemical shifts for both spectra.
Assembling the Puzzle: The Final Confirmation
The collected data from each technique corroborates a single, unambiguous structure:
-
MS: Confirms the molecular formula C₉H₉BrO and the presence of one bromine atom.
-
IR: Identifies the key functional groups: an aromatic ring and a conjugated aldehyde.
-
¹H NMR: Shows three distinct proton types in a 1:2:6 ratio, perfectly matching the aldehyde, two equivalent aromatic protons, and two equivalent methyl groups. The singlet nature of all peaks confirms the substitution pattern.
-
¹³C NMR: Shows five distinct carbon signals, confirming the molecular symmetry where the two methyl groups and their attached aromatic carbons are equivalent, and the two aromatic CH groups are equivalent.
The combined, self-validating evidence from these orthogonal techniques leads to the conclusive identification of the compound as This compound .
References
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Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]
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The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
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Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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This compound | C9H9BrO. PubChem. [Link]
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Introduction: The Critical Role of Solubility in Scientific Advancement
An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethylbenzaldehyde in Organic Solvents
This compound, a substituted aromatic aldehyde, serves as a key intermediate and building block in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its molecular architecture, featuring a reactive aldehyde group, a bulky bromine atom, and two methyl groups on a benzene ring, presents a unique profile that dictates its behavior in various chemical environments.[1] Understanding the solubility of this compound in organic solvents is not merely an academic exercise; it is a cornerstone for successful reaction design, purification, formulation, and ultimately, the efficient development of novel chemical entities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility, offer a systematic approach to solvent selection, and provide a detailed, field-proven protocol for quantitative solubility determination.
Molecular Profile and Theoretical Solubility Predictions
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.
Key Molecular Characteristics:
-
Molecular Formula: C₉H₉BrO
-
Molecular Weight: 213.07 g/mol
-
Core Structure: A benzene ring, which is inherently nonpolar and hydrophobic.
-
Key Functional Groups:
-
An aldehyde group (-CHO): This group possesses a significant dipole moment due to the electronegative oxygen atom, introducing a polar character to the molecule. The oxygen atom can also act as a hydrogen bond acceptor.[4][5]
-
A bromine atom (-Br): The bromine substituent is electronegative, contributing to the overall polarity of the molecule.
-
Two methyl groups (-CH₃): These are nonpolar, alkyl groups that increase the lipophilic (fat-loving) nature of the molecule.
-
Solubility Predictions Based on Structure:
Given its composite structure, this compound is best described as a molecule of intermediate polarity. The large, nonpolar surface area of the substituted benzene ring suggests poor solubility in highly polar solvents like water. Conversely, the presence of the polar aldehyde group and the bromine atom indicates that it will not be entirely soluble in purely nonpolar solvents like alkanes.
Therefore, we can predict the following solubility trends:
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the aldehyde group. Examples include acetone, ethyl acetate, dichloromethane, and chloroform.[6][7] The closely related compound, 4-bromobenzaldehyde, is known to be soluble in ethanol, ether, and chloroform.[6][8]
-
Moderate Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol). While the aldehyde's oxygen can accept hydrogen bonds from the solvent, the lack of a hydrogen bond-donating group on the solute and the molecule's overall lipophilicity will limit solubility compared to smaller, more polar solutes.[9]
-
Low to Negligible Solubility: Expected in highly nonpolar solvents (e.g., hexane, cyclohexane) and highly polar protic solvents (e.g., water).
A Strategic Approach to Solvent Selection
The choice of solvent is a critical parameter in any experimental design. Below is a categorized table of common organic solvents to guide the researcher in selecting appropriate candidates for solubility testing.
| Solvent Category | Examples | Rationale for Solubility of this compound |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | These solvents possess significant dipole moments that can effectively solvate the polar aldehyde group.[10][11] They are excellent first choices for achieving high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | These are effective at dissolving a wide range of organic compounds of moderate polarity and are good candidates for this molecule.[6][12] |
| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as hydrogen bond donors to the aldehyde's carbonyl oxygen.[13][14] Solubility is expected, but may be lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's hydrogen-bonding network. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.[6] |
| Aromatic | Toluene, Benzene | The aromatic ring of these solvents can interact favorably with the benzene ring of the solute through π-stacking interactions.[15][16] |
| Nonpolar | Hexane, Cyclohexane | Due to the significant polarity of the aldehyde group, solubility in these solvents is expected to be very low. They are useful for establishing the lower bounds of solubility. |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The following protocol describes the widely accepted "shake-flask" or static equilibrium method for determining the solubility of a solid compound in an organic solvent.[17] This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or small glass flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
2. Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL).
-
Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure complete saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, tared vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Sample Analysis:
-
Accurately weigh the filtered, saturated solution.
-
Dilute the filtered solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standards of known concentration is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Data Interpretation and Reporting
The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across different organic solvents.
Example Data Table:
| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | Chlorinated | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Aromatic | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |
Safety and Handling Considerations
As a responsible scientist, adherence to safety protocols is paramount.
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use. Handle flammable solvents away from ignition sources.
Conclusion
References
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AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]
-
Solubility of Things. Benzaldehyde. Available at: [Link]
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ResearchGate. Scope of substituted benzaldehydes. Available at: [Link]
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Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. Available at: [Link]
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Semantic Scholar. Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Available at: [Link]
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ResearchGate. Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Available at: [Link]
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Chemistry LibreTexts. Properties of Aldehydes and Ketones. Available at: [Link]
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Organic Chemistry. Aldehydes, Esters and Ethers. Available at: [Link]
-
SciTech Connect. Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. Available at: [Link]
-
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-
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Chemistry LibreTexts. Intermolecular Forces in Solutions. Available at: [Link]
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Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
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Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]
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An In-depth Technical Guide to the Melting Point of 4-Bromo-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 4-Bromo-3,5-dimethylbenzaldehyde (CAS No. 400822-47-1), a key physicochemical property for its identification, purity assessment, and application in research and development. As a Senior Application Scientist, this document synthesizes established analytical protocols with practical insights to ensure the accurate and reliable determination of this critical parameter.
Introduction to this compound
This compound is an aromatic aldehyde with the chemical formula C₉H₉BrO.[1] Its structure, featuring a bromine atom and two methyl groups on the benzaldehyde scaffold, makes it a valuable intermediate in organic synthesis. Accurate characterization of its physical properties, such as the melting point, is fundamental for its use in the synthesis of more complex molecules, including active pharmaceutical ingredients.
The molecular weight of this compound is 213.07 g/mol .[1] It is typically described as a solid, though its physical form can be variable, appearing as a semi-solid or lump, which underscores the importance of precise melting point determination.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 400822-47-1 | [1][2][3] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Melting Point | 67 °C | |
| Physical Form | Solid, semi-solid, or lump | [2][3] |
| Purity (Typical) | 98% | [2][3] |
| Storage | Inert atmosphere, room temperature or 2-8 °C | [2][3] |
The Critical Role of Melting Point in Compound Validation
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. Therefore, accurate melting point determination is a cornerstone of compound identification and quality control in a laboratory setting.
Several factors can influence the observed melting point of an organic compound:
-
Intermolecular Forces: The strength of the forces between molecules, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, directly impacts the energy required to break the crystal lattice.
-
Molecular Size and Shape: Larger molecules and more symmetrical molecules tend to have higher melting points due to increased surface area for intermolecular interactions and more efficient packing in the crystal lattice.
-
Presence of Impurities: Impurities disrupt the regular packing of the crystal lattice, leading to a lower and broader melting point range. This phenomenon, known as melting point depression, is a key principle used to assess the purity of a compound.
Authoritative Protocol for Melting Point Determination
The following protocol is a synthesis of best practices for the accurate determination of the melting point of a solid organic compound like this compound, drawing from established methodologies.
Instrumentation and Materials
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
This compound sample
-
Thermometer (calibrated)
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup and Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.
-
For an accurate measurement, begin heating the sample at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as a range between these two temperatures. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.
-
Visualizing the Experimental Workflow
Caption: Workflow for Melting Point Determination.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Causality and Trustworthiness in Melting Point Determination
The reliability of a melting point measurement is contingent on meticulous experimental technique.
-
Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point range because the temperature of the heating block will rise faster than the temperature of the sample. A slow and controlled heating rate ensures thermal equilibrium between the sample and the thermometer.
-
Sample Packing: A loosely packed sample can lead to inaccuracies in heat transfer and make it difficult to observe the precise start and end of melting. A densely packed, uniform column of sample is crucial.
-
Purity: As previously discussed, the presence of even small amounts of impurities can significantly affect the melting point. Therefore, the determined melting point is a direct reflection of the sample's purity. A sharp melting point at the expected temperature provides confidence in the identity and purity of the compound.
Chemical Structure
Caption: Structure of this compound.
References
-
PubChem. This compound. [Link]
-
U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]
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An In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its physicochemical properties, outlines a robust synthetic pathway and purification protocol, and discusses its applications in the pharmaceutical landscape. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding for the discerning scientific audience.
Introduction and Strategic Importance
This compound (C₉H₉BrO) is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom and two methyl groups strategically positioned on the benzene ring, offers a unique combination of steric and electronic properties. This substitution pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, while the bromo- and dimethyl-substituents influence the reactivity and ultimate biological activity of the synthesized compounds.
Physicochemical Properties: A Focus on the Boiling Point
However, an estimated boiling point can be extrapolated from the properties of structurally similar compounds. For instance, benzaldehyde boils at 179 °C, while the larger 4-bromobenzaldehyde has a significantly higher boiling point of 255-258 °C.[4][5] The addition of two methyl groups to the ring, as in 3,5-dimethylbenzaldehyde, would further increase the boiling point. Therefore, it is reasonable to estimate that the boiling point of this compound would be well above 260 °C at atmospheric pressure, a temperature at which many organic molecules are prone to degradation.
In a laboratory setting, purification of this compound is more practically achieved through vacuum distillation. By reducing the pressure, the boiling point can be significantly lowered, mitigating the risk of thermal decomposition. The boiling point under vacuum can be estimated using a boiling point nomograph or online calculators.[6] For example, a compound with an atmospheric boiling point of 260 °C would be expected to boil at approximately 130-140 °C under a vacuum of 10 mmHg.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Physical Form | Solid or semi-solid | [2] |
| Purity | ≥98% (typical) | [2] |
| Storage Temperature | 2°C - 8°C, under inert gas | |
| CAS Number | 400822-47-1 | [3] |
Synthesis Protocol: A Reliable Pathway from 4-Bromo-o-xylene
While multiple synthetic routes to substituted benzaldehydes exist, a common and effective method for preparing this compound is through the formylation of a suitable Grignard reagent derived from a brominated xylene. The following protocol is based on established methodologies for analogous transformations.[7]
Experimental Workflow
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An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers a comprehensive exploration of the 1H NMR spectrum of 4-Bromo-3,5-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. By dissecting the theoretical underpinnings of its spectral features and providing a robust experimental framework, this document serves as a practical resource for scientists seeking to leverage 1H NMR for structural verification and purity assessment.
Molecular Structure and Its Influence on the 1H NMR Spectrum
The structure of this compound dictates the number, position (chemical shift), splitting pattern (multiplicity), and integration of signals in its 1H NMR spectrum. The molecule possesses a plane of symmetry that renders the two methyl groups and the two aromatic protons chemically equivalent.
Caption: Molecular structure of this compound.
Based on this structure, we anticipate three distinct signals in the 1H NMR spectrum:
-
Aldehyde Proton (-CHO): A single proton directly attached to the carbonyl carbon.
-
Aromatic Protons (Ar-H): Two chemically equivalent protons on the benzene ring.
-
Methyl Protons (-CH3): Six chemically equivalent protons from the two methyl groups.
Predicted 1H NMR Spectral Parameters
The chemical environment of each proton determines its resonance frequency. The electron-withdrawing nature of the bromine atom and the aldehyde group, along with the electron-donating nature of the methyl groups, all contribute to the final chemical shifts.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electronegativity of the oxygen atom.[1][2] It is not expected to couple with other protons due to the number of bonds separating them. |
| Aromatic (Ar-H) | 7.5 - 7.7 | Singlet (s) | 2H | These protons are deshielded by the aromatic ring current. The surrounding substituents (bromo, methyl, and aldehyde groups) influence their precise chemical shift. Due to the symmetry of the molecule and the lack of adjacent protons, this signal is expected to be a singlet.[3] |
| Methyl (-CH3) | 2.3 - 2.5 | Singlet (s) | 6H | The methyl protons are attached to the aromatic ring and will appear in the typical benzylic proton region.[4][5] They are not adjacent to any other protons, hence they will appear as a singlet. |
Experimental Protocol for 1H NMR Spectrum Acquisition
A meticulous experimental approach is critical for obtaining a high-quality 1H NMR spectrum. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Deuterated chloroform (CDCl3, 99.8 atom % D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipettes and glass wool
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[6][7]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial and gently swirl to dissolve the solid completely.[6][7]
-
Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Add a small drop of tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing.
-
Cap the NMR tube securely.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.
-
Interpretation of the 1H NMR Spectrum: A Self-Validating Analysis
The processed 1H NMR spectrum should be interpreted by correlating the observed signals with the predicted parameters.
-
Signal 1 (Aldehyde Proton): A singlet with an integration of 1H is expected in the downfield region of approximately 9.8-10.0 ppm. The absence of splitting confirms its isolation from other protons.
-
Signal 2 (Aromatic Protons): A singlet with an integration of 2H should be observed in the aromatic region, likely between 7.5 and 7.7 ppm. Its singlet nature is a key indicator of the symmetrical substitution pattern on the benzene ring.
-
Signal 3 (Methyl Protons): A singlet with an integration of 6H is anticipated further upfield, around 2.3-2.5 ppm. This large integration value and singlet appearance are characteristic of two equivalent methyl groups in a magnetically isolated environment.
The internal consistency of these three signals—their chemical shifts, multiplicities, and integration ratios—provides a robust and self-validating confirmation of the structure of this compound.
Safety Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It may cause skin, eye, and respiratory irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[1]
Conclusion
The 1H NMR spectrum of this compound is a clear and interpretable representation of its molecular structure. The predicted spectrum, characterized by three distinct singlets with an integration ratio of 1:2:6, serves as a reliable fingerprint for the identification and purity assessment of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently utilize 1H NMR spectroscopy as a powerful analytical tool in their synthetic and drug development endeavors.
References
- Vertex AI Search. (2010, March 16). MSDS of this compound.
- Fisher Scientific. (2009, September 22).
- Supporting Inform
- NMR Sample Prepar
- material safety data sheet - 4-bromo benzaldehyde 97%. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Fisher Scientific. (n.d.).
- Organomation. (n.d.).
- Apollo Scientific. (2023, March 12). 4-Bromo-3-methylbenzaldehyde.
- School of Chemistry, Food and Pharmacy - Research. (n.d.).
- Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
- Sample Prepar
- Oxford Learning Link. (n.d.). chapter 32.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- ChemicalBook. (n.d.). 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE(31558-40-4) 1H NMR.
- 4-bromobenzaldehyde. (n.d.).
- PubChem. (n.d.). This compound | C9H9BrO | CID 22259686.
- PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521.
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- 4. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
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An In-Depth Technical Guide to the Infrared Spectrum of 4-Bromo-3,5-dimethylbenzaldehyde
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Bromo-3,5-dimethylbenzaldehyde, a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and quality control of this compound.
Introduction: The Vibrational Signature of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present within the molecule, providing a unique "vibrational fingerprint." For a molecule with the complexity of this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess its purity, and gain insights into its electronic structure. The conjugation of the aldehyde group with the substituted aromatic ring, along with the presence of methyl and bromo substituents, gives rise to a rich and informative IR spectrum.
Molecular Structure and Predicted IR Absorption Profile
The structure of this compound dictates its characteristic IR spectrum. The key functional groups and their expected vibrational frequencies are detailed below.
Caption: Molecular structure of this compound.
Aldehyde Group Vibrations
-
C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For aromatic aldehydes, conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes. This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. For this compound, a strong absorption is expected in the range of 1705-1685 cm⁻¹ [1].
-
Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration. A notable feature is the appearance of a doublet, typically around 2850 cm⁻¹ and 2750 cm⁻¹ , due to Fermi resonance[2][3][4]. This phenomenon occurs when the fundamental C-H stretching vibration has a similar energy to an overtone of the C-H bending vibration. The lower frequency band (around 2750 cm⁻¹) is particularly diagnostic for aldehydes as it appears in a region with few other absorptions[4].
Aromatic Ring Vibrations
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹ [5][6][7]. These bands are generally of weak to medium intensity.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands in the 1625-1400 cm⁻¹ region[6][7][8]. Typically, two to four bands can be observed, with prominent peaks often near 1600 cm⁻¹ and 1500-1400 cm⁻¹ [5][9].
-
Aromatic C-H Out-of-Plane Bending (OOP): The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region[5]. For a 1,2,4-trisubstituted benzene ring pattern, which is analogous to the 1-formyl-2,4-dimethyl-5-bromo arrangement, characteristic absorptions are expected in the ranges of 870–900 cm⁻¹ and 780–830 cm⁻¹ [6][7]. The presence of two adjacent hydrogens would typically give a strong band in the 810-850 cm⁻¹ range. However, for this compound, there are two isolated aromatic hydrogens. This substitution pattern (1,2,3,5-tetrasubstituted) is expected to show a strong absorption in the 880-860 cm⁻¹ region.
Methyl Group Vibrations
-
C-H Stretching: The methyl (CH₃) groups will exhibit both symmetric and asymmetric C-H stretching vibrations. These are expected to appear in the 2975-2950 cm⁻¹ (asymmetric) and 2885-2865 cm⁻¹ (symmetric) regions[8][10].
-
C-H Bending: Asymmetric and symmetric C-H bending (scissoring and umbrella modes) of the methyl groups will produce absorptions around 1460 cm⁻¹ and 1375 cm⁻¹ , respectively[8].
Carbon-Bromine Stretching
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond in aromatic compounds typically occurs in the lower frequency "fingerprint" region of the spectrum. A medium to strong absorption is expected in the range of 690-515 cm⁻¹ [11].
Table 1: Summary of Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H | Stretching | Weak to Medium |
| 2975-2950 | Methyl C-H | Asymmetric Stretching | Medium |
| 2885-2865 | Methyl C-H | Symmetric Stretching | Medium |
| ~2850 & ~2750 | Aldehydic C-H | Stretching (Fermi Resonance) | Weak |
| 1705-1685 | Aldehydic C=O | Stretching | Strong |
| ~1600 | Aromatic C=C | Stretching | Medium |
| 1500-1400 | Aromatic C=C | Stretching | Medium |
| ~1460 | Methyl C-H | Asymmetric Bending | Medium |
| ~1375 | Methyl C-H | Symmetric Bending | Medium |
| 880-860 | Aromatic C-H | Out-of-Plane Bending | Strong |
| 690-515 | C-Br | Stretching | Medium to Strong |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of this compound, proper sample preparation and instrument operation are crucial.
Caption: Workflow for obtaining and analyzing the IR spectrum.
Sample Preparation
As this compound is a solid at room temperature, two primary methods for sample preparation are recommended:
-
Potassium Bromide (KBr) Pellet:
-
Thoroughly dry spectroscopic grade KBr to remove any adsorbed water, which shows a broad absorption in the 3500-3200 cm⁻¹ region.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial for allowing sufficient infrared radiation to pass through the sample.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.
-
Instrumental Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and speed.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This is essential to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.
-
Spectral Range: A typical mid-IR range of 4000-400 cm⁻¹ is appropriate.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
Interpretation of the Spectrum: Structural Confirmation and Purity Assessment
A high-quality IR spectrum of this compound should exhibit the characteristic absorption bands outlined in Table 1. The presence and correct positioning of these bands provide strong evidence for the compound's structure.
-
Confirmation of the Aldehyde Group: The simultaneous presence of a strong C=O stretch around 1700 cm⁻¹ and the weak Fermi resonance doublet for the aldehydic C-H stretch around 2850 and 2750 cm⁻¹ is a definitive indicator of the aldehyde functionality.
-
Verification of the Aromatic Core: The aromatic C-H stretches above 3000 cm⁻¹, the C=C ring stretches in the 1600-1400 cm⁻¹ region, and the characteristic out-of-plane bending bands confirm the presence of the substituted benzene ring.
-
Identification of Substituents: The C-H stretching and bending vibrations of the methyl groups and the C-Br stretch in the fingerprint region confirm the presence of these substituents.
-
Purity Assessment: The absence of significant unexpected peaks is indicative of a pure sample. Potential impurities to consider are:
-
Carboxylic Acid: If the aldehyde has been oxidized, a broad O-H stretching band will appear in the 3300-2500 cm⁻¹ region, and the C=O stretch may shift.
-
Alcohol: The presence of a starting material or a reduction product would be indicated by a broad O-H stretch around 3500-3200 cm⁻¹.
-
Water: A broad absorption around 3500-3200 cm⁻¹ can also indicate the presence of water.
-
Residual Solvents: Sharp peaks corresponding to the known IR absorptions of any solvents used in the synthesis or purification should be absent.
-
Conclusion
The infrared spectrum of this compound is a rich source of structural information. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently verify the identity and assess the purity of this important chemical intermediate. The combination of a strong carbonyl absorption, the diagnostic aldehydic C-H Fermi resonance doublet, and the specific pattern of aromatic and aliphatic C-H and C-C vibrations provides a robust analytical fingerprint. Adherence to proper experimental protocol is paramount in obtaining a high-quality spectrum that allows for unambiguous interpretation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, B. C. (2018).
- Stuart, B. H. (2004).
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
- Nyquist, R. A. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305.
- Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306–316.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
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Mass spectrometry of 4-Bromo-3,5-dimethylbenzaldehyde
An In-Depth Technical Guide: Mass Spectrometry of 4-Bromo-3,5-dimethylbenzaldehyde
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₉H₉BrO). Designed for the practicing scientist, this document eschews rigid templates in favor of a logical, in-depth narrative that elucidates not only the "how" but the fundamental "why" behind the analytical approach. We will dissect the principles of ionization and fragmentation specific to this molecule, establish a robust, self-validating experimental protocol, and interpret the resulting spectral data. All methodologies and mechanistic claims are substantiated with authoritative references to ensure scientific integrity.
Strategic Importance and Analytical Context
This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique structure, featuring a reactive aldehyde functionality and a bromine-substituted, sterically hindered aromatic ring, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials.
Given its role as a critical building block, unequivocal structural confirmation and purity assessment are paramount. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. Understanding the specific mass spectrometric signature of this compound is essential for quality control, reaction monitoring, and metabolite identification in drug development pipelines.
Foundational Principles: Ionization and Fragmentation of Substituted Aromatic Aldehydes
To accurately interpret the mass spectrum of this compound, one must first grasp the typical behavior of its constituent parts under electron ionization (EI) conditions. Aromatic systems are inherently stable, leading to prominent molecular ion peaks in their mass spectra.[1] The fragmentation patterns are not random; they are predictable processes governed by the stability of the resulting ions and neutral losses.
For aromatic aldehydes, two primary fragmentation pathways dominate after the initial formation of the molecular ion (M•⁺):[1][2][3]
-
α-Cleavage (Loss of H•): The bond between the carbonyl carbon and its hydrogen is weak, leading to the loss of a hydrogen radical to form a highly stable [M-H]⁺ acylium ion.
-
α-Cleavage (Loss of •CHO): The bond between the aromatic ring and the carbonyl carbon can cleave, resulting in the loss of a formyl radical (•CHO) and the formation of a substituted phenyl cation.
The presence of a bromine atom introduces a critical diagnostic feature: the isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[2] Consequently, any bromine-containing fragment will appear in the mass spectrum as a pair of peaks (an M and M+2 peak) of nearly equal intensity, providing a definitive marker for its presence.
A Validated Experimental Protocol for Analysis
The following protocol is designed for robustness and reproducibility. The rationale behind each parameter is explained to empower the analyst to adapt the method to their specific instrumentation and experimental context.
Sample Preparation and Introduction
-
Analyte Purity Verification: Prior to MS analysis, confirm the purity of the this compound sample using an orthogonal technique such as NMR or HPLC to avoid misinterpretation of the spectrum due to impurities.
-
Solvent Selection: Dissolve the solid sample (typically ~1 mg/mL) in a high-purity, volatile solvent like dichloromethane or ethyl acetate. The solvent must be compatible with the MS inlet system and ensure complete solubilization.
-
Sample Introduction: For a pure standard, a direct insertion probe (DIP) is efficient.[4] For analyzing the compound within a complex mixture, coupling with a Gas Chromatograph (GC) is necessary for prior separation.
Mass Spectrometer Parameters (Electron Ionization)
The parameters below are a standard starting point for EI-MS analysis on a quadrupole or ion trap instrument.
| Parameter | Recommended Setting | Scientific Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a high-energy, "hard" ionization technique that induces reproducible and extensive fragmentation, creating a detailed fingerprint ideal for structural elucidation and comparison with spectral libraries like NIST.[5] |
| Electron Energy | 70 eV | This is the global standard energy for EI. It provides sufficient energy to overcome ionization potentials and induce characteristic fragmentation while ensuring that spectra are comparable across different instruments and databases.[6] |
| Source Temperature | 230 °C | The source temperature must be high enough to maintain the analyte in the gas phase and prevent condensation, but not so high as to cause thermal degradation before ionization. |
| Mass Range | m/z 40 - 250 | This range is selected to capture the molecular ion (m/z ~213) and all anticipated significant fragments, while excluding low-mass background ions. |
| Scan Rate | 1000 amu/sec | A typical scan rate that provides a good balance between signal averaging and chromatographic peak resolution if using a GC inlet. |
Analytical Workflow Diagram
Caption: A validated workflow for the MS analysis of this compound.
Spectral Interpretation: Decoding the Fragmentation Pattern
The EI mass spectrum of this compound is highly characteristic. The following sections detail the expected major ions and their structural origins.
The Molecular Ion (M•⁺)
The nominal molecular weight of C₉H₉BrO is 212 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the near 1:1 isotopic abundance of bromine, the molecular ion will be observed as a doublet of peaks with almost equal intensity at m/z 212 (C₉H₉⁷⁹BrO)•⁺ and m/z 214 (C₉H₉⁸¹BrO)•⁺ .[2][7] The presence of this M/M+2 pattern is the most definitive evidence for a monobrominated compound.
Primary Fragmentation Pathways
The fragmentation is driven by the formation of the most stable possible ions.
-
[M-H]⁺ at m/z 211/213: This corresponds to the loss of a single hydrogen radical from the aldehyde group. This is a classic α-cleavage for aldehydes, resulting in a resonance-stabilized acylium ion.[1]
-
[M-CHO]⁺ at m/z 183/185: This fragment arises from the cleavage of the bond between the aromatic ring and the carbonyl carbon, with the loss of a neutral formyl radical (29 Da). The resulting ion is the 4-bromo-3,5-dimethylphenyl cation.
-
[M-Br]⁺ at m/z 133: This peak results from the cleavage of the C-Br bond and the loss of a bromine radical. The resulting ion at m/z 133 corresponds to the 3,5-dimethylbenzoyl cation. The absence of an M+2 peak for this fragment confirms the loss of the bromine atom.
Fragmentation Mechanism Diagram
Sources
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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical safety data, handling protocols, and risk mitigation strategies for 4-Bromo-3,5-dimethylbenzaldehyde (CAS No. 400822-47-1). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for researchers and drug development professionals.
Compound Profile and Significance
This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉BrO.[1] Its structure, featuring a reactive aldehyde group and a bromine atom on the aromatic ring, makes it a versatile intermediate in the synthesis of complex organic molecules. The bromine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This reactivity profile has led to its use in the development of novel therapeutics, including kinase inhibitors.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 400822-47-1 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid or semi-solid or liquid or lump | |
| Purity | ≥98% | |
| Storage Temperature | Inert atmosphere, room temperature |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.
Signal Word: Warning
Pictogram:
(GHS07)Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is crucial for safe handling.
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile: Understanding the Risks
The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classification indicates that the compound is an irritant to the skin, eyes, and respiratory system.
For the parent compound, benzaldehyde, the oral LD50 in rats and mice ranges from 800 to 2850 mg/kg.[6][7] Benzaldehyde is metabolized to benzoic acid and excreted.[6][7] While not directly applicable, this information suggests that acute toxicity via ingestion for this compound may be moderate.
The presence of the bromine atom warrants additional consideration. Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[8][9][10] Some studies have raised concerns about the potential for certain brominated flame retardants to have carcinogenic and endocrine-disrupting effects.[10] However, specific long-term toxicity data for this compound is lacking.
Safe Handling and Engineering Controls: A Practical Workflow
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
4.1. Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: An easily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[11]
4.2. Personal Protective Equipment (PPE): The Essential Barrier
| PPE | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[11] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, preventing serious eye irritation.[11] |
| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure. | To prevent respiratory tract irritation from dust or vapors. |
4.3. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
Reactivity and Incompatibility: Preventing Hazardous Reactions
Understanding the chemical reactivity of this compound is crucial to prevent unintended and potentially hazardous reactions.
-
Oxidizing Agents: As an aldehyde, it can be oxidized, potentially vigorously, by strong oxidizing agents.
-
Reducing Agents: The aldehyde group can be reduced. Reactions with strong reducing agents should be performed with caution.
-
Strong Bases: Strong bases can potentially react with the aldehyde group.
-
Light and Air Sensitivity: Some sources suggest that similar compounds may be sensitive to light and air.[12] Therefore, it is prudent to store this compound in a tightly sealed, opaque container under an inert atmosphere.
Emergency Procedures: Preparedness is Key
6.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
6.2. Accidental Release Measures
In the event of a spill, follow these procedures:
Caption: A stepwise procedure for responding to a spill of this compound.
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For larger spills, contain the material with a non-combustible absorbent material such as sand or vermiculite.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Fire-Fighting Measures
While not highly flammable, this compound is combustible.
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal: Responsible Chemical Management
8.1. Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[12]
-
Keep containers tightly closed to prevent exposure to air and moisture.[12]
-
Store in an opaque container to protect from light.
-
It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).
8.2. Disposal
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container. Do not mix with non-halogenated waste.
-
Institutional Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Environmental Considerations: Brominated aromatic compounds can be persistent in the environment.[8][13] Improper disposal can lead to long-term environmental contamination. While some brominated compounds can be biodegraded by microbial consortia under specific conditions, direct release to the environment must be avoided.[14][15]
Applications in Drug Discovery and Development: A Note on Synthesis
This compound is a valuable building block in the synthesis of biologically active molecules. Its utility stems from the ability to perform diverse chemical transformations on both the aldehyde and the bromo-substituted aromatic ring. For instance, it can be used in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy.[2][3][4][5] The aldehyde functionality can participate in condensation reactions to form heterocyclic rings, while the bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to introduce further molecular complexity.
Conclusion
This compound is a valuable reagent for chemical synthesis, particularly in the field of drug discovery. However, its potential hazards necessitate a comprehensive understanding of its properties and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Always consult the most recent version of the Safety Data Sheet provided by the supplier before use.
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- ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. (2025, March 11). Sunstream Global.
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- Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (n.d.).
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4-Bromo-3,5-dimethylbenzaldehyde hazard statements
An In-depth Technical Guide to the Hazard Statements of 4-Bromo-3,5-dimethylbenzaldehyde
This guide provides a comprehensive technical overview of the known and anticipated hazards associated with this compound (CAS No. 400822-47-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from safety data sheets (SDS), chemical databases, and information on structurally analogous compounds to present a robust safety profile. The protocols and recommendations herein are grounded in established principles of laboratory safety and risk management.
Introduction and Compound Profile
This compound is a substituted aromatic aldehyde, a class of compounds widely utilized as building blocks in organic synthesis. Its utility in creating more complex molecular architectures, particularly in pharmaceutical and materials science research, necessitates a thorough understanding of its hazard profile.
Direct and comprehensive toxicological data for this compound is not extensively published. Therefore, this guide employs a scientifically grounded approach, leveraging data from close structural analogs such as 4-Bromobenzaldehyde, 4-Bromo-3-methylbenzaldehyde, and 4-Bromo-2,6-dimethylbenzaldehyde.[1] This methodology is standard practice in chemical safety assessment, as the shared functional groups—a reactive aldehyde and a brominated aromatic ring—are the primary determinants of the toxicological and hazardous properties.[1]
The core hazards identified through this analysis indicate that this compound should be handled as a substance that is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Physicochemical Properties and Structural Analysis
The structure of this compound features an aldehyde group, which is known for its reactivity, and a halogenated aromatic ring. The bromine atom and methyl groups influence the electron density of the ring and the reactivity of the aldehyde.
Caption: Safe Handling Workflow for this compound.
Protocol 4.1: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards are mandatory at all times. [3]A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. [3]2. Skin Protection:
-
Gloves: Handle with chemically resistant gloves (e.g., Nitrile rubber) that have been inspected for integrity prior to use. [3]Dispose of contaminated gloves after use in accordance with good laboratory practices. [3] * Lab Coat: A flame-retardant lab coat must be worn and kept fastened.
-
Protective Suit: For large-scale operations or spill cleanup, a complete chemical-resistant suit may be necessary. [3]3. Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., P95 or P1 for particles) is required. [3]
-
Protocol 4.2: Engineering Controls & Laboratory Setup
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow. [4][5]2. Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible and have been recently tested. [6]3. Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter. Avoid the accumulation of dust.
Protocol 4.3: Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. [4]Keep the container tightly closed to prevent moisture absorption and contamination. [4]2. Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents. [6]
Emergency and First Aid Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
Protocol 5.1: Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation. Remove all sources of ignition. [5]3. Containment:
-
For small spills: Carefully sweep up the solid material, avoiding dust generation. [3]Place into a suitable, labeled, and closed container for disposal.
-
For large spills: Do not create dust. Use a HEPA-filtered vacuum for cleanup if available. Otherwise, gently moisten the material with a suitable solvent (e.g., water, if compatible) before sweeping.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Personal Protection: All personnel involved in cleanup must wear the appropriate PPE as described in Protocol 4.1. [5]
Protocol 5.2: First Aid Measures
Always show the Safety Data Sheet to the attending medical professional. [4]
-
If Inhaled: Move the person to fresh air immediately. [4]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [4]2. In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [7]If skin irritation persists, consult a physician. [3]3. In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention from an ophthalmologist. 4. If Swallowed: Do NOT induce vomiting. [7]Never give anything by mouth to an unconscious person. [4]Rinse the mouth thoroughly with water and immediately call a physician or poison control center. [3][4]
Conclusion
This compound is a valuable synthetic intermediate that presents moderate but manageable hazards. The primary risks include oral toxicity, skin and eye irritation, and respiratory tract irritation. Adherence to the principles of chemical hygiene, including the consistent use of appropriate engineering controls and personal protective equipment, is paramount to ensure the safety of all laboratory personnel. The protocols outlined in this guide provide a framework for mitigating these risks effectively.
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4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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4-Bromo-3-methylbenzaldehyde - Safety Data Sheet. Apollo Scientific.
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SAFETY DATA SHEET - 4-Bromobenzaldehyde. Sigma-Aldrich.
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4-BROMO-3,5-DIMETHOXYBENZALDEHYDE - Safety Data Sheet. ChemicalBook.
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Introduction: A Versatile Scaffold for Chemical Innovation
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-3,5-dimethylbenzaldehyde
This compound is a strategically functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern—a reactive aldehyde group, a synthetically versatile bromine atom, and two activating methyl groups—offers a trifecta of chemical handles for molecular elaboration. This guide provides a comprehensive analysis of its reactivity, offering insights into its synthetic utility for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the substituents governs the molecule's electronic and steric properties, making it a valuable building block for creating complex molecular architectures.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [2] |
| CAS Number | 400822-47-1 | |
| Appearance | Solid, semi-solid, or lump | |
| Purity | ≥98% | |
| Storage Temperature | Inert atmosphere, room temperature | |
| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N | [2] |
Synthetic Accessibility
While numerous vendors supply this compound, understanding its synthesis provides context for its cost and potential impurities. A common laboratory-scale preparation involves the direct bromination of 3,5-dimethylbenzaldehyde. The electron-donating methyl groups activate the aromatic ring, while the aldehyde group acts as a meta-director. The bromine is directed to the position para to the aldehyde and ortho to the two methyl groups.
Alternatively, synthesis can be achieved through the oxidation of 4-bromo-3,5-dimethyltoluene. This approach is analogous to the preparation of 4-bromobenzaldehyde from 4-bromotoluene, which involves free radical bromination of the methyl group followed by hydrolysis.[3]
Core Reactivity Profile: A Multi-faceted Reagent
The reactivity of this compound can be dissected into three primary domains: the aldehyde carbonyl group, the carbon-bromine bond on the aromatic ring, and the aromatic ring itself.
Caption: Reactivity overview of this compound.
Reactions of the Aldehyde Functional Group
The aldehyde group is a versatile functional handle that can undergo a wide range of transformations.
The aldehyde can be readily oxidized to the corresponding 4-bromo-3,5-dimethylbenzoic acid. This transformation is a cornerstone of organic synthesis, enabling access to a new class of derivatives.
-
Causality of Reagent Choice: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective but can be harsh. Milder, more selective reagents like Oxone (potassium peroxymonosulfate) are often preferred for their operational simplicity and compatibility with various functional groups.[4]
The reduction of the aldehyde to 4-bromo-3,5-dimethylbenzyl alcohol provides a route to another important synthetic intermediate.
-
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its selectivity for aldehydes and ketones, its stability in protic solvents like ethanol or methanol, and its relative safety compared to more powerful hydrides like lithium aluminum hydride (LAH).
Reductive amination is one of the most powerful methods for forming C-N bonds and is extensively used in pharmaceutical chemistry. The process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
-
Causality of Reagent Choice: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents because they are less reactive than NaBH₄ and will selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde.[5] This selectivity is crucial for achieving high yields.
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If the amine is an acid salt, add a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a drying agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Reactions at the Carbon-Bromine Bond: Cross-Coupling
The aryl bromide functionality is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium.[6]
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organohalide.[7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[8]
-
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species.[9] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.
The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is highly valuable for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials.[11]
-
Causality of Experimental Choices: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[14] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[12]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq).
-
Solvent and Reagents: Add a degassed solvent, typically an amine like triethylamine or a mixture of THF and an amine. Then, add the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is moderately activated towards electrophilic aromatic substitution. The two methyl groups are ortho, para-directing and activating. The bromine atom is also ortho, para-directing but deactivating. The aldehyde group is a meta-director and is strongly deactivating. The net effect is that the positions ortho to the bromine (and meta to the aldehyde) are the most likely sites for further substitution, although the reaction may require forcing conditions due to the deactivating effect of the aldehyde.
Applications in Research and Development
The derivatives of this compound are valuable in several high-value research areas.
-
Medicinal Chemistry: The ability to easily generate diverse libraries of compounds through reactions at the aldehyde and bromide positions makes this molecule an attractive scaffold for drug discovery. Biaryl and arylalkyne structures are prevalent in many biologically active compounds. For instance, similar bromobenzaldehyde derivatives are used in the synthesis of potential anticancer and antioxidant agents.[15][16]
-
Materials Science: The rigid, well-defined structures that can be synthesized via cross-coupling reactions are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. The ability to introduce conjugated systems allows for the tuning of photophysical and electronic properties.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is well-defined and can be selectively controlled to modify the aldehyde group, the aryl bromide, or the aromatic ring. A deep understanding of its reactivity profile, particularly in cross-coupling and reductive amination reactions, empowers chemists to design and execute efficient synthetic routes to complex molecules for applications ranging from drug discovery to materials science. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging the full synthetic potential of this valuable intermediate.
References
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AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved January 11, 2026, from [Link]
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The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 11, 2026, from [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 11, 2026, from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 11, 2026, from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). p-BROMOBENZOIC ACID. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
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Chemsimilar. (n.d.). What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE?. Retrieved January 11, 2026, from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 11, 2026, from [Link]
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YouTube. (2019, January 7). Sonogashira coupling. Retrieved January 11, 2026, from [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 11, 2026, from [Link]
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Pertanika. (1981). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved January 11, 2026, from [Link]
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Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved January 11, 2026, from [Link]
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BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved January 11, 2026, from [Link]
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Oakwood Chemical. (n.d.). 4-Bromo-3, 5-dimethylbenzaldehyde, min 98%, 10 grams. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved January 11, 2026, from [Link]
-
Sunan Kalijaga State Islamic University. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved January 11, 2026, from [Link]
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MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved January 11, 2026, from [Link]
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A Researcher's Comprehensive Guide to 4-Bromo-3,5-dimethylbenzaldehyde: From Sourcing to Synthesis
For the discerning researcher, the integrity of a starting material is the bedrock upon which successful discovery is built. This is particularly true for versatile intermediates like 4-Bromo-3,5-dimethylbenzaldehyde, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a scaffold for intricate molecular designs, but its utility is directly proportional to its purity and reliable sourcing. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, quality control, and application of this important reagent.
The Strategic Importance of this compound in Modern Synthesis
This compound, with the CAS number 400822-47-1, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities.[1] The aldehyde group is a versatile handle for transformations including reductive amination, Wittig reactions, and the formation of Schiff bases.[2] This dual reactivity makes it a sought-after precursor in the construction of complex molecular architectures, particularly in the development of novel therapeutics and functional materials.
Sourcing this compound: A Comparative Analysis of Key Suppliers
The selection of a chemical supplier is a critical decision that can significantly impact the timeline and outcome of a research project. Purity, availability, and comprehensive documentation are paramount. Below is a comparative analysis of prominent suppliers of this compound.
| Supplier | Product Number | Purity | Available Quantities | Certificate of Analysis (CoA) |
| Sigma-Aldrich | AMBH2D700FD9 | ≥98% | Gram to multi-gram | Available |
| Biosynth | FB69803 | Not specified | Custom quantities | Available on request |
| Ambeed, Inc. | AMBH2D700FD9 | 98% | Gram to multi-gram | Not specified |
Note: The information presented in this table is based on publicly available data and may be subject to change. It is always recommended to consult the supplier's website for the most current information.
From Procurement to Benchtop: Ensuring the Integrity of Your Starting Material
The arrival of a chemical in the laboratory is not the end of the procurement process, but rather the beginning of its qualification for use in synthesis. A thorough incoming quality control (QC) process is essential to verify the identity and purity of this compound and to identify any potential impurities that could compromise subsequent reactions.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the primary document attesting to the quality of the supplied material. Key parameters to scrutinize include:
-
Identity Confirmation: This is typically verified by techniques such as ¹H NMR and Mass Spectrometry. The spectral data should be consistent with the known structure of this compound.
-
Purity Assessment: Purity is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For a starting material in drug discovery, a purity of ≥98% is generally recommended.
-
Residual Solvents: The CoA should indicate the absence of significant levels of residual solvents from the synthesis and purification process.
-
Water Content: The presence of water can be detrimental to many organic reactions. The water content is typically determined by Karl Fischer titration.
In-House Quality Control: A Practical Workflow
Even with a comprehensive CoA, it is prudent to perform in-house QC to confirm the material's integrity, especially if it has been in storage. The following workflow outlines a standard procedure for the quality control of this compound.
Sources
Methodological & Application
Application Note and Protocol for the Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde
Introduction: The Significance of 4-Bromo-3,5-dimethylbenzaldehyde in Synthetic Chemistry
This compound is a valuable synthetic intermediate in the fields of medicinal chemistry, materials science, and agrochemical research. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for a wide range of transformations such as reductive amination, Wittig reactions, and condensations, while the aryl bromide provides a handle for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This bifunctionality enables the construction of complex molecular architectures. The strategic placement of the bromine atom and the two methyl groups on the benzene ring also imparts specific steric and electronic properties to the molecule and its derivatives. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the bromination of 1,3,5-trimethylbenzene (mesitylene) to afford the key intermediate, 2-bromo-1,3,5-trimethylbenzene, followed by its formylation via the Vilsmeier-Haack reaction.
Overall Synthetic Scheme
Caption: Two-step synthesis of this compound.
Part I: Synthesis of 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)
The initial step involves the electrophilic aromatic substitution of the highly activated mesitylene ring with molecular bromine. The symmetrical nature of mesitylene ensures that mono-bromination yields a single, desired product. This procedure is adapted from a well-established protocol in Organic Syntheses.
Materials and Reagents
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Amount (grams) | Volume (mL) |
| 1,3,5-Trimethylbenzene | Starting Material | C₉H₁₂ | 120.19 | 0.50 | 60.1 | ~70 |
| Bromine | Reagent | Br₂ | 159.81 | 0.53 | 84.7 | ~27 |
| Carbon Tetrachloride | Solvent | CCl₄ | 153.82 | - | - | ~100 |
| Sodium Hydroxide | Quenching | NaOH | 40.00 | - | As needed | - |
| Calcium Chloride | Drying Agent | CaCl₂ | 110.98 | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HBr, dissolve 60.1 g (0.50 mol) of 1,3,5-trimethylbenzene in 50 mL of carbon tetrachloride.
-
Bromination: Cool the flask in an ice-salt bath to below 10°C. Separately, prepare a solution of 84.7 g (0.53 mol) of bromine in 50 mL of carbon tetrachloride and place it in the dropping funnel.
-
Addition of Bromine: While stirring vigorously, add the bromine solution dropwise to the mesitylene solution over approximately 2-3 hours. Maintain the reaction temperature between 10-15°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour. The color of the solution should fade to a light yellow.
-
Work-up: Wash the reaction mixture with water, followed by two portions of 20% aqueous sodium hydroxide solution to remove any residual hydrobromic acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride and filter. Remove the carbon tetrachloride by distillation.
-
Purification: The crude bromomesitylene can be purified by vacuum distillation.
Part II: Vilsmeier-Haack Formylation of 2-Bromo-1,3,5-trimethylbenzene
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings.[1][2] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This electrophile then attacks the electron-rich 2-bromo-1,3,5-trimethylbenzene ring, followed by hydrolysis to yield the target aldehyde. The following protocol is adapted from a general procedure for the Vilsmeier-Haack reaction of a similarly activated aromatic substrate.[3]
Materials and Reagents
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Amount (grams) | Volume (mL) |
| 2-Bromo-1,3,5-trimethylbenzene | Starting Material | C₉H₁₁Br | 199.09 | 0.20 | 39.8 | ~29 |
| N,N-Dimethylformamide (DMF) | Reagent/Solvent | C₃H₇NO | 73.09 | 1.20 | 87.7 | ~93 |
| Phosphorus Oxychloride (POCl₃) | Reagent | POCl₃ | 153.33 | 0.22 | 33.7 | ~20.5 |
| Sodium Acetate | Neutralization | C₂H₃NaO₂ | 82.03 | - | As needed | - |
| Ice | Quenching | H₂O | 18.02 | - | As needed | - |
Experimental Protocol
Caption: Workflow for the Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 87.7 g (1.20 mol) of N,N-dimethylformamide. Cool the flask in an ice bath.
-
Addition of POCl₃: With careful cooling and stirring, add 33.7 g (0.22 mol) of phosphorus oxychloride dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.
-
Addition of Substrate: Once the initial exotherm has subsided, add 39.8 g (0.20 mol) of 2-bromo-1,3,5-trimethylbenzene dropwise with continuous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture on a steam bath for 2-3 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture and pour it cautiously over a large amount of crushed ice in a beaker.
-
Neutralization and Precipitation: Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 7.59 (s, 2H, Ar-H), 2.50 (s, 6H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 140.2, 137.9, 134.8, 128.9, 23.5.
-
Mass Spectrometry (EI): m/z (%) = 214/212 (M⁺), 213/211 (M⁺-H), 185/183 (M⁺-CHO), 133 (M⁺-Br).
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Bromine (Br₂): Highly corrosive and toxic. Causes severe burns upon contact. Handle with extreme care in a fume hood, and have a solution of sodium thiosulfate ready for quenching any spills.
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Handle with appropriate engineering controls and PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953 , 33, 27. DOI: 10.15227/orgsyn.033.0027. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. DOI: 10.1002/cber.19270600118. [Link]
-
Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777–794. [Link]
-
Smith, L. I. Bromomesitylene. Org. Synth.1931 , 11, 24. DOI: 10.15227/orgsyn.011.0024. [Link]
Sources
Synthesis Protocol for 4-Bromo-3,5-dimethylbenzaldehyde: A Detailed Guide for Chemical Researchers
Introduction: The Significance of 4-Bromo-3,5-dimethylbenzaldehyde in Synthetic Chemistry
This compound is a valuable substituted aromatic aldehyde that serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature—possessing an aldehyde for nucleophilic additions and reductive aminations, a bromine atom for cross-coupling reactions, and sterically directing methyl groups—makes it a versatile intermediate for creating a diverse array of chemical entities. The strategic placement of the bromine atom and the aldehyde group on the xylene scaffold allows for sequential and regioselective modifications, providing a robust platform for the construction of novel compounds with potential biological activity or unique material properties.
This application note provides a comprehensive guide to the synthesis of this compound, including a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and essential safety and characterization information. The presented methodology is designed to be accessible to researchers with a foundational understanding of organic synthesis.
Strategic Approach to Synthesis: Electrophilic Aromatic Substitution
The most direct and logical approach to the synthesis of this compound is a two-step process commencing from the readily available starting material, mesitylene. The overall synthetic transformation is depicted below:
Caption: Overall synthetic strategy for this compound.
Step 1: Oxidation of Mesitylene to 3,5-Dimethylbenzaldehyde. The initial step involves the selective oxidation of one of the methyl groups of mesitylene to an aldehyde. While several methods exist for this transformation, a common approach involves the use of a cobalt salt catalyst in the presence of a quaternary ammonium bromide and an oxygen source.[2] This method offers good selectivity for the mono-oxidized product.
Step 2: Regioselective Bromination of 3,5-Dimethylbenzaldehyde. The second and final step is the electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde with bromine. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The aldehyde group is a meta-director and a deactivator, while the two methyl groups are ortho, para-directors and activators. In this disubstituted system, the activating groups (methyl) will predominantly direct the incoming electrophile (bromine).[3] The position para to one methyl group and ortho to the other (C4) is the most sterically accessible and electronically favorable position for bromination.
Detailed Experimental Protocols
PART 1: Synthesis of 3,5-Dimethylbenzaldehyde
This protocol is adapted from a patented procedure for the selective oxidation of mesitylene.[2]
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (approx.) |
| Mesitylene | C₉H₁₂ | 120.19 | 400 mL | 2.9 mol |
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | 237.93 | 6.9 g | 0.029 mol |
| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 9.35 g | 0.029 mol |
| Oxygen | O₂ | 32.00 | As needed | - |
| Sodium hydroxide solution (1 M) | NaOH | 40.00 | As needed | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, add cobalt(II) chloride hexahydrate (1 mol%) and tetrabutylammonium bromide (1 mol%).
-
Add mesitylene (400 mL) to the reaction vessel.
-
Heat the mixture to 110°C with vigorous stirring for 30 minutes to ensure complete dissolution of the catalyst and co-catalyst.
-
Pressurize the reaction vessel with oxygen to 0.2 MPa.
-
Maintain the reaction at 110°C under an oxygen atmosphere for 12 hours. Monitor the reaction progress by GC-MS if possible.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the excess oxygen.
-
Add 1 M sodium hydroxide solution to the reaction mixture to adjust the pH to >10.
-
Separate the organic and aqueous phases. Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by vacuum distillation, collecting the fraction at 115-125°C/20 mmHg to yield 3,5-dimethylbenzaldehyde as a colorless liquid.
Characterization of 3,5-Dimethylbenzaldehyde:
-
¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H), 7.49 (s, 2H), 7.26 (s, 1H), 2.39 (s, 6H).[4]
-
¹³C NMR (101 MHz, CDCl₃): δ 192.8, 138.8, 136.6, 136.2, 127.6, 21.1.[4]
PART 2: Synthesis of this compound
This protocol is adapted from a general procedure for the bromination of activated aromatic compounds in acetic acid.[5][6]
Safety Precautions:
Bromine is a highly corrosive, toxic, and volatile substance. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (approx.) |
| 3,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 10 g | 0.0745 mol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Bromine | Br₂ | 159.81 | 3.8 mL (12.0 g) | 0.075 mol |
| Ice-cold water | H₂O | 18.02 | 500 mL | - |
| Sodium thiosulfate solution (10% w/v) | Na₂S₂O₃ | 158.11 | As needed | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylbenzaldehyde (10 g) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add bromine (3.8 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. A precipitate should form.
-
If the solution remains colored due to excess bromine, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain this compound as a solid.
Characterization of this compound
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Property | Data |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [1] |
| Appearance | Solid |
| ¹H NMR | No experimental data found in the searched literature. Predicted shifts would show an aldehyde proton (~10 ppm), two aromatic protons (singlets), and two methyl groups (singlets). |
| ¹³C NMR | No experimental data found in the searched literature. |
| IR Spectrum (Vapor Phase) | Characteristic peaks for C=O stretch of the aldehyde, C-H stretches, and aromatic C=C bonds.[1] |
| Mass Spectrum (GC-MS) | Molecular ion peaks at m/z 212 and 214 (due to bromine isotopes), with a base peak corresponding to the loss of a hydrogen atom.[1] |
Mechanism of Bromination
The bromination of 3,5-dimethylbenzaldehyde proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of Electrophilic Aromatic Bromination.
-
Generation of the Electrophile: Although a Lewis acid catalyst like FeBr₃ is often used to polarize the Br-Br bond and generate a more potent electrophile, the reaction can proceed without it in highly activated rings, albeit slower. In this protocol, glacial acetic acid can assist in polarizing the bromine molecule.
-
Nucleophilic Attack: The electron-rich aromatic ring of 3,5-dimethylbenzaldehyde acts as a nucleophile and attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as a bromide ion or a molecule of the solvent, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols and adhering to the specified safety precautions, researchers can reliably produce this versatile building block for their synthetic endeavors. The discussion of the reaction mechanisms provides a deeper understanding of the chemical transformations involved, empowering scientists to potentially adapt and optimize these procedures for their specific needs.
References
- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 4-bromo-3,5-dimethoxybenzaldehyde(31558-40-4) 13c nmr.
- (n.d.).
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE(31558-40-4) 1H NMR.
- Biosynth. (n.d.). This compound | 400822-47-1 | FB69803.
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- NIST WebBook. (n.d.). Benzaldehyde, 4-bromo-.
- SunanKalijaga.org. (n.d.).
- (n.d.). Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure.
- (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 400822-47-1.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorobenzaldehyde 97 133059-43-5.
- ResearchGate. (n.d.).
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (n.d.). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- Wikipedia. (n.d.). 4-Bromobenzaldehyde.
- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
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Application Notes and Protocols for the Gr-ignard Reaction with 4-Bromo-3,5-dimethylbenzaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Grignard reaction to 4-bromo-3,5-dimethylbenzaldehyde. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of a diverse range of secondary alcohols, which are valuable intermediates in medicinal chemistry and materials science.[1][2][3] This guide elucidates the underlying mechanistic principles, provides detailed and validated experimental protocols, and addresses critical safety and optimization considerations to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Grignard Reaction
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][4] The reaction involves the addition of an organomagnesium halide, known as a Grignard reagent, to an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes and ketones.[4][5][6][7][8] This nucleophilic addition leads to the formation of new carbon-carbon single bonds and, after an acidic workup, yields a variety of alcohol products.[1][4] Specifically, the reaction with an aldehyde, such as this compound, produces a secondary alcohol.[5][6][9]
The resulting diaryl or aryl-alkyl methanol scaffolds are prevalent in numerous biologically active molecules and functional materials. The presence of the bromo- and dimethyl-substituents on the benzaldehyde ring offers opportunities for further functionalization, making the products of this reaction valuable building blocks in multi-step syntheses.
Mechanistic Insights: A Tale of Polarity and Nucleophilicity
The success of a Grignard reaction hinges on a fundamental understanding of its mechanism, which can be dissected into two primary stages: the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound.
Formation of the Grignard Reagent
The Grignard reagent is prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[1][6][7][10] The magnesium metal inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom.[11] In the starting aryl halide (e.g., bromobenzene), the carbon attached to the bromine is electrophilic due to the electronegativity of the halogen. In the resulting Grignard reagent (e.g., phenylmagnesium bromide), the carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[4][11]
The reaction occurs on the surface of the magnesium metal.[1] A passivating layer of magnesium oxide on the metal surface can inhibit the reaction.[12] Therefore, activation of the magnesium is often necessary.[11][13][14]
Nucleophilic Addition to the Carbonyl Group
The carbonyl group of an aldehyde is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge.[4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[4][15] This intermediate is then protonated during an acidic workup to yield the final alcohol product.[4]
Caption: General workflow of the Grignard reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful execution of the Grignard reaction with this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₉H₉BrO | 213.07 | Starting material |
| Magnesium turnings | Mg | 24.31 | For Grignard reagent formation |
| Bromobenzene | C₆H₅Br | 157.01 | For Grignard reagent formation |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Solvent, must be anhydrous |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent, must be anhydrous[6] |
| Iodine (I₂) | I₂ | 253.81 | Activating agent[11][14][16] |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Activating agent[11][14] |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | For quenching the reaction |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying agent |
Safety Precautions: A Paramount Consideration
The Grignard reaction is inherently hazardous and requires strict adherence to safety protocols.[17][18][19]
-
Flammability: Ethereal solvents like diethyl ether and THF are extremely flammable and have low flash points.[16][17][18] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[16][18] An ice-water bath should always be readily available to control the reaction temperature and prevent a runaway reaction.
-
Moisture Sensitivity: Grignard reagents are highly reactive towards protic sources, including water.[15][16][20] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[17][18]
Detailed Step-by-Step Protocol: Synthesis of (4-bromo-3,5-dimethylphenyl)(phenyl)methanol
This protocol details the reaction of a phenyl Grignard reagent with this compound.
3.3.1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.[17]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[11][12][14] The appearance of a brown color from the iodine, which subsequently fades, or the evolution of ethylene gas indicates activation.
-
Initiation: Add a small portion (approximately 10%) of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF to the magnesium turnings.
-
Observation of Initiation: The reaction has initiated when the solution becomes cloudy and gentle refluxing begins.[21] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.
-
Addition of Aryl Halide: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[17]
-
Completion of Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[22]
3.3.2. Reaction with this compound
-
Preparation of Aldehyde Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Slowly add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.
3.3.3. Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.[22] This should be done carefully as the quenching process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).[22]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[23]
-
Purification: The crude (4-bromo-3,5-dimethylphenyl)(phenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.[23]
Caption: Experimental workflow for the Grignard reaction.
Characterization of the Product
The structure and purity of the synthesized (4-bromo-3,5-dimethylphenyl)(phenyl)methanol should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton (CH-OH), methyl protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the benzylic carbon and the carbons of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (C₁₅H₁₅BrO, M.W. 291.18 g/mol ).[24] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. |
| Melting Point | A sharp melting point for the purified solid product. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).[12]- Wet glassware or solvent.[16][20] | - Use fresh magnesium turnings or activate with iodine, 1,2-dibromoethane, or by mechanically crushing the turnings.[11][12][14][16]- Ensure all glassware is rigorously dried and use anhydrous solvents.[17][20] |
| Low yield of the desired alcohol | - Quenching of the Grignard reagent by moisture.[16][20]- Formation of side products (e.g., Wurtz coupling). | - Maintain strict anhydrous conditions throughout the experiment.[17][20]- Add the aryl halide slowly to the magnesium to minimize side reactions.[17] |
| Formation of a biphenyl byproduct | - Reaction of the Grignard reagent with unreacted aryl halide. | - This is a common side product and can often be removed during purification by column chromatography or recrystallization.[25][26] |
Conclusion
The Grignard reaction of this compound provides an efficient and versatile route to valuable diaryl and aryl-alkyl methanol derivatives. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize these important compounds. A thorough understanding of the reaction mechanism and potential pitfalls is crucial for troubleshooting and optimizing the reaction to achieve high yields and purity.
References
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Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylbenzaldehyde for the Synthesis of Biaryl Aldehydes
<
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethylbenzaldehyde. This particular substrate presents unique challenges due to steric hindrance from the ortho-methyl groups, which can impede the catalytic cycle. This document outlines optimized reaction conditions, catalyst selection, and troubleshooting strategies to achieve high-yield synthesis of the corresponding biaryl aldehydes, which are valuable intermediates in pharmaceutical and materials science research.[1]
Introduction: The Importance and Challenges of Biaryl Aldehydes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[2][3] This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound offers mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic reagents.[4][5][6] Biaryl aldehydes, the target of this protocol, are crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][7][8]
However, the coupling of substrates like this compound is non-trivial. The two methyl groups flanking the bromine atom create significant steric hindrance, which can challenge the key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl bromide.[9][10][11] Therefore, a carefully designed catalytic system is essential for success. This guide focuses on leveraging modern, bulky, and electron-rich phosphine ligands that have proven effective for such demanding transformations.[4][12]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The widely accepted catalytic cycle involves three primary steps:[3][4][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for sterically hindered substrates.[2][15]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][13][14]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling this compound
Success with this challenging substrate hinges on the careful selection of each reaction component.
Catalyst and Ligand Selection
For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ often prove inefficient.[16] The key to success is the use of bulky and electron-rich dialkylbiaryl phosphine ligands.[4][10] These ligands promote the crucial oxidative addition step and stabilize the palladium center.[14]
-
Recommended Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling hindered substrates.[4][10] They create a sterically demanding environment around the palladium that facilitates reductive elimination while their electron-donating nature enhances the rate of oxidative addition.[14]
-
Pre-catalysts: Using modern pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G3 is highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions, ensuring reproducibility and simplifying reaction setup.
Choice of Boronic Acid/Ester
While standard boronic acids are often sufficient, their stability can be a concern, as they are susceptible to degradation via protodeboronation.[17]
-
Stability: For valuable or complex coupling partners, consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA esters. These are generally more robust and less prone to homocoupling side reactions.[14][17]
-
Purity: Always use high-purity boronic acids or esters, as impurities can inhibit the catalyst.
The Role of the Base
The base plays a multifaceted role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[15]
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent choice for this type of coupling, often providing superior results to carbonates like K₂CO₃ or Cs₂CO₃, especially with hindered substrates.[3][4]
-
Strength and Solubility: The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions with the aldehyde functional group. The solubility of the base in the chosen solvent system is also a critical factor.
Solvent System Considerations
A biphasic or polar aprotic solvent system is typically employed.
-
Recommended Solvents: A mixture of a non-polar organic solvent and water is common. Toluene/water or 1,4-Dioxane/water are excellent choices.[3][16] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the transmetalation step.
-
Degassing: It is absolutely critical to thoroughly degas all solvents before use.[17] Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black and reaction failure.[17]
Summary of Recommended Starting Conditions
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents. |
| Catalyst | XPhos-Pd-G3 or SPhos-Pd-G2 | 1-2 mol%. Highly active for hindered substrates. |
| Base | K₃PO₄ (potassium phosphate) | 2.0 - 3.0 equivalents. Effective for hindered couplings.[4] |
| Solvent | Toluene/H₂O (e.g., 5:1 ratio) | Good solubility for reagents, facilitates biphasic reaction. |
| Temperature | 80 - 110 °C | Provides sufficient energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[17] |
Detailed Experimental Protocol
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
XPhos-Pd-G3 pre-catalyst (0.02 eq, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
Toluene, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (Schlenk flask or reaction vial with a screw cap and septum)
-
Magnetic stir bar
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any residual moisture.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos-Pd-G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is accomplished by applying a vacuum and backfilling with the inert gas, repeating the cycle at least three times.
-
Solvent Addition: Using a syringe, add anhydrous toluene, followed by deionized water that has been previously degassed by bubbling with inert gas for at least 20 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (a saturated solution of NaCl).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl aldehyde.
Figure 2. General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen exposure has deactivated the Pd(0) catalyst.[17] 2. Insufficient Degassing: Residual oxygen in solvents. 3. Poor Reagent Quality: Wet solvents or impure reagents. | 1. Improve Inert Technique: Ensure a thorough purge/backfill cycle. Use Schlenk techniques. 2. Degas Solvents Rigorously: Bubble argon/nitrogen through solvents for at least 30 minutes before use. 3. Use Anhydrous Solvents: Use freshly opened sure-seal bottles or freshly distilled solvents. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Can promote homocoupling.[14] 2. Boronic Acid Instability: Protodeboronation followed by homocoupling. | 1. Enhance Degassing: Minimize oxygen in the reaction headspace and solvents. 2. Use Boronic Ester: Switch to a more stable pinacol (Bpin) or MIDA boronate.[17] 3. Check Base: Ensure the base is not excessively strong or hydrolyzing the boronic acid. |
| Stalled Reaction | 1. Catalyst Decomposition: High temperature or impurities may have caused catalyst to crash out as palladium black. 2. Insoluble Base: The chosen base may not be sufficiently soluble or active in the solvent system. | 1. Lower Temperature: Try running the reaction at a slightly lower temperature (e.g., 80-90 °C). 2. Screen Bases/Solvents: Try a different base (e.g., Cs₂CO₃) or solvent system (e.g., Dioxane/H₂O, DMF).[16] |
| Formation of Byproducts | 1. Protodeboronation: Loss of the boron moiety from the starting material.[17] 2. Aldehyde Reactivity: The aldehyde may undergo side reactions under harsh conditions. | 1. Use Milder Base: Try a weaker base like K₂CO₃ if K₃PO₄ is suspected to be too harsh. 2. Lower Temperature: Reduce the reaction temperature. 3. Protect Aldehyde: In extreme cases, protect the aldehyde as an acetal, perform the coupling, and then deprotect. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success relies on mitigating the steric hindrance near the reaction center through the strategic use of bulky, electron-rich phosphine ligands and carefully optimized reaction conditions. By following this detailed protocol, which emphasizes rigorous inert atmosphere techniques and rational selection of reagents, researchers can reliably synthesize a wide range of valuable biaryl aldehydes for application in drug discovery and materials science.
References
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Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 534–545. [Link]
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NRO Chemistry. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Fan, X., Zhang, G., & Zhang, Y. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(2), 165-173. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Buchwald, S. L., & Yin, J. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(17), 4926–4927. [Link]
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NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Uozumi, Y., & Shiraishi, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(9), 3581–3584. [Link]
-
Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2011). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2045-2049. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Boruah, P., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(10), 7247-7253. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Heck Reaction of 4-Bromo-3,5-dimethylbenzaldehyde
Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This transformation enables the coupling of unsaturated halides or triflates with alkenes, leading to the synthesis of substituted alkenes with high regio- and stereoselectivity.[1][3] Its significance in academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials, was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]
This application note provides a detailed guide for performing the Heck reaction using 4-Bromo-3,5-dimethylbenzaldehyde as the aryl halide substrate. The presence of both an electron-withdrawing aldehyde group and steric hindrance from the two ortho-methyl groups presents a unique set of considerations for optimizing this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and discuss key experimental variables and troubleshooting strategies to empower researchers in achieving successful and reproducible outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][4][5] Understanding this mechanism is crucial for rationalizing the role of each reaction component and for troubleshooting unforeseen challenges.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5] The electron-withdrawing nature of the aldehyde group on the aromatic ring can facilitate this rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step generally favors the formation of the more thermodynamically stable trans isomer.[2]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt, thus completing the catalytic cycle.[4][5]
Figure 1: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a starting point for the Heck reaction between this compound and styrene. Optimization may be required depending on the specific alkene used and the desired scale of the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Styrene | ≥99%, inhibitor-free | Acros Organics | Pass through a short column of basic alumina to remove inhibitor before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | TCI Chemicals | A bulky phosphine ligand suitable for sterically hindered substrates. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Alfa Aesar | Should be freshly distilled or from a sealed bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent from a sealed bottle or dry over molecular sieves. |
| Diethyl ether | ACS grade | VWR | For extraction. |
| Saturated aqueous sodium chloride (brine) | - | - | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying the organic phase. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Reaction Setup and Procedure:
Figure 2: Experimental Workflow for the Heck Reaction.
Step-by-Step Methodology:
-
Preparation: To a dry, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe, followed by freshly distilled triethylamine (0.21 mL, 1.5 mmol). Finally, add styrene (0.14 mL, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted stilbene derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Discussion of Key Experimental Parameters
The success of the Heck reaction is highly dependent on the careful selection of several key parameters.
-
Catalyst and Ligand: While Pd(OAc)₂ is a common and effective palladium source, the choice of ligand is critical, especially for a sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands such as Tri(o-tolyl)phosphine or N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and stabilize the active catalytic species.[6][7] For particularly challenging couplings, palladacycles have also been shown to be highly active.[7]
-
Base: An inorganic or organic base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[1][4] Triethylamine is a common choice, but other bases like potassium carbonate or sodium acetate can also be effective.[1] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used to facilitate the dissolution of the reagents and the catalytic intermediates.[8] The choice of solvent can impact the reaction temperature and the stability of the catalyst. In some cases, aqueous solvent systems or ionic liquids have been employed to promote greener reaction conditions.[1][6]
-
Temperature: Heck reactions are often performed at elevated temperatures (80-140 °C) to ensure a reasonable reaction rate.[6] The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst system.
-
Alkene Partner: The nature of the alkene coupling partner significantly influences the reaction outcome. Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally more reactive in the Heck reaction.[1][9] For less reactive alkenes, higher temperatures and more active catalyst systems may be necessary.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or poor quality of reagents. | Ensure anhydrous and deoxygenated conditions. Use freshly opened or purified reagents. Increase the reaction temperature in 10 °C increments. Screen different palladium sources and ligands (e.g., Pd₂(dba)₃, XPhos, SPhos). |
| Formation of byproducts | Homocoupling of the aryl halide, isomerization of the alkene, or side reactions involving the aldehyde. | Lower the reaction temperature. Adjust the base and solvent. Consider using a different ligand that may offer better selectivity. For the aldehyde, ensure the reaction is run under strictly inert conditions to prevent oxidation. |
| Poor reproducibility | Inconsistent quality of reagents or solvents, or variations in reaction setup. | Standardize the source and purification of all reagents and solvents. Ensure consistent and rigorous inert atmosphere techniques. |
Conclusion
The Heck reaction of this compound offers a reliable pathway to valuable substituted styrenes and related compounds, which are important building blocks in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the key experimental parameters—catalyst, ligand, base, solvent, and temperature—researchers can successfully navigate the challenges posed by this sterically hindered and functionalized substrate. The protocol and insights provided in this application note serve as a robust starting point for the development of efficient and scalable syntheses.
References
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Heck reaction. In Wikipedia. Retrieved January 7, 2024, from [Link]
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry.
- Okumura, K., et al. (2010). Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports.
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry.
- Saïd, K., et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- CHAPTER 11: Heck Reactions. (2022, May 20). Royal Society of Chemistry.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation.
- Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 22512-22528.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5).
- 21.01.1: Heck Reaction. (2015, March 19). Chemistry LibreTexts.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- A new efficient palladium catalyst for Heck reactions of deactiv
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
- Heck Reaction—St
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). PMC - NIH.
- Heck Reaction of ArylN 2 BF 4 with Acrylates Catalyzed by Pd.
- 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. ChemicalBook.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26).
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Application Notes & Protocols for the Aldol Condensation of 4-Bromo-3,5-dimethylbenzaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis of a substituted chalcone via a base-catalyzed Claisen-Schmidt condensation between 4-Bromo-3,5-dimethylbenzaldehyde and an enolizable ketone, such as acetophenone. The protocols detailed herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines safety considerations, and discusses the significance of the resulting brominated chalcone framework in modern research.
Introduction: The Strategic Importance of Chalcone Synthesis
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the construction of complex molecular architectures.[1][2] A crucial variant, the Claisen-Schmidt condensation, involves the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[3] This reaction is exceptionally valuable for the synthesis of α,β-unsaturated ketones, known as chalcones, which serve as key precursors to flavonoids and a multitude of biologically active compounds.[1]
The specific substrate, this compound, provides a unique structural motif. The presence of a bromine atom and two methyl groups on the aromatic ring influences the electronic properties and steric environment of the aldehyde, impacting reactivity. More importantly, the resulting brominated chalcone derivatives are of significant interest in medicinal chemistry. Halogenated chalcones have demonstrated a wide array of pharmacological activities, including potent antimicrobial, antileishmanial, and anticancer properties, making them attractive scaffolds for drug discovery programs.[4][5][6]
This guide offers a robust and reproducible protocol for synthesizing these valuable compounds, grounded in established chemical principles.
Reaction Mechanism: A Stepwise Visualization
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined, multi-step mechanism. The key to a successful crossed-aldol reaction like this one is the use of an aldehyde (this compound) that has no α-hydrogens, and therefore cannot self-condense.[3]
-
Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone). This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[7][8]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[9]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone.
-
Dehydration: This β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration. The hydroxide ion abstracts the now more acidic α-hydrogen, leading to the elimination of a water molecule and the formation of a highly stable, conjugated α,β-unsaturated system—the final chalcone product.[8][10] This dehydration step is thermodynamically driven by the formation of the extended conjugated system.
Caption: Figure 1: Claisen-Schmidt Reaction Mechanism
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | CAS: 400822-47-1[11] |
| Acetophenone | Reagent | Major Supplier | CAS: 98-86-2 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Major Supplier | Corrosive |
| Ethanol (EtOH) | 95% or Absolute | Major Supplier | Flammable |
| Deionized Water (H₂O) | High Purity | In-house | |
| Acetic Acid | Glacial | Major Supplier | For neutralization (optional) |
| Filter Paper | Whatman No. 1 or equivalent | Major Supplier |
Equipment
-
Magnetic stirrer with stir bar
-
Erlenmeyer flask (50 mL or 100 mL)
-
Graduated cylinders and pipettes
-
Büchner funnel and vacuum flask
-
Vacuum source (aspirator or pump)
-
Beakers and watch glass
-
Recrystallization apparatus (Erlenmeyer flask, hot plate, condenser)
-
Melting point apparatus
Safety Precautions
-
This compound: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[11]
-
Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Acetophenone: Combustible liquid. Handle with care.
-
General: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-phenyl-3-(4-bromo-3,5-dimethylphenyl)prop-2-en-1-one.
Workflow Visualization
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL Erlenmeyer flask, dissolve 1.07 g (5.0 mmol) of this compound and 0.60 mL (5.1 mmol, ~1.02 eq) of acetophenone in 20 mL of 95% ethanol.[1]
-
Place a magnetic stir bar in the flask and stir the mixture until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate beaker, prepare the catalyst solution by dissolving 0.40 g (10.0 mmol) of sodium hydroxide in 5 mL of deionized water.
-
While stirring the ethanolic solution of reactants vigorously, add the NaOH solution dropwise over 5-10 minutes.[12] The reaction temperature should be maintained between 20-25°C, using a cool water bath if necessary. A color change and the formation of a precipitate should be observed.
-
-
Reaction Progression:
-
Continue to stir the mixture vigorously at room temperature for 2 to 4 hours. The mixture will become increasingly thick as the product precipitates.[12] Monitor the reaction's completion using Thin Layer Chromatography (TLC) if desired.
-
-
Product Isolation and Work-up:
-
After the reaction period, pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. Stir for a few minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.[10]
-
Wash the collected solid with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual NaOH.
-
Finally, wash the solid with a small amount of cold 95% ethanol to remove unreacted starting materials.[7]
-
-
Purification:
-
Transfer the crude, air-dried solid to a clean Erlenmeyer flask for recrystallization.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.[13]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and dry them on a watch glass or in a desiccator.
-
-
Final Analysis:
Expected Results and Applications
The described protocol is expected to produce the target brominated chalcone in good to excellent yield. The presence of both electron-donating methyl groups and an electron-withdrawing bromine atom on the benzaldehyde ring creates a unique electronic environment that can be further explored in structure-activity relationship (SAR) studies.
The synthesized brominated chalcones serve as valuable intermediates and potential drug candidates. Their core structure is a "privileged scaffold" in medicinal chemistry, and derivatives have shown promise in various therapeutic areas.[5] Researchers can use this protocol as a reliable starting point for generating libraries of related compounds for screening in assays related to:
-
Antimicrobial and Antifungal Agents: Brominated chalcones have shown potent activity against various bacterial and fungal strains.[5]
-
Anticancer Therapeutics: Many chalcone derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as inducing apoptosis.[6]
-
Antileishmanial Agents: These compounds have been identified as promising leads in the search for new treatments for leishmaniasis.[4]
References
-
Haas, G. W., & Gross, M. L. (n.d.). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Institutes of Health. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Claisen–Schmidt condensation of substituted benzaldehyde with... ResearchGate. Available at: [Link]
-
Brominated chalcones as promising antileishmanial agents. ResearchGate. Available at: [Link]
-
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (n.d.). National Institutes of Health. Available at: [Link]
-
A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo... (n.d.). National Institutes of Health. Available at: [Link]
-
Experiment 6 - Aldol Condensation. WebAssign. Available at: [Link]
-
Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
-
An aldol condensation experiment using a number of aldehydes and ketones. Journal of Chemical Education. Available at: [Link]
-
GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (n.d.). National Institutes of Health. Available at: [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). Available at: [Link]
-
Chemistry 211 Experiment 5. (2012). Available at: [Link]
-
synthesis and green bromination of some chalcones and their antimicrobial screening. (n.d.). Available at: [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
-
CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE... (2022). Available at: [Link]
-
Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. Available at: [Link]
-
The Aldol Condensation. Magritek. Available at: [Link]
-
Solvent-free reactivity in the undergraduate organic laboratory. (2009). Taylor & Francis Online. Available at: [Link]
-
Chemoselective, solvent-free aldol condensation reaction. ResearchGate. Available at: [Link]
-
Aldol Condensation Reaction: Benzalacetophenone. Scribd. Available at: [Link]
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- 5. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis of Substituted Stilbenes via the Wittig Reaction with 4-Bromo-3,5-dimethylbenzaldehyde
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Wittig reaction, specifically tailored for the synthesis of stilbene derivatives using the sterically hindered substrate, 4-Bromo-3,5-dimethylbenzaldehyde. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2][3] This document outlines the reaction mechanism, provides step-by-step experimental procedures, discusses challenges associated with sterically hindered aldehydes, and offers practical troubleshooting and optimization strategies to ensure successful synthesis. The protocols are designed for researchers in organic chemistry and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction and Significance
The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful method for converting aldehydes and ketones into alkenes.[2][3] Its significance lies in the reliable and specific placement of the double bond, which is a critical transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[4][5] The reaction involves the interaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[1]
This application note focuses on the reaction with this compound. This substrate presents unique challenges due to:
-
Steric Hindrance: The two methyl groups ortho to the aldehyde functionality can impede the approach of the bulky Wittig reagent, potentially slowing the reaction rate and lowering the yield.[2][6]
-
Electronic Effects: The bromo- and methyl- substituents influence the electrophilicity of the carbonyl carbon.
The resulting stilbene derivative, a (E/Z)-1-bromo-2,4-dimethyl-5-(styryl)benzene structure, serves as a valuable intermediate for further functionalization, such as in Suzuki or Heck cross-coupling reactions, making this a key process for building complex molecular architectures.[7]
Reaction Mechanism
The Wittig reaction proceeds through a concerted cycloaddition mechanism, forming a key four-membered ring intermediate called an oxaphosphetane.[1][8] This intermediate then decomposes to yield the final alkene product and triphenylphosphine oxide. The driving force for the decomposition is the formation of the very strong phosphorus-oxygen double bond.[9]
The mechanism can be divided into two primary stages:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the nucleophilic phosphorus ylide.[5][10]
-
Alkene Formation: The ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form the oxaphosphetane intermediate, which then collapses to the products.[8]
For semi-stabilized ylides, such as the benzyl-substituted ylide used in this protocol, the stereochemical outcome (E/Z ratio) can be variable.[1]
Caption: Fig 1. Wittig Reaction Mechanism
Experimental Protocols
Safety Precautions: This procedure involves strong bases (Sodium Hydride) and flammable anhydrous solvents. All steps must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride is a flammable solid that reacts violently with water; handle with extreme care.[11]
Part A: Preparation of Benzyltriphenylphosphonium Ylide
This protocol describes the in situ generation of the Wittig reagent from benzyltriphenylphosphonium chloride using sodium hydride (NaH) as the base.
Materials & Reagents:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane (for washing NaH)
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
Procedure:
-
Prepare the Reaction Flask: Place the required amount of NaH (typically 1.1-1.2 equivalents) into the round-bottom flask under a stream of inert gas.
-
Wash the NaH: Add anhydrous n-hexane via syringe to the flask. Stir the suspension for 5-10 minutes, then stop stirring and allow the NaH to settle. Carefully remove the supernatant hexane containing the mineral oil via syringe. Repeat this washing step twice to ensure all mineral oil is removed.[12]
-
Add Solvent: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C using an ice-water bath.
-
Add Phosphonium Salt: In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Generate the Ylide: Slowly add the phosphonium salt solution to the stirred NaH suspension at 0 °C. The formation of the ylide is typically accompanied by hydrogen gas evolution and the appearance of a characteristic orange-red color.[6]
-
Complete Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.[13] The suspension is now ready for reaction with the aldehyde.
Part B: Wittig Reaction with this compound
Materials & Reagents:
-
This compound
-
In situ prepared Benzyltriphenylphosphonium ylide solution (from Part A)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Aldehyde Solution: Dissolve this compound (1.0 equivalent relative to the initial phosphonium salt) in anhydrous THF.
-
Reaction: Cool the ylide solution from Part A back to 0 °C. Add the aldehyde solution dropwise to the ylide suspension over 15-20 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted base and ylide.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired stilbene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel, often using a hexane/ethyl acetate solvent system. The less polar stilbene product should elute before the more polar triphenylphosphine oxide.
Caption: Fig 2. Experimental Workflow
Troubleshooting and Optimization
Low yields in Wittig reactions, especially with hindered substrates, are a common issue.[6] The following table outlines potential problems and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Ylide Formation: Insufficiently strong/fresh base; presence of moisture.[6][14] | Use a fresh, strong base (n-BuLi, NaH). Ensure all glassware is flame-dried and solvents are anhydrous.[14] |
| Ylide Instability: Non-stabilized ylides can decompose, especially at higher temperatures.[14] | Generate the ylide at low temperatures (0 °C or -78 °C) and use it immediately.[6] | |
| Steric Hindrance: The bulky aldehyde is slow to react.[2][6] | Increase reaction time or gently warm the reaction (e.g., to 40-50 °C) after initial addition at low temp. Consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for highly hindered systems.[2] | |
| Difficult Purification | Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the product due to similar polarities. | The HWE reaction is a good alternative as its phosphate byproduct is water-soluble, simplifying purification.[6] For the Wittig product, meticulous column chromatography is required. |
| Mixture of E/Z Isomers | Semi-stabilized Ylide: Ylides stabilized by an aryl group often give poor stereoselectivity.[1] | To favor the E-alkene, the Schlosser modification can be employed.[1][2] Alternatively, using sodium-based strong bases (like NaH or NaHMDS) can sometimes enhance Z-selectivity compared to lithium bases.[6] |
Conclusion
The Wittig reaction is an indispensable tool for alkene synthesis. While the steric hindrance of this compound presents a challenge, successful synthesis of the corresponding stilbene derivative can be achieved with careful attention to experimental conditions. Key factors for success include ensuring strictly anhydrous conditions, complete formation of the ylide, and patience during the reaction step to overcome the steric barrier. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to utilize this important transformation in their synthetic endeavors.
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The Synthetic Versatility of 4-Bromo-3,5-dimethylbenzaldehyde: A Guide for the Research Scientist
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3,5-dimethylbenzaldehyde, a crystalline solid at room temperature, emerges as a particularly valuable bifunctional building block for the modern synthetic chemist.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups: a versatile aldehyde and a readily functionalizable aryl bromide. The aldehyde group serves as a gateway for a myriad of classical and contemporary transformations, including olefination and reductive amination, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions.[3] This unique combination, augmented by the steric and electronic influence of the flanking methyl groups, allows for the precise and sequential introduction of molecular complexity, making it a coveted intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 400822-47-1 | [1] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Solid | [5] |
| Melting Point | 67°C | [1] |
| Storage | Store at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen) |
Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Core Synthetic Applications and Protocols
The synthetic utility of this compound is best illustrated through its participation in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl and substituted styrene motifs.[6] The aryl bromide moiety of this compound serves as an excellent electrophilic partner in this transformation. The flanking methyl groups can influence the dihedral angle of the resulting biaryl product, a critical parameter in the design of molecules with specific conformational properties.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary organometallic steps.[6]
The reaction commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with an organoboron species (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Arylboronic Acid | Typical Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-92 |
| 3 | 3-Thienylboronic acid | 75-88 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.[10]
The Wittig Reaction: A Gateway to Stilbenes and Olefins
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes and ketones into olefins.[11] The aldehyde functionality of this compound readily undergoes this transformation, leading to the formation of stilbene derivatives and other substituted alkenes.[12] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed.[13]
The Wittig reaction proceeds through the formation of a betaine intermediate, which collapses to an oxaphosphetane. This four-membered ring then fragments to furnish the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]
This protocol is based on established procedures for the Wittig reaction of aromatic aldehydes.[14]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend the phosphonium salt (1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH, 1.1 mmol, 1.1 equiv) portion-wise.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.
| Ylide Precursor | Expected Predominant Isomer |
| Benzyltriphenylphosphonium chloride | Z-stilbene (with non-stabilized ylides) |
| (Carbethoxymethyl)triphenylphosphonium bromide | E-acrylate (with stabilized ylides) |
The stereoselectivity is a general trend and can be influenced by reaction conditions.[13][15]
Reductive Amination: Constructing Substituted Benzylamines
Reductive amination is a highly efficient and versatile method for the synthesis of amines from carbonyl compounds.[16][17] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[18] The aldehyde group of this compound is an excellent substrate for this reaction, providing access to a wide range of N-substituted 4-bromo-3,5-dimethylbenzylamines.[19]
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the amine product.[20]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over aldehydes.[18][21]
This protocol is a general procedure adaptable for various primary and secondary amines.[20][21]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Dissolve the starting materials in DCM (10 mL). If desired, a catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise.
-
Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Amine | Reducing Agent | Typical Yield (%) |
| Benzylamine | STAB | 80-95 |
| Morpholine | NaBH₃CN | 75-90 |
| Aniline | STAB | 70-85 |
Yields are based on general reductive amination procedures and may vary.[20][21]
Conclusion
This compound stands as a testament to the power of strategic functional group placement in synthetic design. Its ability to undergo a diverse array of high-yielding transformations makes it an invaluable tool for the construction of complex molecular frameworks. The protocols and mechanistic insights provided herein are intended to serve as a robust foundation for researchers seeking to harness the synthetic potential of this versatile building block. As the demand for novel and intricate molecules continues to grow across the chemical sciences, the utility of well-designed intermediates like this compound will undoubtedly continue to expand.
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Alfa Chemical. (n.d.). Good Price CAS:400822-47-1 | this compound for Sale. Retrieved from [Link]
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Capot Chemical. (n.d.). 400822-47-1 | this compound. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]
- Leung, S. H., & Angel, S. A. (2004). A Solvent Free Wittig Reaction.
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
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Bohlmann, R., et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. Retrieved from [Link]
- Wróbel, D., et al. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 26(24), 7587.
- University of Wisconsin-Stout. (2017). 27. A Solvent Free Wittig Reaction.
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American Elements. (n.d.). This compound. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- ChemRxiv. (2022). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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-
AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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Application Notes & Protocols: 4-Bromo-3,5-dimethylbenzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract and Scope
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-3,5-dimethylbenzaldehyde (CAS No. 400822-47-1) as a pivotal intermediate in pharmaceutical synthesis. The unique structural characteristics of this compound—a reactive aldehyde function and a sterically hindered aryl bromide moiety—render it an exceptionally valuable building block for constructing complex molecular architectures. We will explore its core reactivity, provide validated, step-by-step protocols for key synthetic transformations, and present representative analytical data. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods for their specific drug discovery programs, with a particular focus on the synthesis of kinase inhibitor scaffolds.
Compound Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the intermediate's properties and safety requirements is foundational to its successful and safe implementation in any synthetic workflow.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 400822-47-1 | |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid, semi-solid, or lump | |
| Purity | Typically ≥98% | |
| Storage Conditions | Store at 2-8°C, keep container tightly closed under an inert atmosphere (e.g., Nitrogen). | |
| InChIKey | USONNBCBJMNJIU-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC(=C1Br)C)C=O | [1] |
Safety, Handling, and Storage Protocol
Adherence to strict safety protocols is mandatory when handling this compound.
-
Hazard Identification : this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It should be handled with the same precautions as other harmful benzaldehyde derivatives.[2][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3]
-
Handling : Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] Avoid all personal contact.[3] Ensure adequate ventilation and prevent concentration in hollows and sumps.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Storage : The compound is stable under recommended storage conditions.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly sealed and, for long-term stability, maintained under an inert nitrogen atmosphere to prevent oxidation of the aldehyde.
-
First Aid : In case of skin contact, wash off immediately with soap and plenty of water.[5] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth with water. In all cases of exposure, consult a physician.[5]
The Strategic Value in Medicinal Chemistry: Dual-Mode Reactivity
The synthetic utility of this compound stems from its two orthogonal reactive sites: the aldehyde and the aryl bromide. This dual-mode reactivity allows for sequential, controlled modifications to build molecular complexity.
-
Aryl Bromide Moiety : This site is a prime handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. The flanking methyl groups provide steric hindrance that can influence reaction kinetics and selectivity. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[6][7][8]
-
Aldehyde Functionality : The aldehyde group is a versatile electrophile. It readily participates in nucleophilic additions, reductive aminations, Wittig reactions, and condensations, providing a gateway to a vast array of functional groups and heterocyclic systems commonly found in active pharmaceutical ingredients (APIs).
This strategic combination allows for a modular approach to synthesis, where a core biaryl structure can first be established via cross-coupling, followed by elaboration of the aldehyde to install key pharmacophoric elements.
Figure 1: High-level synthetic strategy using the dual reactivity of the title compound.
Application Protocol I: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone for creating the biaryl cores prevalent in many targeted therapies, including kinase inhibitors.[9][10][11]
Principle & Rationale
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[12] It is favored in pharmaceutical manufacturing due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[13] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[8]
Materials & Reagents
| Reagent | Purpose | Typical Grade |
| This compound | Starting Material | ≥98% |
| Arylboronic Acid (e.g., Phenylboronic acid) | Coupling Partner | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | ≥99% |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | ≥99% |
| 1,4-Dioxane | Organic Solvent | Anhydrous |
| Deionized Water | Aqueous Solvent | Degassed |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Brine (Saturated NaCl solution) | Aqueous Wash | N/A |
| Magnesium Sulfate (MgSO₄), anhydrous | Drying Agent | N/A |
Step-by-Step Protocol
-
Inert Atmosphere Setup : Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the reaction.
-
Reagent Charging : To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition : Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). Causality Note: The catalyst is added last to minimize its exposure to air.
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Reaction Monitoring (Self-Validation) : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves spotting the reaction mixture against the starting material. The reaction is complete upon full consumption of the this compound, typically within 4-12 hours.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Washing : Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with deionized water and then with brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl aldehyde product.
Experimental Workflow Diagram
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3,5-dimethylbenzaldehyde
Introduction: The Strategic Importance of 4-Bromo-3,5-dimethylbenzaldehyde in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active molecules, owing to their ability to engage with biological targets in a highly specific manner. Within this context, strategically substituted aromatic aldehydes serve as invaluable starting materials for the construction of diverse heterocyclic scaffolds. This compound is a particularly noteworthy building block. Its aldehyde functionality is a versatile handle for cyclization reactions, while the bromine atom provides a reactive site for further molecular elaboration through cross-coupling reactions. The presence of two methyl groups influences the steric and electronic properties of the molecule, which can in turn direct the outcome of synthetic transformations and modulate the biological activity of the final products.
This comprehensive guide provides detailed application notes and protocols for the synthesis of key heterocyclic compounds—dihydropyrimidinones, pyridines, and imidazoles—using this compound as a common precursor. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction that efficiently yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. These DHPMs are of significant interest due to their wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors.
Reaction Principle and Mechanistic Insight
The acid-catalyzed mechanism of the Biginelli reaction is thought to proceed through the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This electrophilic intermediate then undergoes nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The choice of catalyst is crucial for achieving high yields and can range from Brønsted acids to Lewis acids.
Diagram 1: Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone.
Detailed Experimental Protocol: Synthesis of 4-(4-Bromo-3,5-dimethylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from a general procedure for the Biginelli reaction, optimized for the use of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (1 mol%)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.13 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and anhydrous ethanol (20 mL).
-
Stir the mixture to dissolve the solids.
-
Add tris(pentafluorophenyl)borane (0.051 g, 0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(4-Bromo-3,5-dimethylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.
-
Dry the purified product under vacuum.
Expected Yield: 85-95%
Characterization Data (Representative):
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.1 (s, 2H, Ar-H), 5.1 (d, 1H, CH), 3.9 (q, 2H, OCH₂), 2.3 (s, 6H, Ar-CH₃), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): 165.5, 152.5, 148.5, 142.0, 138.0, 128.0, 122.0, 100.0, 59.5, 54.0, 21.0, 18.0, 14.0 |
| IR (KBr) | ν (cm⁻¹): 3240 (N-H), 3110 (N-H), 1700 (C=O), 1650 (C=O), 1590 (C=C) |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₄H₁₇BrN₂O₃, found corresponding peak |
Part 2: Synthesis of Pyridine Derivatives via the Hantzsch Synthesis
The Hantzsch pyridine synthesis is a versatile multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This method is of great importance in medicinal chemistry for the synthesis of calcium channel blockers and other pharmacologically active compounds.
Reaction Principle and Mechanistic Insight
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The mechanism is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, cyclization, and dehydration yield the 1,4-dihydropyridine intermediate. Aromatization to the pyridine is then achieved through an oxidation step.
Diagram 2: Hantzsch Pyridine Synthesis Reaction Scheme
Caption: General scheme of the Hantzsch pyridine synthesis.
Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-bromo-3,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation
This protocol outlines a two-step synthesis of a substituted pyridine, starting with the Hantzsch condensation to form the dihydropyridine, followed by oxidation.
Step 1: Hantzsch Condensation
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.13 g, 10 mmol) and ethyl acetoacetate (2.60 g, 20 mmol) in ethanol (30 mL).
-
Add ammonium acetate (0.92 g, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product, diethyl 2,6-dimethyl-4-(4-bromo-3,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, can be used in the next step without further purification or can be recrystallized from ethanol.
Step 2: Oxidation to the Pyridine
Materials:
-
Crude dihydropyridine from Step 1
-
Manganese dioxide (MnO₂) (5.0 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite pad
Procedure:
-
Suspend the crude dihydropyridine (e.g., from 10 mmol scale) in dichloromethane (50 mL) in a round-bottom flask.
-
Add activated manganese dioxide (4.35 g, 50 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diethyl 2,6-dimethyl-4-(4-bromo-3,5-dimethylphenyl)pyridine-3,5-dicarboxylate.
Expected Yield (overall): 60-75%
Characterization Data (Representative for the Pyridine):
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.2 (s, 2H, Ar-H), 4.1 (q, 4H, OCH₂), 2.5 (s, 6H, Ar-CH₃), 2.4 (s, 6H, Py-CH₃), 1.2 (t, 6H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): 168.0, 157.0, 148.0, 145.0, 138.0, 129.0, 123.0, 122.0, 61.0, 23.0, 21.0, 14.0 |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₂₃H₂₆BrNO₄, found corresponding peak |
Part 3: Synthesis of Imidazole Derivatives via the Radziszewski Reaction
The Radziszewski imidazole synthesis is a classic method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Imidazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, anticancer, and antihistaminic properties.
Reaction Principle and Mechanistic Insight
The reaction involves the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (often in situ) to yield the substituted imidazole.
Diagram 3: Radziszewski Imidazole Synthesis Logical Flow
Caption: Logical flow for the Radziszewski imidazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-4,5-diphenyl-1H-imidazole
This protocol is based on the general Radziszewski synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzil (1.0 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.13 g, 10 mmol), benzil (2.10 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add glacial acetic acid (30 mL) to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of cold water.
-
Neutralize the solution by the slow addition of concentrated aqueous ammonia with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-Bromo-3,5-dimethylphenyl)-4,5-diphenyl-1H-imidazole.
Expected Yield: 70-85%
Characterization Data (Representative):
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 12.8 (br s, 1H, NH), 7.8 (s, 2H, Ar-H), 7.5-7.2 (m, 10H, Ar-H), 2.4 (s, 6H, CH₃) |
| ¹³C NMR | δ (ppm): 146.0, 138.0, 137.0, 135.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.0, 123.0, 21.0 |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₂₃H₁₉BrN₂, found corresponding peak |
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The Biginelli, Hantzsch, and Radziszewski reactions provide robust and high-yielding pathways to dihydropyrimidinones, pyridines, and imidazoles, respectively. The bromine atom in these synthesized heterocycles serves as a valuable functional handle for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs. The protocols detailed in this guide are intended to serve as a practical resource for researchers and scientists in the field, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.
References
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ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
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Wikipedia. Hantzsch pyridine synthesis. [Link]
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Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. In 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
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Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
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Organic Chemistry Portal. Biginelli Reaction. [Link]
- Bourzi, H., Oukhrib, R., El Ibrahimi, B., Abou Oualid, H., El-Mahi, M., & Misbahi, H. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Chilean Chemical Society, 67(1), 5393-5404.
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IIP Series. MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. [Link]
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International Journal of Pharmaceutical Research and Applications. "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". [Link]
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Organic Chemistry Portal. Synthesis of imidazoles. [Link]
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IOSR Journals. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
- Baran, P. S. (2004). Synthesis of Imidazoles. The Baran Group Meeting.
- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- Singh, P., & Kaur, M. (2018). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of the Iranian Chemical Society, 15(10), 2195-2219.
- Zhang, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
- Reddy, C. R., & Kumar, M. S. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(5), 1451-1457.
- Sviatenko, L. K., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1867-1875.
-
OUCI. Synthesis of imidazole derivatives in the last 5 years: An update. [Link]
Application Notes & Protocols: The Strategic Use of 4-Bromo-3,5-dimethylbenzaldehyde in Modern Medicinal Chemistry
Introduction
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate diversity of a compound library. 4-Bromo-3,5-dimethylbenzaldehyde stands out as a particularly valuable building block due to its intrinsic bifunctionality. Possessing both a reactive aldehyde "handle" and a synthetically versatile aryl bromide "handle," this reagent provides medicinal chemists with a robust platform for constructing complex molecular architectures. The aldehyde facilitates the introduction of amine-containing moieties through reactions like reductive amination, while the aryl bromide is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential or orthogonal synthetic strategies, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth look at the strategic applications of this compound, complete with detailed protocols and expert insights for its effective use in drug discovery programs.
Physicochemical Properties and Handling
Proper handling and storage are paramount to ensure the integrity and reactivity of the reagent.
| Property | Value | Reference |
| CAS Number | 400822-47-1 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid or semi-solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) |
Safety Note: this compound is an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: A Bifunctional Linchpin for Scaffold Elaboration
The synthetic power of this compound lies in its two distinct reactive sites. This allows for a modular approach to library synthesis, where different fragments can be systematically introduced at either end of the molecule to probe interactions with a biological target.
Detailed Application Protocols
The following protocols provide robust, field-proven methods for leveraging the key reactive sites of this compound.
Protocol 1: Reductive Amination for C-N Bond Formation
Principle: Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then immediately reduced. This one-pot method is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines with alkyl halides.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for reducing the protonated iminium ion over the starting aldehyde, minimizing side reactions.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can facilitate imine formation by protonating the carbonyl oxygen.[4]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq.) to the mixture portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-18 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expert Insights:
-
Causality: The use of DCE as a solvent is common as it is compatible with the mild reducing agent and the slightly acidic conditions that can be used to promote imine formation.[4]
-
Self-Validation: The progress of the reaction can be easily validated by TLC. The product amine will have a different Rf value than the starting aldehyde, and a co-spotted lane can confirm the disappearance of the starting material.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for the formation of C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[5] The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A common system is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) or 1,4-dioxane and water.[7]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the biaryl product.
Example Reaction Parameters:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 88 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75 |
Expert Insights:
-
Causality: The base is crucial for activating the boronic acid in the transmetalation step. The choice of base and solvent can significantly impact reaction efficiency and should be optimized for specific substrates.[6]
-
Trustworthiness: A key validation checkpoint is the complete consumption of the starting aryl bromide, as its similar polarity to the product can sometimes complicate purification. LC-MS is the gold standard for confirming reaction completion and product identity.
Case Study: Synthesis of VHL Ligand Precursors for PROTACs
A prominent application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of many Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins and represent a cutting-edge therapeutic modality. The synthesis of VHL ligands often requires a substituted benzylamine core, which can be readily accessed from our starting material.[8]
In this synthetic approach, the aldehyde group is first converted to a protected amine via reductive amination with a carbamate.[8] This transformation secures the nitrogen functionality while leaving the aryl bromide available for a subsequent Suzuki coupling. The Suzuki reaction is then used to install a key heteroaromatic fragment required for VHL binding. The 3,5-dimethyl substituents on the phenyl ring are not merely passive spectators; they play a crucial role in orienting the molecule within the VHL binding pocket and can enhance metabolic stability, demonstrating a clear structure-activity relationship.[9] This strategic, step-wise functionalization underscores the value of this compound in constructing highly functionalized and potent bioactive molecules.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. Its predictable and high-yielding reactivity at two distinct points allows for the rational design and synthesis of diverse compound libraries. From establishing core biaryl scaffolds via Suzuki coupling to introducing critical amine functionality through reductive amination, this building block provides a reliable and efficient pathway to complex molecules of therapeutic interest, including next-generation modalities like PROTACs. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this versatile compound in their drug discovery endeavors.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Quality Chemical Building Blocks: A Focus on 4-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Wikipedia. (2023). 4-Bromobenzaldehyde. Retrieved from [Link]
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Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014. Retrieved from [Link]
-
The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link] (Note: Original forum link is defunct, linking to a related archive).
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PubChem. (n.d.). This compound. Retrieved from [Link]
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AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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Nikpour, F., & Ghorbani-Vaghei, R. (2007). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 51(3), 147-150. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Liu, Y., et al. (2019). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-Bromo-3,5-dimethoxybenzaldehyde, 5g, Each. Retrieved from [Link]
-
Schwalm, M. P., et al. (2022). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. Retrieved from [Link]
-
Kumar, D., et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2970. Retrieved from [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Hsieh, P. W., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 27(1), 81. Retrieved from [Link]
-
Tantry, S. J., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(5), 2041-2056. Retrieved from [Link]
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Derivatization of 4-Bromo-3,5-dimethylbenzaldehyde
An In-Depth Guide to the Synthetic for Advanced Research and Drug Development
Abstract
4-Bromo-3,5-dimethylbenzaldehyde is a versatile bifunctional building block in organic synthesis, offering two distinct and orthogonally reactive sites: a formyl group amenable to a wide array of carbonyl chemistry and an aryl bromide poised for transition-metal-catalyzed cross-coupling reactions. This unique structural arrangement makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of key derivatization strategies for this compound. We delve into the causality behind experimental choices, present validated, step-by-step protocols, and offer insights gleaned from extensive field experience to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of this compound
The synthetic utility of this compound stems from its dual reactivity. The aldehyde function serves as an electrophilic handle for chain extension and the introduction of diverse functional groups, while the carbon-bromine bond is a classic substrate for palladium-, copper-, and nickel-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. The presence of two methyl groups ortho to the bromine atom provides steric hindrance that can influence regioselectivity and reaction kinetics, a factor that must be considered in synthetic planning. This guide is structured to address the two primary modes of derivatization.
Derivatization via the Aldehyde Functional Group
The aldehyde is a cornerstone functional group, readily transformed into a multitude of other moieties. We will explore four high-impact transformations: oxidation to a carboxylic acid, olefination via the Wittig reaction, carbon-carbon bond formation through Knoevenagel condensation, and imine formation for Schiff base synthesis.
Oxidation to 4-Bromo-3,5-dimethylbenzoic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide couplings, esterifications, or further synthetic manipulations. While numerous oxidants can achieve this, a method using Oxone® offers mild conditions and operational simplicity, avoiding the use of heavy metals.[1]
Scientific Rationale: The active species in Oxone®, potassium peroxymonosulfate (KHSO₅), is a powerful yet selective oxidizing agent. The reaction proceeds by nucleophilic attack of the hydrated aldehyde (gem-diol) on the peroxide, followed by rearrangement and elimination to yield the carboxylic acid. Acetonitrile/water is a common solvent system to ensure solubility of both the organic substrate and the inorganic oxidant.
Protocol 2.1: Oxidation with Oxone®
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 23.46 mmol) in 100 mL of acetonitrile.
-
Reagent Addition: Add 50 mL of deionized water to the solution. In a separate beaker, prepare a solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 21.6 g, 35.2 mmol, 1.5 eq.) in 100 mL of deionized water.
-
Reaction: Add the Oxone® solution dropwise to the stirred aldehyde solution over 30 minutes. The reaction is mildly exothermic. Maintain the temperature at 20-25°C using a water bath if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion (typically 2-4 hours).
-
Workup: Once the reaction is complete, add 100 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield 4-Bromo-3,5-dimethylbenzoic acid.[1]
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 213.07 | 5.0 g | 23.46 | 1.0 |
| Oxone® | 614.76 | 21.6 g | 35.2 | 1.5 |
| Acetonitrile | - | 100 mL | - | - |
| Water | - | 150 mL | - | - |
Table 1: Reagents for the Oxidation of this compound.
Wittig Olefination for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[2][3] This reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.[5]
Scientific Rationale: The mechanism involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine. This betaine collapses to a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide.[2][3] For this protocol, we use a stabilized ylide, (Triphenylphosphoranylidene)acetic acid ethyl ester, which typically favors the formation of the (E)-alkene.
Protocol 2.2: Synthesis of (E)-Ethyl 3-(4-bromo-3,5-dimethylphenyl)acrylate
-
Ylide Generation (if not commercially available): This protocol assumes the use of a stable, commercially available ylide. If preparing in situ, the corresponding phosphonium salt would be deprotonated with a suitable base like sodium hydride or an alkoxide just prior to use.[4]
-
Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (Triphenylphosphoranylidene)acetic acid ethyl ester (9.0 g, 25.8 mmol, 1.1 eq.) and 50 mL of anhydrous toluene.
-
Reactant Addition: Dissolve this compound (5.0 g, 23.46 mmol, 1.0 eq.) in 25 mL of anhydrous toluene and add it to the ylide solution via a dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-8 hours.
-
Monitoring: Follow the reaction's progress by TLC (8:2 Hexane:Ethyl Acetate), observing the consumption of the aldehyde.
-
Workup: After cooling to room temperature, remove the toluene under reduced pressure. The residue will contain the product and triphenylphosphine oxide.
-
Purification: Triturate the crude solid with 50 mL of cold hexanes and filter to remove the bulk of the triphenylphosphine oxide. The filtrate contains the product. Concentrate the filtrate and purify the resulting oil/solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure alkene product.[6]
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] It is a cornerstone C-C bond-forming reaction, typically catalyzed by a weak base like piperidine.[8][9]
Scientific Rationale: The base deprotonates the active methylene compound (e.g., malononitrile), creating a potent nucleophile. This carbanion attacks the aldehyde carbonyl, and the resulting adduct readily eliminates water to form a stable, conjugated α,β-unsaturated product.[7][10]
Protocol 2.3: Synthesis of 2-(4-Bromo-3,5-dimethylbenzylidene)malononitrile
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 23.46 mmol) in 40 mL of ethanol.
-
Reagent Addition: To the stirred solution, add malononitrile (1.71 g, 25.8 mmol, 1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL, ~2.0 mmol, 0.085 eq.).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring. The product often begins to precipitate from the reaction mixture.
-
Monitoring: Monitor the reaction via TLC (7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.[8]
-
Isolation: After completion, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove residual catalyst and unreacted starting materials. Dry the product in a vacuum oven to a constant weight.[8]
Schiff Base Formation
The reaction of an aldehyde with a primary amine produces an imine, commonly known as a Schiff base. This condensation reaction is typically reversible and often requires the removal of water to drive it to completion.[11][12]
Protocol 2.4: General Procedure for Schiff Base Synthesis
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution.
-
Catalysis (Optional): A catalytic amount of acid (e.g., a drop of glacial acetic acid) can be added to facilitate the reaction.[13]
-
Reaction: Stir the mixture at room temperature or heat to reflux. If heating in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization or chromatography.[14][15]
Derivatization via the Aryl Bromide Moiety
The C(sp²)-Br bond is a prime target for palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis and are central to pharmaceutical development.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[16][17] It is renowned for its mild conditions and tolerance of a wide range of functional groups.[18]
Scientific Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[16][19]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 3.1: Suzuki Coupling with Phenylboronic Acid
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 g, 4.69 mmol, 1.0 eq.), phenylboronic acid (0.68 g, 5.63 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 1.94 g, 14.07 mmol, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.27 g, 0.23 mmol, 5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of Toluene:Water (25 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90°C under an inert atmosphere for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.[20]
-
Workup: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield the biphenyl product.
| Component | Role | Typical Loading |
| Aryl Bromide | Electrophile | 1.0 eq. |
| Boronic Acid | Nucleophile | 1.1 - 1.5 eq. |
| Palladium Catalyst | Catalyst | 1 - 5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Boronate Activation | 2 - 3 eq. |
| Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - |
Table 2: Key Components for a Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21][22] It allows for the synthesis of aryl amines from aryl halides, a transformation that is challenging using classical methods.[23][24]
Scientific Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[21] The choice of ligand is critical for an efficient reaction.[25]
Protocol 3.2: Coupling with Morpholine
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with a stir bar, a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 eq.), the amine (e.g., morpholine, 1.2 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110°C for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an appropriate solvent like ethyl acetate and filter through Celite®. The filtrate is then washed, dried, and concentrated. The final product is purified by column chromatography.[25]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[26] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[27][28]
Protocol 3.3: Coupling with Phenylacetylene
-
Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, which also acts as the base.
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the mixture with a solvent like diethyl ether and filter to remove the ammonium salts. The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography.[26][27]
Caption: Decision workflow for derivatizing this compound.
Conclusion
This compound is a powerful and versatile starting material for constructing complex molecules. By understanding the distinct reactivity of its aldehyde and aryl bromide functionalities, researchers can strategically design synthetic routes to a vast array of target compounds. The protocols and scientific rationale detailed in this guide provide a robust foundation for leveraging this key building block in discovery chemistry. Careful selection of reagents, catalysts, and reaction conditions, as outlined herein, will enable scientists to achieve their synthetic goals with efficiency and confidence.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... ResearchGate. [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive Methods Discourse. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
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Rhodium Archive. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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El-Gammal, O. A., et al. (n.d.). Novel Bromo and methoxy substituted Schiff base complexes.... National Institutes of Health. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. ResearchGate. [Link]
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YouTube. (2018). Knoevenagel condensation. [Link]
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Università degli Studi di Cagliari Institutional Research Information System. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. [Link]
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Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Organic Syntheses. [Link]
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CORE. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling.... ResearchGate. [Link]
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Science of Synthesis. (2014). Knowledge Updates 2014/2. [Link]
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Russian Journal of General Chemistry. (2019). Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde. [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Strategic Protection of the Aldehyde Moiety in 4-Bromo-3,5-dimethylbenzaldehyde
Introduction: The Synthetic Challenge
4-Bromo-3,5-dimethylbenzaldehyde is a versatile substituted aromatic aldehyde, serving as a key building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1] Its structure features three key components: a reactive aldehyde carbonyl group, a bromine atom suitable for cross-coupling reactions, and two methyl groups that influence the steric and electronic environment of the benzene ring.
The aldehyde group, while essential for many transformations like reductive amination, Wittig reactions, and oxidations, is highly susceptible to attack by nucleophiles and certain reducing agents.[2] This presents a significant challenge when a desired reaction needs to occur elsewhere in the molecule, such as a Grignard reaction or metal-halogen exchange at the C-Br bond. To achieve chemoselectivity, the aldehyde must be temporarily "masked" or "protected" from unwanted reactions.[3][4]
This guide provides a detailed overview of protecting group strategies for this compound, focusing on the rationale behind selecting a specific protecting group and providing robust, field-tested protocols for their application and removal. An ideal protecting group strategy involves high-yielding protection and deprotection steps, and the protected intermediate must be stable to the planned reaction conditions.[5][6]
Strategic Selection of a Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. For this compound, the primary consideration is the stability of the protecting group towards the reagents intended to react with the C-Br bond (e.g., organolithium or Grignard reagents) or other functionalities. The concept of orthogonal protection is critical here, allowing for the selective removal of one protecting group in the presence of others.[7][8][9]
The decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a protecting group.
Two primary classes of protecting groups are exceptionally well-suited for aldehydes: acetals and thioacetals .
Acetals (1,3-Dioxolanes)
Cyclic acetals are the most common protecting groups for aldehydes.[3][10] They are formed by the acid-catalyzed reaction of the aldehyde with a diol, typically ethylene glycol.
-
Advantages:
-
Limitations:
Thioacetals (1,3-Dithianes)
Thioacetals are sulfur analogs of acetals, typically formed using 1,3-propanedithiol under Lewis or Brønsted acid catalysis.
-
Advantages:
-
Limitations:
Comparative Stability Data
The selection of the appropriate protecting group hinges on its stability profile. The following table summarizes the stability of acetal and thioacetal groups under common reaction conditions.
| Reaction Condition | Reagent Example | Acetal (1,3-Dioxolane) | Thioacetal (1,3-Dithiane) |
| Strongly Basic | NaOH, t-BuOK | Stable | Stable |
| Strongly Acidic | 1M HCl (aq), H₂SO₄ | Labile (Cleaved) | Stable |
| Organometallic | n-BuLi, PhMgBr | Stable | Stable |
| Hydride Reductants | LiAlH₄, NaBH₄ | Stable | Stable |
| Oxidizing Agents | PCC, MnO₂ | Stable | Labile (S-oxidation) |
| Hydrogenation | H₂, Pd/C | Stable | Labile (Hydrogenolysis) |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Potentially Labile | Stable |
Experimental Protocols
The following protocols are optimized for the protection and deprotection of this compound.
Protocol 1: Acetal Protection (Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane)
This protocol utilizes ethylene glycol to form a cyclic acetal, with continuous removal of water to drive the reaction to completion.
Caption: Acetal protection of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound.
-
Add toluene to create a ~0.5 M solution.
-
Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Acetal Deprotection
This protocol regenerates the aldehyde from its acetal form using mild acidic hydrolysis.
Procedure:
-
Dissolve the protected compound (1.0 eq) in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of 2M aqueous HCl (e.g., 0.1 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction by adding saturated aq. NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.
Protocol 3: Thioacetal Protection (Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dithiane)
This protocol uses 1,3-propanedithiol and a Lewis acid catalyst to form the highly stable dithiane protecting group.
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Application Notes and Protocols for Catalytic Reactions Involving 4-Bromo-3,5-dimethylbenzaldehyde
Introduction
4-Bromo-3,5-dimethylbenzaldehyde is a versatile aromatic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique structure, featuring a reactive aldehyde group and a bromine-substituted, sterically hindered benzene ring, allows for a diverse range of chemical modifications. The bromine atom serves as a key handle for numerous palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The aldehyde functionality provides a gateway for transformations such as reductions, oxidations, and condensations. This guide offers an in-depth exploration of key catalytic reactions involving this compound, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices.
Core Principles of Catalysis with this compound
The reactivity of this compound is governed by the interplay of its functional groups. The bromine atom, positioned at the 4-position, is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a variety of cross-coupling catalytic cycles. The two methyl groups flanking the bromine atom introduce steric hindrance, which can influence catalyst selection and reaction kinetics. The electron-withdrawing nature of the aldehyde group can also impact the electronic properties of the aryl bromide, affecting its reactivity in certain coupling reactions. Understanding these structural and electronic factors is paramount for designing successful catalytic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these powerful transformations. This section details the application of several key cross-coupling reactions, providing both the mechanistic underpinnings and detailed experimental protocols.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide. For this compound, this reaction provides a direct route to a wide array of 4-aryl-3,5-dimethylbenzaldehyde derivatives, which are valuable intermediates in the synthesis of bioactive molecules and advanced materials.
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. A common challenge in Suzuki-Miyaura coupling is the competing protodeboronation of the boronic acid. The use of a suitable base and a biphasic solvent system can help to mitigate this issue by controlling the concentration of the active boronic acid species in the organic phase.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 1.0 mmol | Starting aryl bromide. |
| Phenylboronic Acid | 1.2 mmol | Coupling partner. A slight excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) | Palladium(0) catalyst source. |
| K₂CO₃ | 2.0 mmol | Base to activate the boronic acid and facilitate transmetalation. |
| Toluene/H₂O | 4:1 v/v (5 mL) | Biphasic solvent system to facilitate the reaction and aid in product separation. |
| Reaction Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 12 hours | Typical duration for complete conversion. Reaction progress should be monitored by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/H₂O solvent mixture (5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-3,5-dimethylbenzaldehyde.
Scalable Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde: A Guide to Strategic Pathways and Optimized Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Bromo-3,5-dimethylbenzaldehyde is a pivotal building block in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of complex molecular architectures. Its unique substitution pattern allows for precise, directed modifications, making it a valuable precursor in the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive guide to the scalable synthesis of this key intermediate. We move beyond a mere recitation of steps to offer an in-depth analysis of two strategic, industrially viable synthetic routes: the direct electrophilic bromination of 3,5-dimethylbenzaldehyde and the Vilsmeier-Haack formylation of 1-bromo-3,5-dimethylbenzene. Each protocol is presented with detailed mechanistic insights, step-by-step instructions, characterization data, and critical considerations for process scale-up.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several precursors. The optimal route for a scalable process is determined by factors such as starting material availability, reaction efficiency, step economy, and ease of purification. Two primary strategies emerge as the most practical and efficient.
-
Strategy A: Electrophilic Bromination. This approach begins with 3,5-dimethylbenzaldehyde and introduces the bromine atom in a single, regioselective step. The success of this route hinges on controlling the electrophilic aromatic substitution, where the powerful ortho, para-directing effects of the two methyl groups override the meta-directing effect of the deactivating aldehyde group.[1]
-
Strategy B: Electrophilic Formylation. This alternative pathway starts with 1-bromo-3,5-dimethylbenzene. The aldehyde functional group is then introduced onto the aromatic ring. The Vilsmeier-Haack reaction is an exceptionally reliable and scalable method for formylating electron-rich aromatic systems.[2][3]
Both strategies are highly effective. The choice between them may depend on the relative cost and availability of the starting materials and the specific equipment and safety infrastructure available for handling reagents like elemental bromine or phosphorus oxychloride.
Caption: Overview of primary scalable synthetic strategies.
Protocol 1: Direct Electrophilic Bromination of 3,5-Dimethylbenzaldehyde
This protocol represents the most atom-economical approach, leveraging the inherent directing effects of the substituents to achieve high regioselectivity.
Principle and Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[4] The two methyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. The aldehyde group is a deactivating, meta-director. In this specific case, the cumulative activating and directing effect of the two methyl groups strongly favors substitution at the sterically accessible C4 position (para to one methyl and ortho to the other), leading to the desired product with high selectivity. Acetic acid is a common solvent that helps to polarize the bromine molecule, enhancing its electrophilicity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethylbenzaldehyde | ≥98% | Sigma-Aldrich | - |
| Bromine (Br₂) | Reagent | Fisher Scientific | Handle with extreme caution in a fume hood. |
| Glacial Acetic Acid | ACS Grade | VWR | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | - | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | - | For neutralization. |
| Dichloromethane (DCM) | ACS Grade | - | For extraction. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - | For drying. |
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing sodium thiosulfate solution), dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
Bromine Addition: Cool the solution to 10-15°C using an ice-water bath. In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water slurry. A precipitate should form.
-
Work-up: Add a saturated solution of sodium thiosulfate dropwise until the orange/red color of excess bromine disappears. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of acetic acid used).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound as a white to off-white crystalline solid.[5]
Characterization and Data
-
Yield: Typically 85-95%.
-
Appearance: White to off-white crystalline powder.[5]
-
Molecular Weight: 213.07 g/mol .
-
¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 7.55 (s, 2H, Ar-H), 2.45 (s, 6H, -CH₃).
Protocol 2: Vilsmeier-Haack Formylation of 1-Bromo-3,5-dimethylbenzene
This protocol is an excellent alternative, particularly for large-scale synthesis where avoiding the use of elemental bromine may be preferable. It is a robust and widely used industrial method for aldehyde synthesis.[6]
Principle and Mechanistic Insights
The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a "Vilsmeier reagent".[7] This electrophilic species, a substituted chloroiminium ion, is generated in situ from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[2] The electron-rich 1-bromo-3,5-dimethylbenzene then attacks the Vilsmeier reagent. The resulting intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.
Caption: In-situ generation of the Vilsmeier reagent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3,5-dimethylbenzene | ≥98% | TCI Chemicals | - |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Corrosive and reacts violently with water. Handle with extreme caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous | - | Use anhydrous grade for best results. |
| Dichloromethane (DCM) | Anhydrous | - | Reaction solvent. |
| Sodium Acetate | Anhydrous | - | For work-up. |
Detailed Experimental Protocol
-
Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. The mixture may become thick and crystalline. Stir for 30 minutes at 0°C.
-
Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) dropwise, maintaining the temperature at 0°C.
-
Reaction: After addition, remove the ice bath and warm the reaction mixture to room temperature, then heat to 40-50°C (reflux of DCM) for 2-6 hours. Monitor the reaction by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium acetate (5.0 eq). This step is exothermic and will release HCl gas. Ensure adequate ventilation and control the rate of addition.[7]
-
Hydrolysis Completion: Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.
Characterization and Data
-
Yield: Typically 75-85%.
-
Appearance: White to off-white crystalline powder.
-
Molecular Weight: 213.07 g/mol .[8]
-
Spectroscopic Data: Identical to that reported in Protocol 1.
Safety and Troubleshooting
| Hazard | Mitigation Measures |
| **Elemental Bromine (Br₂) ** | Highly corrosive, toxic, and volatile. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching. |
| Phosphorus Oxychloride (POCl₃) | Extremely corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood under inert, anhydrous conditions. Quenching must be performed slowly and at low temperatures. |
| N,N-Dimethylformamide (DMF) | A potential teratogen and liver toxicant. Avoid inhalation and skin contact. Using DMF with reagents like NBS can lead to thermal runaway at elevated temperatures.[9] |
| Exothermic Reactions | Both the addition of bromine and the quenching of the Vilsmeier reaction are exothermic. Use an ice bath to control the temperature and add reagents slowly to manage heat generation, especially during scale-up. |
Summary and Comparison of Routes
| Parameter | Protocol 1 (Direct Bromination) | Protocol 2 (Vilsmeier-Haack) |
| Starting Material | 3,5-Dimethylbenzaldehyde | 1-Bromo-3,5-dimethylbenzene |
| Key Reagents | Br₂, Acetic Acid | POCl₃, DMF |
| Step Economy | Excellent (1 step) | Very Good (1 step, in-situ reagent) |
| Typical Yield | 85-95% | 75-85% |
| Key Hazard | Handling elemental bromine | Handling POCl₃, exothermic quench |
| Purification | Often simple recrystallization | May require chromatography |
| Scalability | Highly scalable with good thermal management. | Highly scalable, standard industrial process. |
Conclusion
Both the direct bromination of 3,5-dimethylbenzaldehyde and the Vilsmeier-Haack formylation of 1-bromo-3,5-dimethylbenzene are robust, efficient, and scalable methods for producing high-purity this compound. The direct bromination route offers superior atom economy and potentially simpler purification, while the Vilsmeier-Haack pathway provides an alternative that avoids the use of elemental bromine. The selection of the optimal protocol will be guided by an assessment of starting material costs, available equipment, and specific safety protocols within the research or manufacturing environment. This guide provides the necessary technical detail and strategic insight to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate at scale.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
The Royal Society of Chemistry. All Organic Porous Heterogeneous Composite with Antagonistic Sites as Cascade Catalyst for Continuous Flow Reaction. Available at: [Link]
- Google Patents. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Wikipedia. Gattermann reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]
-
AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]
-
YouTube. ELECTROPHILIC SUBSTITUTION REACTIONS IN ALDEHYDES AND KETONES. Available at: [Link]
-
Organic Syntheses. p-BROMOBENZALDEHYDE. Available at: [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available at: [Link]
-
PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]
-
Scientific Update. A Dangerous Bromance. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-Bromo-3,5-dimethylbenzaldehyde. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we understand the nuances of organic synthesis and purification, and have structured this resource to address the practical challenges you may face in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystalline solid upon cooling.[1] This is often due to the compound being highly impure, which lowers its melting point, or the boiling point of the solvent being higher than the melting point of the compound.[2]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[3] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
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Slowing Down Cooling: Allow the solution to cool more slowly. Insulate the flask with paper towels or a cork ring and cover it with a watch glass to trap heat.[4] This gradual temperature decrease encourages proper crystal lattice formation.
-
Solvent Choice: Consider a solvent with a lower boiling point.
Q2: No crystals are forming even after my solution has cooled to room temperature. What are the next steps?
A2: The absence of crystal formation typically indicates that the solution is not supersaturated, which can be caused by using too much solvent.[2][5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the crude or pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[3]
-
Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[5]
Q3: My recrystallization yield is very low. What are the common causes and how can I improve it?
A3: A low yield can result from several factors during the recrystallization process.[3]
-
Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6] Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.[1] To prevent this, use a pre-heated funnel and a small excess of solvent, which can be evaporated later.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time before filtration.[5] Cooling in an ice bath can maximize crystal formation.
Column Chromatography Challenges
Q4: My this compound seems to be decomposing on the silica gel column. What are my alternatives?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. Prepare a slurry of silica gel in your chosen eluent and add a small amount of triethylamine (e.g., 1-2% v/v), then pack the column as usual.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[7]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18-functionalized silica gel could be a viable option.[7]
Q5: I'm having trouble separating my product from a non-polar impurity using column chromatography. What can I do?
A5: When dealing with impurities of similar polarity, optimizing your chromatographic conditions is key.
-
Solvent System Optimization: Carefully select your eluent system. A less polar solvent system will increase the retention time of both compounds, potentially leading to better separation. Use Thin Layer Chromatography (TLC) to test various solvent mixtures to find the optimal separation.
-
Column Dimensions: A longer and narrower column will provide more theoretical plates and can improve the separation of closely eluting compounds.
-
Gradient Elution: Start with a very non-polar eluent and gradually increase the polarity. This can help to first elute the non-polar impurity, followed by your desired product.
Purity Analysis Questions
Q6: My ¹H NMR spectrum shows unexpected peaks after purification. How can I identify the impurities?
A6: Unexpected peaks in an NMR spectrum can arise from several sources.
-
Residual Solvents: The most common impurities are residual solvents from the purification or reaction. Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[8][9]
-
Starting Materials or Byproducts: Compare the spectrum to the NMR spectra of your starting materials. Side reactions during the synthesis can also lead to structurally related impurities.
-
Grease: If you used grease on your glassware joints, you may see broad peaks characteristic of silicone grease.[8]
-
Water: A broad singlet, often around 1.56 ppm in CDCl₃, is indicative of water.
Table 1: Common ¹H NMR Solvent Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Hexane | 1.25, 0.88 | broad singlet, triplet |
| Toluene | 7.27-7.17 (m), 2.36 (s) | multiplet, singlet |
| Water | 1.56 | broad singlet |
| Data sourced from references[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] For aromatic aldehydes like this compound, common recrystallization solvents include hexanes, ethanol, or a mixed solvent system like ethanol/water.[6] The choice will depend on the specific impurities present. It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q2: How should I properly store purified this compound?
A2: this compound should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group. It is a solid at room temperature.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is often ideal for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative purity data by measuring the area percentage of the product peak relative to impurity peaks.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify and quantify impurities if an internal standard is used (qNMR).
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.[5]
Q4: Can I use distillation to purify this compound?
A4: Distillation is a purification technique based on differences in boiling points and is primarily used for liquids. Since this compound is a solid at room temperature, distillation would not be a suitable primary purification method. However, if the compound has a relatively low boiling point and is thermally stable, vacuum distillation could potentially be used, though recrystallization or chromatography are generally preferred for solids.
Experimental Workflows
Recrystallization Protocol
Caption: A generalized workflow for the recrystallization of an organic solid.
Column Chromatography Decision Tree
Caption: A decision tree for selecting a column chromatography strategy.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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Biocyclopedia. Problems in recrystallization. [Link]
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University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
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SIELC Technologies. Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of York Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
-
Wikipedia. 4-Bromobenzaldehyde. [Link]
-
The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
-
Organic Syntheses. 3,5-DIBROMO-2-PYRONE. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
University of Massachusetts Boston. Recrystallization. [Link]
-
AMI Scientific. 4-Bromo-3,5-Dimethoxybenzaldehyde TCI Analytical reagent. [Link]
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
PubChem. This compound. [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Organometallics. (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
YouTube. (2022, February 12). Column Chromatography. [Link]
-
Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]
-
Sunan Kalijaga State Islamic University. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
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Technical Support Center: Recrystallization of 4-Bromo-3,5-dimethylbenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the recrystallization of 4-bromo-3,5-dimethylbenzaldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature.[1] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution (mother liquor).[3]
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for a successful recrystallization.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [4] |
| Molecular Weight | 213.07 g/mol | [4] |
| Appearance | Solid or semi-solid | [5] |
| Purity (Typical) | 98% | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Recommended Experimental Protocol
Protocol 1: Single-Solvent Recrystallization with Ethanol
-
Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of 95% ethanol and heat the mixture with stirring on a hot plate.
-
Achieve Saturation: Continue to add small portions of hot ethanol until the solid just dissolves. It is critical to avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
This method is useful when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent").
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.
-
Induce Precipitation: While the solution is still hot, add water (the "bad" solvent) dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using an ice-cold ethanol/water mixture for washing.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a common issue and can be attributed to several factors. The logical troubleshooting workflow is as follows:
Troubleshooting workflow for the absence of crystal formation.
-
Cause: The most frequent reason for the failure of crystals to form is the use of an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.[7]
-
Solution:
-
Induce Crystallization: If the solution is supersaturated but nucleation has not occurred, you can try to induce crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8] Alternatively, adding a "seed crystal" (a small, pure crystal of the compound) can provide a template for crystallization to begin.
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent.[7] Once the volume has been reduced, allow the solution to cool again.
-
Q2: The compound "oiled out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This happens when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[10] The resulting oil is an impure liquid form of your compound and can trap impurities.[9]
Troubleshooting workflow for "oiling out".
-
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool very slowly.[9]
-
Change Solvent System: If oiling out persists, the chosen solvent may be inappropriate. A solvent with a lower boiling point might be necessary. Alternatively, using a mixed solvent system can sometimes resolve this issue.
-
Preliminary Purification: If the crude material is highly impure, the melting point may be significantly depressed. A preliminary purification step, such as column chromatography, might be required to remove the bulk of the impurities before a successful recrystallization can be achieved.[10]
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield can be frustrating, but it is often preventable.
-
Causes and Solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize the precipitation of the solid.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound? A: The ideal solvent must be determined experimentally. Based on the polarity of the molecule (an aromatic aldehyde), good starting points for solvent screening would be alcohols like ethanol or isopropanol.[11] A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[12]
Q: How do I know if my recrystallized product is pure? A: A common and quick method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range.
Q: Can I use activated charcoal to decolorize my sample? A: Yes, if your crude sample imparts a color to the hot solution, you can add a small amount of activated charcoal to adsorb the colored impurities. The charcoal is then removed by hot filtration. Be aware that using an excess of charcoal can lead to the adsorption of your desired product, thereby reducing the yield.
References
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Gryson, M., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science, 4(8), 1014-1021. [Link]
-
Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]
- Tung, H.-H., et al. (2008). Crystallization of Organic Compounds. John Wiley & Sons.
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Nichols, L. (2025). Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
-
Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
O'Mahony, G., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1636-1643. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Creative Biostructure. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052. [Link]
-
van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
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Technical Support Center: Column Chromatography of 4-Bromo-3,5-dimethylbenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing column chromatography purification of 4-Bromo-3,5-dimethylbenzaldehyde. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the experimental workflow.
Compound Overview
This compound is an aromatic aldehyde intermediate crucial in various organic syntheses. Its purification via column chromatography is a standard yet critical step to ensure the removal of unreacted starting materials and reaction by-products, thereby guaranteeing the integrity of subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid | |
| XLogP3-AA (Polarity Metric) | 2.8 | [1] |
| Safety Hazards | Causes skin, eye, and respiratory irritation | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard-grade silica gel (230-400 mesh) is the most effective and commonly used stationary phase.[3] The principle of normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, is ideal for this molecule.[4][5] The polar silica surface interacts with the aldehyde group, allowing for separation based on the polarity differences between the target compound and its potential impurities.
Q2: What is a good starting mobile phase (eluent) for this separation?
A2: A non-polar solvent system is the best starting point. Given the compound's XLogP3 value of 2.8, it is moderately non-polar.[1] A mixture of hexanes and ethyl acetate is highly recommended. Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate . This ratio can then be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis. For similar aromatic aldehydes, solvent systems like hexanes/ethyl acetate (96/4) have proven effective.[3]
Q3: How do I determine the optimal solvent system for my specific crude sample?
A3: The optimal eluent system must be determined empirically using TLC, as the impurity profile can vary between syntheses.
Experimental Protocol: TLC for Solvent System Optimization
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot TLC Plate: Spot the crude mixture onto a silica gel TLC plate. For comparison, it is also beneficial to spot available standards of your starting materials.
-
Develop Plates: Place the spotted TLC plates in developing chambers containing different ratios of your chosen solvent system (e.g., 95:5, 90:10, 85:15 hexanes:ethyl acetate).
-
Analyze: After development, visualize the plates under UV light. The ideal solvent system will show clear separation between the spot corresponding to this compound and any impurity spots. The target compound should have a Retention Factor (Rf) value between 0.2 and 0.4 for the best separation on a column.[6]
Q4: What are the likely impurities I need to remove?
A4: Impurities will depend on the synthetic route. However, common impurities in similar syntheses include:
-
Unreacted Starting Materials: For instance, if synthesized via bromination of 3,5-dimethylbenzaldehyde, this starting material may be present.
-
By-products: Side reactions can lead to by-products. For example, Williamson ether synthesis routes for similar compounds can result in elimination by-products like hexene.[6] Over-bromination could lead to di-bromo species.
-
Reaction Reagents: Residual reagents or catalysts used in the preceding reaction.
Detailed Experimental Workflow
This section provides a step-by-step protocol for the purification of this compound.
Caption: General workflow for column chromatography purification.
Protocol Steps:
-
Column Preparation (Slurry Packing):
-
In a fume hood, weigh the required amount of silica gel (typically 50-100 times the mass of your crude sample) into a beaker.
-
Create a slurry by adding your starting eluent (e.g., 95:5 hexanes:ethyl acetate) until you have a pourable, homogenous mixture.[7]
-
Secure a glass column with a stopcock vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
With the stopcock open and a flask below to collect the solvent, pour the silica slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to dislodge air bubbles and ensure uniform packing.[7]
-
Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[8]
-
-
Sample Loading:
-
Wet Loading (Recommended for this compound): Dissolve your crude product in the minimum amount of your eluent or a slightly more polar solvent like dichloromethane.[9] Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[9] Drain the solvent until it is level with the silica, then carefully add a protective layer of sand.
-
Dry Loading (For samples insoluble in eluent): Dissolve your crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your eluent.
-
Begin collecting fractions in test tubes or vials. The flow rate can be increased by applying gentle positive pressure with a pump or bulb.
-
If TLC indicates that impurities are very non-polar, you can start with a less polar solvent (e.g., pure hexanes) to wash them off first, then switch to your optimized eluent system (isocratic elution) or gradually increase the polarity (gradient elution).[6]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[7]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Caption: Decision tree for troubleshooting common chromatography issues.
Q: My compound is not moving from the origin (top of the column). What should I do? A: This is a common issue indicating the mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution 1: Increase Eluent Polarity. Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using 95:5 hexanes:ethyl acetate, switch to 90:10 or 85:15. Do this incrementally.
-
Solution 2: Check for Decomposition. The compound may have decomposed on the acidic silica. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[10] If it is unstable, consider using deactivated silica or a different stationary phase like alumina.[10]
Q: The separation is poor, and all my fractions are mixed, even though the TLC looked good. A: This often points to an issue with how the sample was loaded onto the column.
-
Solution 1: Reduce Loading Volume. You may have dissolved the sample in too large a volume of solvent, causing it to spread into a wide band. Always use the absolute minimum volume necessary for dissolution.[9]
-
Solution 2: Check for Overloading. If too much crude material is loaded, the stationary phase becomes saturated, and separation efficiency drops dramatically. Use a larger column or reduce the amount of sample.
-
Solution 3: Consider Co-elution. Sometimes, a high concentration of one compound can affect the elution behavior of another. Try a different solvent system that may alter the interactions.[10]
Q: The solvent flow has stopped or is extremely slow. A: This indicates a blockage in the column.
-
Solution 1: Check for Fine Particles. The cotton plug may be blocked by very fine silica particles. Ensure your sand layer is sufficient to prevent this.
-
Solution 2: Crystallization. An impurity or the product itself may have crystallized in the column, blocking flow. This is a difficult problem to solve and may require abandoning the column.[10] Pre-filtering the crude mixture can sometimes prevent this.
Q: My compound is coming off the column immediately with the solvent front. A: The mobile phase is too polar.
-
Solution: Start again with a significantly less polar solvent system. If you used 90:10 hexanes:ethyl acetate, try 98:2 or even pure hexanes to start.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][11]
-
Ventilation: Handle this compound and all organic solvents in a certified chemical fume hood to avoid inhalation of vapors.[2][11] The fine silica gel powder is a respiratory hazard and must be handled exclusively in a fume hood.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material like sand or vermiculite and place in a labeled container for chemical waste disposal.[11] Dispose of all chemical waste according to your institution's guidelines.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemRxiv. (2022). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Supercoiled fibres of self-sorted donor-acceptor stacks. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ResearchGate. (2023). Stationary phases and mobile phases used in normal phase and reverse phase. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
-
Pacific Biochem Private Limited. (n.d.). 4-Bromo Benzaldehyde. Retrieved from [Link]
-
Lisa Nichols. (2022). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the chemical principles at play to empower you to overcome common challenges and improve your yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Problem 1: Low Yield in the Bromination of 3,5-Dimethylbenzaldehyde
Question: I am attempting to synthesize this compound by direct bromination of 3,5-dimethylbenzaldehyde, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the direct bromination of 3,5-dimethylbenzaldehyde can stem from several factors, primarily related to reaction conditions and the nature of the starting material. The two methyl groups are ortho, para-directing, and activating, while the aldehyde group is meta-directing and deactivating. This substitution pattern makes the para position to both methyl groups (and meta to the aldehyde) the most favorable for electrophilic aromatic substitution. However, side reactions and improper control of the reaction can lead to diminished yields.
Potential Causes and Solutions:
-
Over-bromination: The activated ring system can be susceptible to di-bromination, leading to the formation of 2,4-dibromo-3,5-dimethylbenzaldehyde.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of N-Bromosuccinimide (NBS) as a milder brominating agent can provide better control over mono-bromination compared to liquid bromine.[1][2][3] Performing the reaction at a lower temperature can also help to temper the reactivity and improve selectivity.
-
-
Oxidation of the Aldehyde: The presence of a strong oxidizing brominating agent can lead to the oxidation of the aldehyde functional group to a carboxylic acid, forming 4-bromo-3,5-dimethylbenzoic acid.
-
Solution: Employ a milder brominating agent like NBS. If using elemental bromine, ensure the reaction is carried out in an appropriate solvent system and at a controlled temperature to minimize oxidative side reactions.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction's efficiency.
-
Solution: Glacial acetic acid is a commonly used solvent for such brominations.[4] The addition of a catalyst like iron(III) bromide (FeBr₃) can polarize the bromine molecule, making it a more effective electrophile and potentially improving the reaction rate and yield.
-
Experimental Protocol for Improved Bromination:
-
Dissolve 3,5-dimethylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Problem 2: Poor Regioselectivity in the Formylation of 1-Bromo-3,5-dimethylbenzene
Question: I am synthesizing this compound via formylation of 1-bromo-3,5-dimethylbenzene, but I am observing the formation of other isomers. How can I improve the regioselectivity of this reaction?
Answer: Achieving high regioselectivity in the formylation of 1-bromo-3,5-dimethylbenzene is crucial for obtaining the desired product. The two methyl groups are ortho, para-directing, while the bromine atom is also ortho, para-directing but deactivating. The directing effects of the methyl groups are stronger, favoring substitution at the positions ortho and para to them. The desired product is formed by substitution at the position para to one methyl group and ortho to the other. However, substitution at the position ortho to both methyl groups can also occur, leading to the formation of 2-bromo-4,6-dimethylbenzaldehyde.
Key Formylation Reactions and Regioselectivity Considerations:
-
Vilsmeier-Haack Reaction: This is a powerful and widely used formylation method that employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6][7][8][9] The Vilsmeier reagent is a relatively bulky electrophile, which can enhance selectivity for the less sterically hindered para position.[5][7]
-
Optimization: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product. Careful control of the stoichiometry of the Vilsmeier reagent is also important.
-
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride.[10][11][12][13] It is generally most effective for simple aromatic hydrocarbons and may be less suitable for substrates with deactivating groups like bromine, potentially leading to lower yields and selectivity issues.[11][14]
-
Duff Reaction: The Duff reaction utilizes hexamine in the presence of an acid to introduce a formyl group, primarily at the ortho position to an activating group.[15][16] Given the substitution pattern of 1-bromo-3,5-dimethylbenzene, this method is less likely to yield the desired 4-bromo isomer as the primary product.
Recommended Approach for High Regioselectivity: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is generally the most reliable method for achieving the desired regioselectivity in this synthesis.
Experimental Protocol for Vilsmeier-Haack Formylation:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 1-bromo-3,5-dimethylbenzene to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Problem 3: Difficulty in Purifying the Final Product
Question: I have successfully synthesized this compound, but I am struggling to purify it effectively. What are the common impurities and the best purification techniques?
Answer: Effective purification is critical for obtaining high-purity this compound. The common impurities will depend on the synthetic route chosen.
Common Impurities:
-
From Bromination of 3,5-Dimethylbenzaldehyde:
-
Unreacted 3,5-dimethylbenzaldehyde.
-
Di-brominated product (2,4-dibromo-3,5-dimethylbenzaldehyde).
-
Oxidized product (4-bromo-3,5-dimethylbenzoic acid).
-
-
From Formylation of 1-Bromo-3,5-dimethylbenzene:
-
Unreacted 1-bromo-3,5-dimethylbenzene.
-
Isomeric aldehyde (2-bromo-4,6-dimethylbenzaldehyde).
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol/water or hexane/ethyl acetate mixtures are good starting points for solvent screening.
-
Column Chromatography: For mixtures with closely related impurities, such as isomers, silica gel column chromatography is the preferred method. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its isomers and other byproducts.[4]
-
Acid-Base Extraction (for bromination route): If the formation of the carboxylic acid byproduct is significant, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are:
-
Electrophilic Bromination: Starting with 3,5-dimethylbenzaldehyde, an electrophilic brominating agent is used to introduce a bromine atom at the 4-position.
-
Formylation: Starting with 1-bromo-3,5-dimethylbenzene, a formyl group (-CHO) is introduced onto the aromatic ring, with the Vilsmeier-Haack reaction being a common and effective method.
Q2: What safety precautions should be taken when working with the reagents involved in this synthesis?
A2: Many of the reagents used in these syntheses are hazardous and require careful handling in a well-ventilated fume hood.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. It should be handled with extreme care to avoid contact with skin and moisture.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Lewis Acids (e.g., AlCl₃, FeBr₃): Corrosive and react with moisture. Handle in a dry environment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light.
Q4: What are the key characterization techniques for the final product?
A4: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[17]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl (C=O) stretch.
Data Summary Table
| Parameter | Bromination of 3,5-Dimethylbenzaldehyde | Vilsmeier-Haack Formylation of 1-Bromo-3,5-dimethylbenzene |
| Starting Material | 3,5-Dimethylbenzaldehyde | 1-Bromo-3,5-dimethylbenzene |
| Key Reagents | Bromine or NBS, Acetic Acid, FeBr₃ (optional) | DMF, POCl₃ |
| Potential Byproducts | Di-brominated aldehyde, Carboxylic acid | Isomeric aldehyde |
| Typical Yields | Moderate to Good | Good to High |
| Key Advantage | Direct route from a commercially available aldehyde | Generally higher regioselectivity |
| Key Disadvantage | Potential for over-bromination and oxidation | Requires preparation of the Vilsmeier reagent |
Experimental Workflow Diagrams
Bromination of 3,5-Dimethylbenzaldehyde
Caption: Workflow for the Vilsmeier-Haack formylation.
References
-
Wikipedia. (2023, December 2). Duff reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Gattermann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
-
SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]
-
XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]
- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Wikipedia. (2023, October 29). 4-Bromobenzaldehyde. Retrieved from [Link]
-
University of Canterbury. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). The Conformation of Some ortho -bromoarylaldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-3,5-dimethoxybenzaldehyde, 25g, Each. Retrieved from [Link]
-
Pearson. (n.d.). Allylic Bromination Practice Problems. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. This compound | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde
Document ID: TSC-CHEM-4B35DMBA-202601
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-3,5-dimethylbenzaldehyde. This key intermediate is crucial in the development of various fine chemicals and pharmaceutical agents. However, its synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common experimental challenges. We will delve into the causality behind these issues, offering field-proven advice to streamline your synthetic workflow.
Section 1: Troubleshooting the Bromination of 3,5-Dimethylbenzaldehyde
This synthetic route is attractive for its directness but requires precise control over electrophilic aromatic substitution to avoid common pitfalls.
Q1: My reaction produced a mixture of brominated products, including a di-brominated species. How can I improve regioselectivity and prevent over-bromination?
A1: This is a classic issue of controlling electrophilic activity and stoichiometry.
-
Expert Analysis (The "Why"): The two methyl groups on the 3,5-dimethylbenzaldehyde starting material are activating and ortho, para-directing. The aldehyde group is deactivating and meta-directing. The desired 4-position is para to one methyl group and ortho to the other, making it electronically favorable. However, the 2- and 6-positions are also activated. Once the first bromine is added, the resulting this compound is still activated enough (though less so than the starting material) to potentially react with a second equivalent of bromine, leading to a di-bromo byproduct, likely 2,4-dibromo-3,5-dimethylbenzaldehyde.
-
Plausible Causes & Diagnostic Steps:
-
Excess Brominating Agent: Using more than one stoichiometric equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) is the most common cause.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, favoring over-reaction.
-
Potent Lewis Acid Catalyst: Strong Lewis acids (e.g., AlCl₃, FeCl₃) can over-activate the bromine, making it less selective.
-
Diagnostic: Use GC-MS to identify the molecular weights of the byproducts. The desired product has a molecular weight of ~213 g/mol (C₉H₉BrO)[1], while the di-bromo byproduct will have a molecular weight of ~292 g/mol . ¹H NMR will also be informative, showing fewer aromatic protons for the di-brominated species.
-
-
Solutions & Preventative Measures:
-
Stoichiometric Control: Carefully add exactly 1.0 equivalent of the brominating agent. A slow, dropwise addition of a dilute solution of Br₂ is recommended.
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ability to provide a low, steady concentration of Br₂.
-
Solvent and Catalyst: Perform the reaction in a less polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at a low temperature (0 °C to room temperature). If a catalyst is needed, use a milder one, such as iron powder or acetic acid.[2]
-
Monitoring: Monitor the reaction closely using TLC or GC. Quench the reaction immediately upon consumption of the starting material.
-
Workflow: Troubleshooting Bromination Selectivity
Caption: Competing pathways for the aryllithium intermediate.
Q4: My Vilsmeier-Haack formylation gives a low yield and a complex mixture of byproducts. What are the common pitfalls?
A4: The Vilsmeier-Haack reaction is sensitive to stoichiometry, temperature, and the reactivity of the substrate.
-
Expert Analysis (The "Why"): The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF. [3][4]This reagent is a weak electrophile. 1-Bromo-3,5-dimethylbenzene is only moderately activated, so forcing conditions may be required, which can lead to side reactions. The workup step, which involves hydrolysis of an iminium salt intermediate, is also critical. [5][6]
-
Plausible Causes & Diagnostic Steps:
-
Inefficient Vilsmeier Reagent Formation: Impure POCl₃ or DMF can hinder the formation of the active electrophile.
-
Insufficient Substrate Activation: As mentioned, the substrate is not highly activated. The reaction may require elevated temperatures (e.g., 50-80 °C) and longer reaction times. [6] 3. Improper Stoichiometry: The ratio of DMF to POCl₃ is crucial. Typically, DMF is used as the solvent, and 1.1-1.5 equivalents of POCl₃ are added.
-
Decomposition during Workup: The hydrolysis of the intermediate iminium salt must be controlled. Adding the reaction mixture to ice-cold water or a basic solution is standard practice. Overheating during this step can lead to decomposition.
-
-
Solutions & Preventative Measures:
-
Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous DMF.
-
Optimize Conditions: Gradually increase the reaction temperature and monitor by TLC. A typical procedure involves cooling the DMF, adding POCl₃ dropwise to form the reagent, then adding the substrate and slowly heating the mixture.
-
Controlled Workup: Always pour the reaction mixture slowly onto crushed ice or into a vigorously stirred, cold aqueous solution of sodium acetate or sodium bicarbonate to neutralize the strong acids and control the hydrolysis exotherm.
-
Section 3: General FAQs
Q5: What are the best analytical methods to identify these side products?
A5: A combination of techniques is most effective:
-
Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring to track the consumption of starting material and the appearance of new spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying components in the crude mixture. It provides both the retention time and the mass spectrum, allowing for the determination of molecular weights of the parent compound and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information. You can distinguish the desired product from isomers by the splitting patterns of the aromatic protons. Over-brominated products will have fewer aromatic protons, and oxidized products will lack the characteristic aldehyde proton signal.
-
¹³C NMR: Confirms the number of unique carbons and the presence of key functional groups (aldehyde vs. carboxylic acid).
-
Table 1: Key ¹H NMR Chemical Shifts for Identification
| Compound | Aldehyde Proton (CHO) | Aromatic Protons (Ar-H) | Methyl Protons (CH₃) | Other |
| This compound | ~9.9 ppm (s, 1H) | ~7.6 ppm (s, 2H) | ~2.4 ppm (s, 6H) | - |
| 3,5-Dimethylbenzaldehyde (Starting Material) | ~9.9 ppm (s, 1H) | ~7.5 ppm (s, 1H), ~7.6 ppm (s, 2H) | ~2.4 ppm (s, 6H) | - |
| 4-Bromo-3,5-dimethylbenzoic Acid | Absent | ~7.8 ppm (s, 2H) | ~2.4 ppm (s, 6H) | >10 ppm (br s, 1H, COOH) |
| 2,4-Dibromo-3,5-dimethylbenzaldehyde | ~10.1 ppm (s, 1H) | ~7.9 ppm (s, 1H) | ~2.5 ppm (s, 3H), ~2.6 ppm (s, 3H) | - |
Note: Shifts are approximate and can vary based on solvent and instrument.
Appendix A: Recommended Protocol for Bromination
Protocol: Selective Monobromination of 3,5-Dimethylbenzaldehyde
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylbenzaldehyde (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.0 eq.) in a minimal amount of DCM and add it to the dropping funnel. Add the NBS solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
References
Sources
- 1. This compound | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-Bromo-3,5-dimethylbenzaldehyde
Welcome to the comprehensive technical support guide for the purification of 4-Bromo-3,5-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Introduction: Understanding the Challenges
This compound is a valuable intermediate in organic synthesis. However, like many aldehydes, it is susceptible to oxidation and can be contaminated with impurities from its synthesis. The presence of these impurities can significantly impact the outcome of subsequent reactions. This guide will equip you with the knowledge and techniques to effectively purify this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities in this compound typically arise from two main sources: the synthetic route used and degradation of the product. Common impurities include:
-
4-Bromo-3,5-dimethylbenzoic acid: This is the most common impurity, formed by the oxidation of the aldehyde group upon exposure to air.[1][2]
-
Unreacted starting materials: Depending on the synthetic route, these could include 3,5-dimethylbenzaldehyde (if the route involves bromination) or 1-bromo-3,5-dimethylbenzene (if a formylation reaction is used).
-
Side-products from synthesis: These can vary depending on the specific reaction conditions. For example, Vilsmeier-Haack formylation can sometimes lead to the formation of small amounts of other formylated isomers or related byproducts.[3][4] Grignard reactions for aldehyde synthesis can have byproducts if reaction conditions are not strictly anhydrous.[5]
Q2: My NMR spectrum shows a broad singlet around 10-12 ppm. What is this impurity and how can I remove it?
A2: A broad singlet in this region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This indicates the presence of 4-Bromo-3,5-dimethylbenzoic acid. This impurity can be effectively removed by a simple acid-base extraction. Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[6]
Q3: Can I purify this compound by distillation?
A3: While distillation is a common purification technique, it may not be the most suitable method for this compound. Aromatic aldehydes can be sensitive to high temperatures and may decompose or oxidize, especially if trace impurities are present to catalyze these processes. Recrystallization or column chromatography are generally preferred as milder and more effective methods for this compound.
Q4: How should I store purified this compound to prevent oxidation?
A4: To minimize oxidation, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is also advisable to store it in a cool, dark place, as light can catalyze the oxidation process.[7] For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: The purified product is still contaminated with 4-Bromo-3,5-dimethylbenzoic acid.
| Potential Cause | Solution |
| Incomplete acid-base extraction. | Ensure thorough mixing during the wash with aqueous base. Perform multiple washes (2-3 times) with fresh portions of the basic solution. Check the pH of the aqueous layer after the final wash to ensure it is basic. |
| The organic solvent used is partially miscible with water. | Use a solvent with low water miscibility, such as dichloromethane or diethyl ether, for the extraction. |
| The product was exposed to air for an extended period after purification. | Minimize the exposure of the purified aldehyde to air. After purification, immediately place the product under an inert atmosphere for storage. |
Issue 2: Column chromatography yields are low, or the separation is poor.
| Potential Cause | Solution |
| Inappropriate solvent system. | The polarity of the eluent is critical for good separation. For aromatic aldehydes, a common starting point is a mixture of hexanes and ethyl acetate.[8] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. An Rf value of 0.2-0.3 for the desired compound on TLC is generally ideal for column separation.[9] |
| Aldehyde decomposition on silica gel. | Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[10] To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent).[11] |
| Improper column packing. | A poorly packed column with channels or cracks will lead to poor separation.[9] Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Issue 3: Recrystallization does not effectively remove impurities.
| Potential Cause | Solution |
| Incorrect recrystallization solvent. | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[12] For this compound, consider solvent systems like ethanol/water, isopropanol, or mixed hexanes/ethyl acetate. |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Impurities have similar solubility to the product. | If a single-solvent recrystallization is ineffective, a two-solvent system may be necessary. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some small-scale trials to optimize.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing a wide range of impurities with different polarities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Removal of Aldehydic Impurities via Bisulfite Adduct Formation
This chemical purification method is highly specific for aldehydes and can be very effective for removing them from a mixture of other non-aldehyde compounds.[13][14][15]
-
Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct of this compound should form.
-
Isolation of Adduct: Collect the precipitate by vacuum filtration and wash it with ethanol and then diethyl ether to remove non-aldehydic impurities.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a strong base (e.g., 10% aqueous sodium hydroxide solution) or a saturated sodium carbonate solution until the mixture is basic. This will regenerate the aldehyde.[13]
-
Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Workflows
Decision Tree for Purification Method Selection
Sources
- 1. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
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- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-3,5-dimethylbenzaldehyde
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Understanding the Challenge: The Nature of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two ortho-methyl groups relative to the bromine atom creates significant steric hindrance around the reaction center. This steric bulk can impede the crucial oxidative addition step of the palladium catalyst to the aryl bromide bond, often leading to low yields and sluggish reactions.[1][2] Furthermore, the aldehyde functional group can potentially coordinate to the palladium center, influencing the catalyst's reactivity and selectivity.[3][4]
This guide will walk you through a systematic approach to overcoming these hurdles, focusing on the critical parameters of catalyst and ligand selection, base, and solvent systems.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when performing Suzuki coupling with this compound.
Q1: My reaction yield is consistently low (<30%), or the reaction fails to go to completion. What are the most likely causes?
A1: Low yields with this substrate are often multifactorial. A systematic approach to troubleshooting is essential.[5][6]
-
Catalyst and Ligand Inefficiency: The primary suspect is an inadequate catalyst system. The steric hindrance of the substrate requires a catalyst with high activity and stability. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] You need a system that promotes the challenging oxidative addition step.
-
Troubleshooting: Switch to a more robust catalyst system. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are often necessary for sterically demanding couplings.[8][9] Consider palladacycle-based catalysts or those with N-heterocyclic carbene (NHC) ligands, which have shown high efficiency for hindered substrates.[10][11][12]
-
-
Inappropriate Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[13][14] An unsuitable base can lead to poor reaction rates.
-
Suboptimal Solvent System: The solvent influences the solubility of reagents and the stability and activity of the catalytic species.[15][16]
Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue, particularly when the desired cross-coupling is slow.[19]
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.[19]
-
Mitigation:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. Purging with an inert gas like argon or nitrogen is crucial.[5]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain bases.[20]
-
Mitigation:
-
Use Fresh Boronic Acid: Boronic acids can degrade over time. Use a fresh, high-purity batch for your reactions.
-
Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodeboronation. Find the lowest effective temperature for your optimized catalyst system.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Experiment with different bases to find one that promotes the cross-coupling without significant degradation of the boronic acid.
-
-
Q3: My reaction seems to stall after a certain point, and I observe the formation of palladium black. What does this indicate?
A3: The formation of palladium black is a sign of catalyst decomposition.[21] The active Pd(0) species has aggregated into an inactive form.
-
Causes and Solutions:
-
High Temperature: Excessive heat can lead to catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ligand Instability or Dissociation: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or dissociates at high temperatures, the palladium can precipitate.
-
Insufficient Ligand: Ensure an adequate ligand-to-palladium ratio. For some systems, a higher ratio can improve catalyst stability.[22]
-
III. Optimization Strategies and Protocols
A systematic approach to optimizing the reaction conditions is crucial for successfully coupling this compound.
A. Catalyst and Ligand Selection
For sterically hindered substrates, the choice of the palladium source and, more importantly, the ligand is paramount.[23][24] The ligand must be both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[9]
| Catalyst/Ligand System | Key Features & Rationale | Recommended For |
| Pd(OAc)₂ / SPhos or XPhos | A versatile and highly active system. The bulky and electron-rich biarylphosphine ligands are excellent for sterically hindered substrates.[8][9] | Initial screening for challenging couplings. |
| Pd₂(dba)₃ / Buchwald Ligands | Similar to the above, using a Pd(0) source. Buchwald ligands are a well-established class for difficult couplings.[8] | When a Pd(0) precatalyst is preferred. |
| PEPPSI™-IPr or other Pd-NHC complexes | N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and strong σ-donating properties, making them very effective for hindered substrates.[11][12] | High-temperature reactions or when phosphine-based ligands are problematic. |
| Palladacycle Precatalysts | These are often highly active and stable catalysts that can be effective at low loadings.[10] | When high turnover numbers are desired. |
B. Base and Solvent Combinations
The interplay between the base and solvent significantly impacts the reaction outcome.[13][15]
| Base | Recommended Solvents | Rationale & Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A strong, non-nucleophilic base that is often effective for hindered couplings. The presence of water is typically necessary for its solubility and activity.[17][22] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF/H₂O | A highly effective base, often providing superior results, but is more expensive.[7][13] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Ethanol/H₂O | A standard, cost-effective base. It may be sufficient with a highly active catalyst system.[7][17] |
| t-BuOK | 1,4-Dioxane | An effective combination for some sterically hindered couplings, particularly with NHC-Pd catalysts.[11] |
C. Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be adapted based on your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Process
A. The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[25][26]
Caption: A systematic workflow for troubleshooting low-yielding reactions.
V. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Casanova, J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7474–7482. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
da Silva, A. B., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1340-1346. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(9), 8196–8201. Available at: [Link]
-
Liu, S., et al. (2020). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 56(60), 8459-8462. Available at: [Link]
-
Le, C. M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(31), 7954-7960. Available at: [Link]
-
Casanova, J., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
Dykstra, R., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(3), 965–976. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Lee, D. H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3847–3850. Available at: [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. Available at: [Link]
-
ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]
-
Wang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 386-389. Available at: [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Semba, K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Available at: [Link]
-
Semba, K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(20), 5213-5220. Available at: [Link]
-
Liu, S., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Available at: [Link]
-
Myers, A. G. (2001). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]
-
ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-500. Available at: [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Bromo-3,5-dimethylbenzaldehyde
Welcome to the technical support center for 4-Bromo-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this reagent in your experiments. Our approach is rooted in practical, field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing explanations and actionable solutions.
Question: I am observing a gradual decrease in the purity of my this compound, and I see a new peak in my NMR/LC-MS analysis. What is happening?
Answer: The most likely cause of degradation for this compound is autoxidation. Aromatic aldehydes are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light. This reaction converts the aldehyde functional group into a carboxylic acid, in this case, 4-bromo-3,5-dimethylbenzoic acid.
-
Causality: The aldehyde proton is susceptible to abstraction, initiating a free-radical chain reaction with molecular oxygen. This process is often catalyzed by light and trace metal impurities. The resulting peroxy radical can then abstract a hydrogen atom from another aldehyde molecule, propagating the chain and forming the carboxylic acid.
-
Validation: To confirm this, you can compare the spectral data of your degraded sample with an authentic sample of 4-bromo-3,5-dimethylbenzoic acid. The characteristic broad singlet of the carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm) and the shift in the carbonyl stretch in the IR spectrum are strong indicators.
-
Solution:
-
Purification: If the degradation is minor, the aldehyde can be purified. A common method is recrystallization from a suitable solvent system, such as hexane/ethyl acetate. For more stubborn impurities, column chromatography on silica gel may be necessary.
-
Prevention: To prevent future degradation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial to protect it from light, and at a reduced temperature (2-8 °C).
-
Question: My reaction yield is consistently lower than expected when using this compound. Could the quality of the reagent be the issue?
Answer: Yes, the quality of the reagent is a critical factor. Besides the autoxidation product, another common issue with substituted benzaldehydes is the presence of regioisomeric impurities from the synthesis.[1] For instance, if the starting material for the synthesis was not pure, you might have isomers with the bromine and methyl groups in different positions on the aromatic ring.
-
Causality: The synthesis of substituted aromatic compounds can sometimes lead to the formation of multiple isomers if the directing effects of the substituents are not perfectly controlled. These isomers may have similar physical properties, making them difficult to separate during initial purification.
-
Validation: High-resolution GC-MS or HPLC can be used to identify and quantify isomeric impurities.[1][2] Comparing your chromatogram with that of a certified reference standard is the most reliable method.
-
Solution:
-
High-Purity Reagent: Source your this compound from a reputable supplier who provides a detailed certificate of analysis with purity assessment by a quantitative method like GC.
-
Re-purification: If you suspect isomeric impurities, careful recrystallization or preparative chromatography may be required. Isomers can sometimes be separated by exploiting minor differences in their polarity or solubility.
-
Question: I am seeing unexpected side products in my reaction that suggest the formation of radical species. Is this compound known to be involved in such pathways?
Answer: Yes, it has been reported that this compound can be converted to radical cations. These are highly reactive intermediates that can participate in a variety of unintended side reactions.
-
Causality: The formation of radical cations can be initiated by reaction with electron-deficient alkylating agents or under certain oxidative conditions. The electron-rich aromatic ring, substituted with two methyl groups, can be susceptible to one-electron oxidation.
-
Validation: Identifying radical-derived byproducts can be challenging and often requires detailed mechanistic studies and advanced analytical techniques like mass spectrometry to characterize the unexpected products.
-
Solution:
-
Reaction Conditions: Carefully review your reaction conditions. Avoid strong oxidizing agents if they are not essential for the desired transformation. Ensure that all reagents and solvents are pure and free from contaminants that could promote radical formation.
-
Radical Scavengers: In some cases, the addition of a radical scavenger, such as BHT (butylated hydroxytoluene), can suppress unwanted side reactions. However, this should be done with caution as it may interfere with your desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Atmosphere: Under an inert gas such as argon or nitrogen.
-
Temperature: Refrigerated at 2-8 °C.
-
Container: In a tightly sealed, amber glass vial or a container that protects it from light.
-
Environment: In a dry, well-ventilated area away from heat and strong oxidizing agents.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents autoxidation by excluding atmospheric oxygen. |
| Light | Protection from light (Amber vial) | Minimizes light-induced degradation pathways. |
| Moisture | Tightly sealed container | Prevents hydrolysis and potential reactions with water. |
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is autoxidation of the aldehyde to the corresponding carboxylic acid, 4-bromo-3,5-dimethylbenzoic acid. This is a common issue for many aromatic aldehydes.[3][4][5]
node [fillcolor="#F1F3F4"]; A [label="this compound"]; B [label="4-Bromo-3,5-dimethylbenzoic acid"];
node [shape=ellipse, fillcolor="#FFFFFF"]; O2 [label="O₂ (Air)"]; Light [label="Light/Trace Metals"];
A -> B [label="Autoxidation"]; O2 -> A; Light -> A; }
Caption: Autoxidation of this compound.Q3: How can I purify this compound that has started to degrade?
A3: If the primary impurity is the corresponding carboxylic acid, a simple purification can often be achieved by dissolving the compound in an organic solvent like ethyl acetate and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer. The organic layer containing the purified aldehyde can then be dried and the solvent removed. For more general purification, recrystallization or column chromatography is recommended.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system. A common choice for compounds of this polarity is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, dissolve the impure this compound in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold, non-polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
node [fillcolor="#F1F3F4"]; start [label="Impure Aldehyde"]; dissolve [label="Dissolve in minimal hot solvent"]; cool [label="Slowly cool to induce crystallization"]; filter [label="Filter to collect crystals"]; wash [label="Wash with cold solvent"]; dry [label="Dry under vacuum"]; end [label="Pure Aldehyde"];
start -> dissolve -> cool -> filter -> wash -> dry -> end; }
Caption: General workflow for purification by recrystallization.References
-
The mechanism of autoxidation reaction of aldehyde compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Autoxidation of Aldehydes. (n.d.). Sustainability Directory. Retrieved January 11, 2026, from [Link]
-
Aldehydes as powerful initiators for photochemical transformations. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A. Retrieved January 11, 2026, from [Link]
-
Scheme 21: Photolysis products of benzaldehyde (8) in different solvents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
4-Bromobenzaldehyde. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
4-Bromo Benzaldehyde. (n.d.). Pacific Biochem Private Limited. Retrieved January 11, 2026, from [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). XMB Forum. Retrieved January 11, 2026, from [Link]
-
Photochemistry of benzaldehyde. (1973). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Methyl Substitution Destabilizes Alkyl Radicals. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (2016). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? (2020). Quora. Retrieved January 11, 2026, from [Link]
-
Molecular structures of substituted benzaldehydes 1-50 (training set). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
Characterization of byproducts in 4-Bromo-3,5-dimethylbenzaldehyde synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-bromo-3,5-dimethylbenzaldehyde. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed analytical protocols to characterize and mitigate the formation of byproducts. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the primary associated byproducts for each?
There are two primary synthetic strategies for preparing this compound, each with its own set of potential impurities:
-
Route A: Electrophilic Bromination of 3,5-dimethylbenzaldehyde. In this approach, the aromatic ring of the starting aldehyde is directly brominated. The two methyl groups and the aldehyde group direct the incoming electrophile. The primary byproduct concerns are:
-
Over-bromination: The formation of dibrominated species, such as 2,4-dibromo-3,5-dimethylbenzaldehyde. This is often a result of using an excess of the brominating agent or harsh reaction conditions.
-
Isomeric Byproducts: While the 4-position is sterically and electronically favored, minor amounts of other isomers can form depending on the reaction conditions and the brominating agent used.
-
Benzylic Bromination: Under conditions that favor radical mechanisms (e.g., exposure to UV light or the presence of radical initiators), bromination of one or both methyl groups can occur, leading to benzylic bromide impurities.
-
-
Route B: Formylation of 1-bromo-3,5-dimethylbenzene. This route introduces the aldehyde group onto the pre-brominated aromatic ring. The nature of byproducts is highly dependent on the formylation method employed (e.g., Vilsmeier-Haack, Rieche, or lithiation followed by quenching). Common issues include:
-
Incomplete Reaction: Unreacted 1-bromo-3,5-dimethylbenzene is a common impurity if the reaction does not go to completion.
-
Side Reactions of the Formylating Agent: The specific formylation reagent can lead to its own set of byproducts. For instance, in the Vilsmeier-Haack reaction, incomplete hydrolysis of the intermediate iminium salt can lead to corresponding impurities.[1][2][3]
-
Hydrolysis of Intermediates: In methods involving gem-dibromomethyl intermediates, incomplete hydrolysis can leave behind these precursors.
-
Q2: My bromination of 3,5-dimethylbenzaldehyde is giving me a mixture of products with low yield of the desired 4-bromo isomer. How can I improve this?
Low yield and a mixture of products in the bromination of 3,5-dimethylbenzaldehyde typically point to issues with reaction control. Here are key parameters to investigate:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for activated rings, reducing the risk of over-bromination.
-
Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will almost certainly lead to di- and tri-brominated byproducts.
-
Temperature Control: Electrophilic aromatic bromination is an exothermic reaction. Maintaining a low and consistent temperature (e.g., 0-5 °C) is crucial to prevent over-bromination and the formation of side products.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes offer better selectivity.
-
Exclusion of Light: To prevent benzylic bromination via a radical pathway, it is imperative to conduct the reaction in the dark or in a flask wrapped in aluminum foil.
Q3: I am attempting a formylation of 1-bromo-3,5-dimethylbenzene and see a significant amount of starting material remaining. What can I do?
The persistence of starting material in a formylation reaction usually indicates insufficient activation or incomplete reaction. Consider the following:
-
Vilsmeier-Haack Conditions: Ensure that your Vilsmeier reagent is properly formed. The reaction of DMF with an activating agent like phosphorus oxychloride should be done under anhydrous conditions. The reactivity of the arene is also critical; electron-rich systems work best.[1][2][3]
-
Rieche Formylation: The Lewis acid catalyst (e.g., TiCl₄) is crucial and must be anhydrous and of high purity. The stoichiometry of the catalyst and the dichloromethyl methyl ether should be carefully optimized.[4][5]
-
Organometallic Routes (Lithiation): If you are using a lithiation approach, ensure that your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (argon or nitrogen). The temperature of the lithium-halogen exchange is critical and should be kept low (typically -78 °C) to prevent side reactions. The quality of the organolithium reagent is also paramount.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Multiple spots on TLC, indicating a mixture of brominated products. | Over-bromination due to excess brominating agent or high temperature. | Reduce the equivalents of the brominating agent. Maintain strict temperature control, potentially running the reaction at a lower temperature. |
| Presence of benzylic bromination byproducts (identified by NMR). | Radical reaction pathway initiated by light or radical initiators. | Exclude light by wrapping the reaction vessel in foil. Avoid the use of radical initiators unless benzylic bromination is desired. |
| Low yield of aldehyde in formylation, with significant starting material remaining. | Incomplete reaction due to insufficient activation or poor quality reagents. | Ensure all reagents are anhydrous and of high purity. Optimize the stoichiometry of the formylating agent and catalyst. Increase reaction time or temperature cautiously, monitoring for byproduct formation. |
| Formation of an unexpected isomer. | Incorrect directing group effects or unforeseen rearrangements. | Confirm the structure of your starting material. Re-evaluate the directing effects of the substituents under your specific reaction conditions. Consider a different synthetic route with better regioselectivity. |
| Product is an intractable oil or difficult to purify. | Presence of multiple, closely-related byproducts. | Optimize the reaction conditions to improve selectivity. Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography with a shallow solvent gradient. |
Byproduct Characterization Workflow
A systematic approach to identifying and quantifying byproducts is essential for optimizing the synthesis of this compound.
Caption: Workflow for the characterization of byproducts.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile byproducts in the crude reaction mixture.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Compare the retention times and mass spectra of the observed peaks with known standards or reference libraries. The mass spectrum of this compound will show a characteristic isotopic pattern for the bromine atom.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is indispensable for confirming the structure of the desired product and identifying the exact nature of any isomeric or rearranged byproducts.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified byproduct or crude mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Expected Signals for this compound:
-
A singlet for the aldehyde proton (~9.9 ppm).
-
A singlet for the two aromatic protons.
-
A singlet for the six methyl protons.
-
-
Indications of Byproducts:
-
Benzylic Bromination: Appearance of a signal for a -CH₂Br group (~4.5 ppm).
-
Isomeric Products: Different splitting patterns for the aromatic protons.
-
-
-
¹³C NMR: Provides information on the carbon skeleton and can help to distinguish between isomers based on the chemical shifts of the aromatic carbons.
Quantitative Data Summary
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | ~9.9 (s, 1H, CHO), ~7.6 (s, 2H, Ar-H), ~2.4 (s, 6H, CH₃) | ~191 (CHO), ~140 (C-Br), ~138 (C-CH₃), ~135 (Ar-C), ~130 (Ar-CH), ~23 (CH₃) | 212/214 (M⁺) |
| 3,5-dimethylbenzaldehyde (Starting Material) | ~9.9 (s, 1H, CHO), ~7.5 (s, 2H, Ar-H), ~7.2 (s, 1H, Ar-H), ~2.4 (s, 6H, CH₃) | ~192 (CHO), ~138 (C-CH₃), ~136 (Ar-C), ~136 (Ar-CH), ~127 (Ar-CH), ~21 (CH₃) | 134 (M⁺) |
| 1-bromo-3,5-dimethylbenzene (Starting Material) | ~7.0 (s, 2H, Ar-H), ~6.9 (s, 1H, Ar-H), ~2.3 (s, 6H, CH₃) | ~139 (C-Br), ~138 (C-CH₃), ~130 (Ar-CH), ~123 (Ar-CH), ~21 (CH₃) | 184/186 (M⁺) |
Mechanistic Insights into Byproduct Formation
Understanding the underlying reaction mechanisms is key to controlling the outcome of your synthesis.
Over-bromination in Electrophilic Aromatic Substitution
Caption: Pathway to over-bromination.
The initial bromination at the 4-position is rapid due to the activating effects of the two methyl groups. However, the product, this compound, is still an activated aromatic ring and can undergo a second bromination, particularly if there is an excess of the brominating agent or if the reaction temperature is not adequately controlled.
Benzylic vs. Aromatic Bromination
Caption: Competing bromination pathways.
The reaction pathway is highly dependent on the conditions. In the presence of a Lewis acid and in the absence of light, the electrophilic aromatic substitution is favored. Conversely, the presence of UV light or a radical initiator promotes the homolytic cleavage of the Br-Br bond, leading to a radical chain reaction that preferentially occurs at the weaker benzylic C-H bonds of the methyl groups.[6][7]
References
-
Supporting Information for a relevant article. The Royal Society of Chemistry. [Link]
-
PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Electronic Supplementary Information for a relevant article. The Royal Society of Chemistry. [Link]
-
Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Benzylic Bromination. YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Process for formylation of aromatic compounds.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Rieche formylation. Wikipedia. [Link]
-
Supporting Information for a relevant article. The Royal Society of Chemistry. [Link]
- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... ResearchGate. [Link]
-
Benzaldehyde, 4-bromo-. NIST WebBook. [Link]
-
Rieche Formylation. SynArchive. [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Vespiary. [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
-
Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-3,5-dimethylbenzaldehyde
Welcome to the technical support center for 4-Bromo-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile aromatic building block. The unique electronic and steric properties conferred by the bromo, dimethyl, and aldehyde functionalities present specific hurdles that require careful consideration. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you optimize your synthetic outcomes.
Section 1: General Handling and Purity Assessment
Before troubleshooting specific reactions, ensuring the quality and proper handling of your starting material is paramount.
Question: My reaction is sluggish or failing. How can I verify the purity of my this compound starting material?
Answer: The purity of your starting material is the foundation of a successful reaction. Impurities can poison catalysts, participate in side reactions, or alter reaction kinetics.
-
Initial Assessment: this compound should be a solid at room temperature.[1] Visual inspection for discoloration (e.g., a yellow or brown tint) can be an early indicator of degradation, often due to oxidation.
-
Chromatographic Analysis: Thin Layer Chromatography (TLC) is the quickest method. A pure sample should show a single spot. The presence of a baseline spot or a spot at a lower Rf value may indicate the presence of the corresponding carboxylic acid (4-bromo-3,5-dimethylbenzoic acid), a common oxidation byproduct.
-
Spectroscopic Verification:
-
¹H NMR: Confirm the presence of the aldehyde proton (singlet, ~9.9-10.0 ppm), the aromatic proton (singlet, ~7.6-7.8 ppm), and the two methyl groups (singlet, ~2.4-2.5 ppm). The integration should correspond to a 1:2:6 ratio. The absence of a broad singlet around 12-13 ppm confirms the absence of significant carboxylic acid impurity.
-
GC-MS: Gas Chromatography-Mass Spectrometry can provide a quantitative purity assessment and identify volatile impurities. The expected molecular ion peaks for this compound will be around m/z 212 and 214 due to the isotopic pattern of bromine.[2]
-
Question: What are the optimal storage conditions for this compound?
Answer: Proper storage is crucial to prevent degradation. Aldehydes, particularly aromatic ones, are susceptible to oxidation by atmospheric oxygen.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[1]
-
Temperature: While room temperature storage is acceptable, refrigeration (2-8°C) can slow down potential degradation pathways.
-
Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
This is one of the most common applications for this substrate, leveraging the aryl bromide for C-C bond formation. However, the interplay of the functional groups can lead to challenges.
Question: My Suzuki-Miyaura coupling reaction is giving a low yield or stalling completely. What are the likely causes?
Answer: Low yields in Suzuki couplings with this substrate often stem from a combination of electronic effects and suboptimal reaction conditions. The electron-withdrawing aldehyde group can deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The steric hindrance from the ortho-methyl groups and the electronic deactivation by the aldehyde necessitate a more robust catalytic system.
-
Rationale: Bulky, electron-rich phosphine ligands are designed to accelerate the oxidative addition of deactivated aryl bromides and promote the reductive elimination step.
-
Recommendation: Switch to a modern catalyst system employing ligands such as SPhos, XPhos, or RuPhos. These are known to be effective for sterically hindered and electronically challenging substrates.[3] Consider using air-stable pre-catalysts (e.g., XPhos Pd G3/G4) to ensure catalyst activity.[4]
-
-
Base Selection: The choice and quality of the base are critical.
-
Rationale: The base facilitates the transmetalation step. Weaker bases like Na₂CO₃ may not be effective.
-
Recommendation: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[3][5] Ensure the base is finely powdered to maximize surface area. While many Suzuki reactions benefit from some water, for sensitive substrates, using an anhydrous base with rigorously dried solvents can sometimes prevent side reactions.
-
-
Solvent System & Degassing: Oxygen is the enemy of a healthy catalytic cycle.
-
Rationale: Dissolved oxygen can oxidize the Pd(0) catalyst, leading to its deactivation and the formation of palladium black.[5] It can also promote unwanted homocoupling of the boronic acid partner.
-
Recommendation: Use thoroughly degassed solvents. Common solvent systems include dioxane/water or toluene/water.[3] Degassing can be achieved by sparging with argon or nitrogen for 15-30 minutes or by several freeze-pump-thaw cycles.[6]
-
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Data Presentation: Effect of Ligand and Base
The following table summarizes typical results for the coupling of this compound with phenylboronic acid, demonstrating the importance of optimizing reaction parameters.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | < 15% |
| Pd₂(dba)₃ | None | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~25% |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | > 90% |
| PdCl₂(dppf) | None | Cs₂CO₃ | DME/H₂O | 90 | 16 | ~65% |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).
-
Seal the flask and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Troubleshooting Reductive Amination
Reductive amination is a robust method for forming C-N bonds, but the reactivity of the aldehyde and the choice of reducing agent are critical for success.
Question: My reductive amination is failing. I either recover the starting aldehyde or observe reduction to the corresponding alcohol (4-bromo-3,5-dimethylbenzyl alcohol). What is wrong?
Answer: This is a classic selectivity problem in reductive amination. The issue lies in the relative rates of two competing processes: imine formation and aldehyde reduction.
Troubleshooting Steps:
-
Choice of Reducing Agent: The most common pitfall is using a reducing agent that is too reactive.
-
Rationale: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde directly to an alcohol, often faster than the imine can form, especially with less nucleophilic amines.[7]
-
Recommendation: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[7][8] This reagent is particularly effective because it reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, allowing the imine-forming equilibrium to be driven towards the product.[8][9]
-
-
Control of pH and Imine Formation: Imine formation is a pH-dependent equilibrium.
-
Rationale: The reaction requires mild acidic catalysis to protonate the aldehyde carbonyl, making it more electrophilic. However, if the solution is too acidic, the amine nucleophile will be fully protonated and become non-nucleophilic. The optimal pH is typically between 4 and 6.
-
Recommendation: When using NaBH(OAc)₃, adding a small amount of acetic acid (1-2 equivalents) can be beneficial.[8] Alternatively, performing the reaction in two steps can be effective: first, stir the aldehyde and amine together in a solvent like methanol or with a dehydrating agent (e.g., MgSO₄) to form the imine, then add the reducing agent.[9]
-
Workflow: One-Pot vs. Two-Step Reductive Amination
Caption: Comparison of one-pot and two-step reductive amination workflows.
Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
-
To a round-bottom flask, add this compound (1.0 equiv) and the primary or secondary amine (1.1-1.2 equiv).
-
Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Section 4: Troubleshooting Other Common Reactions
Question: My Wittig reaction gives a low yield, and I recover most of my starting aldehyde. What's the problem?
Answer: This issue almost always points to inefficient ylide generation or ylide instability. The aldehyde itself is sufficiently reactive.
-
Rationale: The phosphonium ylide is formed by deprotonating the corresponding phosphonium salt with a strong base. Incomplete deprotonation means there is insufficient nucleophile to react with the aldehyde.
-
Troubleshooting:
-
Base Choice: Ensure your base is strong enough and fresh. For non-stabilized ylides (from alkyltriphenylphosphonium salts), strong bases like n-BuLi, NaH, or KOtBu are required.[10] Ensure the base is not expired or degraded from improper storage.
-
Anhydrous Conditions: The ylide is highly basic and will be quenched by protic solvents like water or alcohols. Use anhydrous solvents (e.g., THF, ether) and perform the reaction under an inert atmosphere.
-
Ylide Formation Time/Temp: Allow sufficient time for the ylide to form before adding the aldehyde. This usually involves stirring the phosphonium salt and base for 30-60 minutes, often at 0 °C or room temperature.[10] A distinct color change (often to deep yellow, orange, or red) indicates ylide formation.
-
Question: I want to perform a Grignard reaction on the aryl bromide. Can I form the Grignard reagent directly from this compound?
Answer: No, this is not feasible. The Grignard reagent is a powerful nucleophile and base. It will immediately react with the most electrophilic site in the molecule—the aldehyde group of another starting material molecule.
-
The Incompatibility Problem:
-
Self-destruction: The Grignard reagent formed from one molecule would attack the aldehyde of another, leading to a complex mixture of oligomeric alcohol products.
-
Solution: You must protect the aldehyde group before attempting to form the Grignard reagent. A common strategy is to convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to Grignard conditions. After the Grignard reaction is complete, the aldehyde can be regenerated by acidic hydrolysis.
-
Question: I am trying to oxidize the aldehyde to 4-bromo-3,5-dimethylbenzoic acid, but the reaction is incomplete. How can I drive it to completion?
Answer: While aldehydes are readily oxidized, achieving full conversion without side reactions requires the right choice of oxidant.
-
Rationale: Mild oxidants may not be strong enough for complete conversion, while overly harsh conditions could potentially affect the methyl groups or the aryl bromide bond.
-
Troubleshooting:
-
Pinnick Oxidation: This is one of the most reliable methods for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. It uses sodium chlorite (NaClO₂) buffered with a weak acid and a chlorine scavenger.
-
Oxone®: A system using Oxone® (potassium peroxymonosulfate) can be a very effective and environmentally benign alternative to metal-based oxidants.[11]
-
Potassium Permanganate (KMnO₄): While effective, this is a very strong oxidant. The reaction must be carefully controlled (temperature, stoichiometry) to avoid over-oxidation or side reactions.
-
References
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
- Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [https://en.wikipedia.org/wiki/4-Bromobenzaldehyde]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link][12]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link][6]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link][4]
-
Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Retrieved from [Link][9]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde. Retrieved from [Link][14]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link][10]
-
Journal of the Chemical Society C: Organic. (1967). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link][15]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link][16]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][7]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link][17]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link][18]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link][11]
-
Myers Group, Harvard University. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][19]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link][20]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Retrieved from [Link][21]
Sources
- 1. This compound | 400822-47-1 [sigmaaldrich.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. adichemistry.com [adichemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]
Moisture sensitivity of 4-Bromo-3,5-dimethylbenzaldehyde reactions
Answering in English as the prompt is in English.
Technical Support Center: 4-Bromo-3,5-dimethylbenzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and adopting rigorous techniques, you can ensure the success and reproducibility of your experiments.
Troubleshooting Guide: A Proactive Approach to Anhydrous Reactions
The electrophilic carbonyl carbon in this compound is the heart of its reactivity. However, this same reactivity makes it a target for nucleophiles, including water. In many critical synthetic transformations, such as Grignard or Wittig reactions, the organometallic reagents or intermediates are potent bases. Any protic source, especially water, will preferentially react in an acid-base quenching reaction, consuming your expensive reagents and halting your desired synthesis. This guide provides a workflow-based approach to systematically eliminate moisture from your reaction system.
Stage 1: Reagent, Solvent, and Glassware Preparation
This initial stage is the most critical. Contamination introduced here is often the primary cause of reaction failure.
-
Issue: Inconsistent or low yields, reaction failing to initiate.
-
Root Cause: Residual moisture in solvents, on glassware surfaces, or within the aldehyde starting material itself.
-
Corrective Protocol:
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers, stir bars) must be rigorously dried.
-
Clean and rinse with deionized water, followed by an acetone rinse to displace water.
-
Place in a laboratory oven at >125°C for a minimum of 4 hours, though overnight is preferable.
-
Assemble the main reaction apparatus while still hot and immediately place it under a positive pressure of a dry, inert gas (Nitrogen or Argon). Allow it to cool to room temperature under this inert atmosphere. This prevents atmospheric moisture from adsorbing onto the cooled glass surfaces.
-
-
Solvent Dehydration: Never assume a new bottle of "anhydrous" solvent is perfectly dry, especially if it has been opened before.
-
For highly sensitive reactions like Grignard formations, it is best practice to freshly distill solvents over an appropriate drying agent.[1]
-
Alternatively, use a solvent purification system (SPS) or store solvents over activated molecular sieves.
-
-
Table 1: Selection of Drying Agents for Common Anhydrous Solvents
| Solvent | Primary Drying Agent | Notes & Incompatibilities |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | The deep blue color of the benzophenone ketyl radical provides a visual indicator of anhydrous conditions. |
| Diethyl Ether | Sodium / Benzophenone | Similar to THF. |
| Toluene | Sodium / Benzophenone, CaH₂ | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Do not use sodium; it can react explosively. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with molecular sieves if very wet. |
-
Reagent Handling: this compound is a solid that should be stored under an inert atmosphere. If it has been exposed to air, dry it in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for several hours before use.
Stage 2: Reaction Setup and Execution
Maintaining the anhydrous environment established in Stage 1 is paramount.
-
Issue: A reaction that initially starts but then stalls.
-
Root Cause: Introduction of atmospheric moisture during reagent transfer or through leaks in the apparatus.
-
Corrective Protocol:
-
Utilize Air-Free Techniques: Employ a Schlenk line or a dual-manifold system for all operations. For simpler setups, maintaining a positive pressure of inert gas via a gas bubbler is sufficient.
-
Reagent Transfer: Add anhydrous solvents and liquid reagents via gas-tight syringes through rubber septa.[2] Add solids like this compound to the flask, seal the system, and then purge thoroughly with inert gas before adding solvents.
-
Controlled Addition: For highly exothermic reactions (e.g., Grignard addition), add the nucleophilic reagent slowly to the aldehyde solution at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and prevent side reactions.[2]
-
Workflow: Inert Atmosphere Reaction Setup
Caption: A systematic workflow for setting up moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is giving me a very low yield of the desired secondary alcohol. What is the most likely problem?
A1: This is the most common failure mode for this reaction and is almost certainly due to moisture. Grignard reagents (R-MgBr) are powerful bases. If water is present, it will rapidly protonate the Grignard reagent to form an alkane (R-H) and magnesium salts, effectively destroying your nucleophile before it can react with the aldehyde.[1]
Troubleshooting Checklist:
-
Solvent: Is your THF or ether truly anhydrous? Freshly distill it from sodium/benzophenone.
-
Glassware: Was every piece of glassware, including the syringe needles, oven-dried and cooled under inert gas?
-
Starting Materials: Was the magnesium activated? Sometimes crushing the magnesium turnings in the flask (under argon) can expose a fresh surface.[1] Adding a small crystal of iodine, which is consumed as the reaction initiates, can also help.[3]
-
Atmosphere: Did you maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction?
Q2: I'm attempting a Wittig reaction, but I only recover my starting aldehyde. Why didn't the reaction work?
A2: Similar to Grignard reagents, the phosphorus ylide intermediate in a Wittig reaction is a strong base. The reaction's success hinges on the efficient deprotonation of the phosphonium salt to form this ylide. Water will protonate and inactivate the ylide, preventing it from reacting with the this compound. Furthermore, if the base used to form the ylide (e.g., n-BuLi, NaH) is not fresh or is added to a wet system, it will be quenched before it can even generate the ylide.[4][5]
Logical Diagram: Moisture's Role in Wittig Reaction Failure
Caption: The competitive pathways of a Wittig ylide in dry vs. wet conditions.
Q3: Can I use drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry my reaction solvent before the reaction?
A3: This is not recommended for preparing solvents for highly moisture-sensitive reactions. Anhydrous MgSO₄ and Na₂SO₄ are primarily used for drying organic extracts during the workup phase after the reaction is complete and has been quenched with an aqueous solution.[6][7] They are effective at removing bulk water but are not powerful enough to reduce the water content to the low parts-per-million (ppm) level required for Grignard or Wittig reactions. For this, you must use more rigorous methods like distillation from reactive drying agents or passage through activated alumina columns.
References
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth. 2013, 90, 200-214. Retrieved from [Link]
- Google Patents. (1967). US3322833A - Preparation of aromatic aldehydes.
-
Reddit r/Chempros. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Quora. (2022, October 25). What are anhydrous solvents? Why are they used in reactions?. Retrieved from [Link]
-
Reddit r/Chempros. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Methods for 4-Bromo-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of intermediates are paramount. 4-Bromo-3,5-dimethylbenzaldehyde, a key building block in the synthesis of various pharmaceutically active compounds, requires robust analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the primary analytical techniques used for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols.
The Importance of Orthogonal Analytical Approaches
No single analytical technique can provide a complete profile of a chemical entity. A multi-pronged, or orthogonal, approach is essential for a comprehensive understanding of a compound's purity and impurity profile. For this compound, combining a chromatographic separation technique (HPLC or GC) with a structural elucidation technique (NMR) provides a self-validating system of analysis. Chromatography separates the target compound from its impurities, while NMR confirms the molecular structure of the main component and can help identify the structure of any significant impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to non-polar compounds like this compound. Its versatility, high resolution, and amenability to various detectors make it the preferred method for purity determination and quantitative assay.
The Rationale Behind Method Development
The choice of a C18 stationary phase is a logical starting point for a substituted benzaldehyde, offering a good balance of hydrophobic interactions for retention. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution of the analyte from potential impurities. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of any acidic impurities and sharpen the peak shape of the analyte. For mass spectrometry (MS) compatibility, formic acid is the preferred modifier[1][2].
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol is a robust starting point for the analysis of this compound and can be adapted and validated for specific laboratory requirements.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography (GC): Superior Resolution for Volatile Impurities
Gas chromatography is an excellent alternative to HPLC, particularly for assessing the presence of volatile or thermally stable impurities. Given that this compound is a relatively volatile solid, GC can provide high-resolution separations and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Why Choose GC?
The high efficiency of capillary GC columns often results in sharper peaks and better resolution compared to HPLC, making it ideal for separating closely related isomers which can be potential process impurities[3]. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer offers structural information for unequivocal identification of unknown peaks.
Experimental Protocol: GC-FID for Purity and Impurity Profiling
This method is designed for the routine quality control of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 2 mg/mL solution.
-
If necessary, dilute further to an appropriate concentration for injection (e.g., 0.2 mg/mL).
2. GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
3. Data Analysis:
-
Purity is assessed by area percent normalization.
-
For impurity identification, the same GC conditions can be used with a mass spectrometer as the detector (GC-MS). The resulting mass spectra can be compared to library spectra for identification.
Workflow for GC Analysis
Caption: A typical workflow for the GC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbons.
Interpreting the Spectrum
The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton at a downfield chemical shift (around 10 ppm), two singlets for the two non-equivalent aromatic protons, and a singlet for the six protons of the two methyl groups. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly influenced), and the methyl carbons. The chemical shifts and splitting patterns are highly diagnostic of the substitution pattern on the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good resolution.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 220 ppm.
-
3. Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.
Comparative Analysis of Analytical Techniques
| Feature | HPLC | GC | NMR |
| Primary Use | Purity, Assay, Impurity Profiling | Purity, Volatile Impurity Profiling | Structural Elucidation, Identification |
| Analytes | Non-volatile, Thermally Labile | Volatile, Thermally Stable | Soluble Compounds |
| Resolution | Good to Excellent | Excellent to Superior | Not a Separation Technique |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (mg to µg range) |
| Sample Prep | More Involved (dissolution, filtration) | Simpler (dissolution) | Simple (dissolution) |
| Instrumentation Cost | Moderate to High | Moderate to High | High |
| Key Advantage | Versatility for a wide range of compounds | High resolving power for isomers | Unambiguous structural information |
Conclusion and Recommendations
The choice of analytical method for this compound is dictated by the specific analytical goal.
-
For routine purity assessment and quantitative analysis , RP-HPLC is the recommended technique due to its robustness, versatility, and high-throughput capabilities.
-
For the detection and identification of volatile impurities and isomeric byproducts , GC-FID/MS is the superior choice, offering exceptional resolution and definitive identification.
-
For absolute structural confirmation and as a primary identification method, ¹H and ¹³C NMR are essential.
In a regulated drug development environment, a combination of these techniques is not just recommended but often required. A validated HPLC or GC method for purity and assay, supported by NMR data for structural confirmation, provides a comprehensive and trustworthy analytical package for this compound.
References
- SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column.
-
Shen, B., Semin, D., Fang, J., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 115–123. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to 4-Bromo-3,5-dimethylbenzaldehyde and Its Derivatives
This guide provides an in-depth spectroscopic analysis of 4-Bromo-3,5-dimethylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] We will explore the characterization of this compound using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2][3][4] Furthermore, we will present a comparative analysis with related structures and potential reaction products to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The structural characterization of organic compounds is a cornerstone of chemical research and development.[2][5] Spectroscopic methods are indispensable tools that allow us to elucidate molecular structure, confirm the identity of synthesized compounds, and assess purity.[1][6] this compound (C₉H₉BrO) presents a unique combination of functional groups—an aldehyde, a halogenated aromatic ring, and methyl substituents—that give rise to a distinct and informative spectroscopic fingerprint.[7]
Core Spectroscopic Characterization of this compound
The power of spectroscopy lies in using multiple, complementary techniques to build a complete picture of a molecule's structure.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][6] It operates by probing the magnetic properties of atomic nuclei within a strong external magnetic field.[6]
¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons (¹H nuclei).
-
Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. This results in a characteristic signal far downfield, typically in the range of δ 9.5-10.5 ppm. For this compound, this peak is expected to be a singlet as there are no adjacent protons to cause splitting.[8]
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They will appear as a single signal, a singlet, in the aromatic region (typically δ 7.0-8.0 ppm).
-
Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will also give rise to a single, sharp singlet. This signal will appear further upfield, typically around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears far downfield, typically in the range of δ 190-200 ppm.
-
Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons. The carbon bearing the aldehyde group (C-CHO), the two carbons bearing the methyl groups (C-CH₃), the carbon bearing the bromine atom (C-Br), and the two carbons bearing hydrogen atoms (C-H). The C-Br signal is often identifiable by its lower intensity due to the quadrupolar relaxation effect of the bromine atom.
-
Methyl Carbons (CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
-
C=O Stretch: The most prominent peak in the IR spectrum of an aldehyde is the strong C=O stretching absorption.[9] For aromatic aldehydes like this one, conjugation with the benzene ring lowers the frequency to approximately 1705-1685 cm⁻¹.[10][11]
-
Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which appears as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.[10][12] The latter is particularly useful for distinguishing aldehydes from ketones.[9]
-
Aromatic C-H Stretch: This appears as a series of absorptions above 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond stretch is typically found in the fingerprint region of the spectrum, at lower wavenumbers (600-500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about a molecule's structure through its fragmentation pattern.[5][13] It measures the mass-to-charge ratio (m/z) of ionized molecules.[13]
For this compound, the most critical feature is the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14][15][16] This results in two molecular ion peaks:
-
M+ Peak: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
M+2 Peak: Corresponding to the molecule containing the ⁸¹Br isotope.
These two peaks will be separated by 2 m/z units and will have almost equal intensity (~1:1 ratio), which is a definitive indicator of the presence of a single bromine atom in the molecule.[14][15][16] The nominal molecular weight is approximately 213 g/mol .[7] Therefore, we expect to see prominent peaks at m/z 212 and 214.
Comparative Analysis: The Influence of Substituents
To understand the specific influence of the methyl and bromo substituents, it is instructive to compare the expected spectral data of this compound with simpler, related benzaldehydes.
| Spectroscopic Feature | 4-Bromobenzaldehyde | 3,5-Dimethylbenzaldehyde | This compound | Rationale for Difference |
| ¹H NMR (Aldehyde H) | ~δ 9.9-10.1 ppm (s) | ~δ 9.95 ppm (s)[17] | ~δ 9.9-10.0 ppm (s) | Electronic environment of the aldehyde proton is broadly similar across these compounds. |
| ¹H NMR (Aromatic H) | ~δ 7.7-7.9 ppm (m) | ~δ 7.5 ppm (s, 2H), ~7.3 ppm (s, 1H)[17] | ~δ 7.5-7.7 ppm (s, 2H) | The number of signals and their splitting patterns directly reflect the substitution pattern and symmetry of the aromatic ring. |
| ¹H NMR (Methyl H) | N/A | ~δ 2.39 ppm (s, 6H)[17] | ~δ 2.4-2.5 ppm (s, 6H) | Presence of methyl groups gives a characteristic upfield singlet. |
| IR (C=O Stretch) | ~1703 cm⁻¹ | ~1700 cm⁻¹ | ~1690-1705 cm⁻¹ | The electronic effects of substituents (electron-donating methyl groups vs. electron-withdrawing bromine) subtly influence the C=O bond strength and its stretching frequency.[1] |
| MS (M+ Peak) | m/z 184/186 (~1:1)[18] | m/z 134 | m/z 212/214 (~1:1)[7] | The molecular ion peak directly reflects the molecular formula. The characteristic 1:1 M+/M+2 pattern is present only in the bromine-containing compounds.[15] |
Spectroscopic Analysis of Reaction Products
Spectroscopic analysis is crucial for monitoring chemical reactions and confirming the structure of the resulting products. Let's consider two common transformations of this compound.
Case 1: Reduction to 4-Bromo-3,5-dimethylbenzyl alcohol
Reduction of the aldehyde to a primary alcohol would result in significant spectroscopic changes:
-
¹H NMR: The sharp aldehyde singlet at ~δ 9.9 ppm would disappear. A new broad singlet for the hydroxyl proton (-OH) would appear (its chemical shift is variable and depends on concentration and solvent). A new signal for the benzylic protons (-CH₂OH), likely a singlet around δ 4.5-4.7 ppm, would also appear.
-
IR: The strong C=O stretch at ~1700 cm⁻¹ would disappear. A strong, broad absorption band for the O-H stretch would appear in the region of 3500-3200 cm⁻¹.
Case 2: Oxidation to 4-Bromo-3,5-dimethylbenzoic acid
Oxidation of the aldehyde to a carboxylic acid would also yield distinct spectral changes:
-
¹H NMR: The aldehyde proton signal at ~δ 9.9 ppm would disappear. A new, very broad singlet for the carboxylic acid proton (-COOH) would appear far downfield, typically > δ 10-12 ppm.
-
IR: The aldehyde C=O stretch at ~1700 cm⁻¹ would be replaced by a carboxylic acid C=O stretch, often broader and shifted slightly to 1710-1680 cm⁻¹. A very broad O-H stretch absorption, characteristic of carboxylic acid dimers, would appear from ~3300-2500 cm⁻¹.
Visualizations and Workflows
Molecular Structure and Key Spectroscopic Handles
Caption: Molecular structure with key functional groups for spectroscopy.
General Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic analysis.
Characteristic Mass Spectrum Isotope Pattern for Bromine
Caption: Mass spectrum showing the bromine isotope pattern.
Standard Experimental Protocols
The following protocols are generalized procedures based on standard laboratory techniques.[1] Instrument parameters should be optimized for the specific spectrometer being used.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1] Chloroform-d (CDCl₃) is a good first choice as it is a versatile solvent for many organic compounds.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer and serves as the internal standard (δ = 0.0 ppm).
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. This is an iterative process, often automated.
-
Acquire the ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.0 ppm. Integrate the signals in the ¹H spectrum.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for solid samples.
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum of the empty, clean crystal. This step is vital as it subtracts the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.
-
Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Cleanup: After analysis, thoroughly clean the ATR crystal and press tip with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Ionization: In the mass spectrometer, after separation by the GC column, the sample is bombarded with high-energy electrons (typically 70 eV).[13] This is known as Electron Ionization (EI) and causes the molecule to ionize and fragment in a reproducible manner.[13]
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.
-
Data Interpretation: Analyze the spectrum for the molecular ion peak (M⁺) and the M⁺+2 peak to confirm the molecular weight and the presence of bromine. The fragmentation pattern can be used to further confirm the structure.
References
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- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database.
- 4-BROMO-3 5-DIMETHOXYBENZALDEHYDE. Crescent Chemical Company.
- Benzaldehyde, 4-bromo-. NIST WebBook.
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- Benzaldehyde, 4-bromo-. NIST WebBook.
- 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.
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- 4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM.
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- 4-Bromo-3,5-Dimethoxybenzaldehyde TCI Analytical reagent. AMI Scientific.
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A Researcher's Guide to the Reactivity of Substituted Benzaldehydes: Principles, Data, and Experimental Protocols
For researchers, scientists, and professionals in drug development, a deep understanding of the factors governing chemical reactivity is paramount for rational molecular design and reaction optimization. This guide provides an in-depth comparison of the reactivity of substituted benzaldehydes, supported by experimental data and detailed protocols. We will move beyond simple procedural lists to explore the causal relationships behind the observed reactivity, ensuring a robust and validated understanding.
The Core Principle: Electronic Effects on Carbonyl Electrophilicity
The reactivity of the aldehyde functional group in substituted benzaldehydes is fundamentally dictated by the electrophilicity of the carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.[1][2]
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups pull electron density away from the benzene ring and, by extension, from the carbonyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, EWGs enhance the reactivity of benzaldehydes in nucleophilic addition reactions.[1][3][4][5]
-
Electron-Donating Groups (EDGs) : Conversely, groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) donate electron density to the aromatic ring. This increased electron density is delocalized onto the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. As a result, EDGs decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles.[1][3][6]
Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group, thereby reducing its electrophilicity.[1]
This fundamental principle can be visually represented as follows:
Quantitative Comparison: The Hammett Equation
The electronic influence of substituents can be quantitatively described by the Hammett equation: log(k/k₀) = σρ.[7][8]
Where:
-
k is the rate constant for the reaction with a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a specific reaction to substituent effects.[8]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic additions to the carbonyl group.[7]
Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in several common organic reactions. The data is presented as relative rate constants (k/k₀), providing a clear comparison to unsubstituted benzaldehyde.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-NO₂ | Wittig Reaction | 14.7 | [1] |
| m-NO₂ | Wittig Reaction | 10.5 | [1] |
| p-Cl | Wittig Reaction | 2.75 | [1] |
| H | Wittig Reaction | 1.00 | [1] |
| p-CH₃ | Wittig Reaction | 0.45 | [1] |
| p-OCH₃ | Wittig Reaction | 0.22 | [1] |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [1] |
| p-Cl | Oxidation with BTMACB | 0.55 | [1] |
| H | Oxidation with BTMACB | 1.00 | [1] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |
| p-NO₂ | Reduction with NaBH₄ | 12.5 | [7] |
| p-Cl | Reduction with NaBH₄ | 3.2 | [7] |
| H | Reduction with NaBH₄ | 1.0 | [7] |
| p-CH₃ | Reduction with NaBH₄ | 0.4 | [7] |
| p-OCH₃ | Reduction with NaBH₄ | 0.2 | [7] |
Note: BTMACB = Benzyltrimethylammonium chlorobromate.
As the data illustrates, in both the Wittig reaction and reduction with sodium borohydride, electron-withdrawing groups like -NO₂ and -Cl significantly increase the reaction rate, while electron-donating groups like -CH₃ and -OCH₃ decrease it.[1][7] This aligns perfectly with the principle of enhanced carbonyl electrophilicity. Interestingly, in the oxidation with BTMACB, the trend is reversed, with electron-donating groups accelerating the reaction.[1] This highlights that the influence of substituents is reaction-dependent.
Experimental Protocols for Reactivity Assessment
To provide a practical framework for validating these principles, we present detailed, self-validating experimental protocols for key reactions.
Protocol 1: Competitive Reduction of Substituted Benzaldehydes with Sodium Borohydride (NaBH₄)
This experiment provides a straightforward method to visually and analytically compare the reactivity of different substituted benzaldehydes.
Materials
-
Substituted benzaldehydes (e.g., p-nitrobenzaldehyde, benzaldehyde, p-anisaldehyde)
-
Sodium borohydride (NaBH₄)[9]
-
Ethanol or isopropanol (solvent)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp for visualization
-
Staining solution (e.g., p-anisaldehyde stain)[10]
Workflow Diagram
Step-by-Step Methodology
-
Solution Preparation : Prepare 0.1 M solutions of p-nitrobenzaldehyde, benzaldehyde, and p-anisaldehyde in ethanol.
-
Reaction Setup : In a round-bottom flask, combine equal molar amounts of the prepared benzaldehyde solutions.
-
Initiation : While stirring, add a solution of NaBH₄ in ethanol. Use a limiting amount of NaBH₄ (e.g., 0.5 equivalents relative to the total aldehyde concentration) to ensure competition.
-
Monitoring : At regular intervals (e.g., 2, 5, 10, 20 minutes), withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.
-
TLC Development : Develop the TLC plate using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization and Analysis : Visualize the spots under a UV lamp. The starting benzaldehydes and the product benzyl alcohols will have different Rf values. The faster disappearance of a starting material spot indicates a higher reaction rate. For compounds that are not UV-active, staining (e.g., with p-anisaldehyde stain) can be used. The expected order of reactivity (disappearance of starting material) is: p-nitrobenzaldehyde > benzaldehyde > p-anisaldehyde.
Protocol 2: Synthesis and Kinetic Monitoring of a Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis and is highly sensitive to the electronic nature of the aldehyde.[11]
Materials
-
Substituted benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR spectrometer
Step-by-Step Methodology
-
Ylide Formation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in anhydrous THF. Cool the solution in an ice bath and slowly add a strong base (e.g., n-butyllithium) until the characteristic orange/red color of the ylide persists.[1]
-
Reaction Initiation : To the ylide solution, add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Kinetic Monitoring : At specific time points, carefully quench a small aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the organic components with an appropriate solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
NMR Analysis : Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum. By integrating the signals corresponding to the aldehydic proton of the starting material and the vinylic protons of the alkene product, the conversion can be calculated over time, allowing for the determination of reaction rates.
Spectroscopic Correlation with Reactivity
Spectroscopic techniques can provide direct evidence of the electronic effects of substituents on the carbonyl group.
-
Infrared (IR) Spectroscopy : The C=O stretching frequency in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups increase the C=O bond strength and, therefore, its stretching frequency, while electron-donating groups have the opposite effect.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the chemical shift of the carbonyl carbon is a good indicator of its electrophilicity. Electron-withdrawing groups cause a downfield shift (higher ppm), indicating a more deshielded and electrophilic carbon. Conversely, electron-donating groups lead to an upfield shift.[12]
Expected Spectroscopic Data Trends
| Substituent | Expected C=O Stretch (cm⁻¹) | Expected ¹³C Carbonyl Shift (ppm) |
| p-NO₂ | Higher Frequency | Downfield Shift |
| p-Cl | ↑ | ↓ |
| H | Baseline | Baseline |
| p-CH₃ | ↓ | ↑ |
| p-OCH₃ | Lower Frequency | Upfield Shift |
Conclusion
The reactivity of substituted benzaldehydes is a well-defined interplay of inductive and resonance effects that modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups diminish it. This principle is not merely theoretical but can be quantitatively assessed through kinetic studies and Hammett analysis, and qualitatively observed through competitive reactions and spectroscopic data. The protocols and data presented in this guide offer a robust framework for researchers to understand, predict, and manipulate the reactivity of this important class of organic compounds in their synthetic endeavors.
References
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Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. Available from: [Link]
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Kumbhat, S. (2007). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available from: [Link]
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Hammett equation. Wikipedia. Available from: [Link]
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How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. Available from: [Link]
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Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Doubtnut. Available from: [Link]
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Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]
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Wittig Reaction. Chemistry LibreTexts. Available from: [Link]
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NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Learn CBSE. Available from: [Link]
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Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towardsnucleophilic addition reactions, why. Filo. Available from: [Link]
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p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Homework.Study.com. Available from: [Link]
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Out of p-tolualdehyde and p-nitrobenzaldehyde ,which one is more reactive towards nucleophilic addition reactions, why? Brainly.in. Available from: [Link]
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Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed. Available from: [Link]
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Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]
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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 4-Bromo-3,5-dimethylbenzaldehyde
In the landscape of medicinal chemistry and complex molecule synthesis, 4-Bromo-3,5-dimethylbenzaldehyde serves as a valuable and versatile building block. Its utility primarily stems from the presence of two key functional groups: an aldehyde, ripe for transformations such as reductive amination, condensation, and oxidation/reduction, and an aryl bromide, a reliable handle for transition-metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth comparison of strategic alternatives to this reagent, offering field-proven insights and experimental data to guide researchers in making informed decisions that optimize synthetic routes for efficiency, cost, and chemical novelty.
The decision to deviate from a standard reagent like this compound is often driven by a need to overcome specific synthetic challenges. These can include improving yields in sterically hindered coupling reactions, navigating functional group incompatibilities, seeking milder reaction conditions to preserve sensitive moieties, or designing orthogonal strategies in multi-step syntheses. This analysis is structured to address these challenges by exploring functionally equivalent but mechanistically distinct alternatives.
Category 1: Halogen Analogs - Modulating Reactivity in Cross-Coupling
The most direct alternatives involve modifying the halogen at the 4-position. The choice of halide is a critical determinant in the outcome of palladium-catalyzed cross-coupling reactions, with reactivity generally following the trend: I > Br > Cl >> F.[2][3] This trend is dictated by the carbon-halogen (C-X) bond dissociation energy, which directly impacts the rate-determining oxidative addition step in most catalytic cycles.[2]
-
4-Iodo-3,5-dimethylbenzaldehyde: The C-I bond is significantly weaker than the C-Br bond, making this analog the most reactive of the common halides. This increased reactivity allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times. It is the reagent of choice when coupling with challenging or less reactive partners, or when sensitive functional groups elsewhere in the molecule preclude the higher temperatures often required for bromides and chlorides.
-
4-Chloro-3,5-dimethylbenzaldehyde: Historically, aryl chlorides were considered poor substrates for cross-coupling due to the strength of the C-Cl bond. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has made aryl chlorides viable and attractive alternatives.[2] Their primary advantage is economic; aryl chlorides are typically much less expensive than their bromo and iodo counterparts, a crucial consideration for large-scale synthesis.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical implications of halide choice, we present comparative data for a standard Suzuki-Miyaura coupling with phenylboronic acid.
| Reagent | Halogen | Typical Temp. (°C) | Catalyst System | Typical Yield (%) | Relative Cost |
| 4-Iodo-3,5-dimethylbenzaldehyde | Iodo | 60-80 | Pd(PPh₃)₄ | >90% | High |
| This compound | Bromo | 80-100 | Pd(PPh₃)₄ | 85-95% | Medium |
| 4-Chloro-3,5-dimethylbenzaldehyde | Chloro | 100-120 | Pd₂(dba)₃ / SPhos | 80-90% | Low |
Data are representative estimates compiled from typical outcomes in palladium-catalyzed cross-coupling reactions.[2][3]
Caption: Workflow for selecting the appropriate aryl halide reagent.
Category 2: Organometallic Analogs - Inverting the Polarity
An alternative strategy involves reversing the roles of the coupling partners. Instead of the benzaldehyde derivative acting as the electrophile (Ar-X), it can be prepared as the nucleophilic organometallic component. This approach is particularly powerful when the desired coupling partner is only available as a halide or triflate.
-
(4-Formyl-2,6-dimethylphenyl)boronic Acid: This reagent is the ideal alternative for Suzuki-Miyaura reactions.[4][5] Boronic acids are generally stable, crystalline solids with low toxicity, making them easy to handle.[6] Their use circumvents the need for the aryl halide derivative of the benzaldehyde altogether, providing a completely different retrosynthetic disconnection.
-
4-(Tributylstannyl)-3,5-dimethylbenzaldehyde: For Stille cross-coupling reactions, the corresponding organostannane is the reagent of choice.[7] Stille couplings are renowned for their exceptional functional group tolerance and are often successful where other methods fail.[8][9] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts, which often necessitates specialized purification techniques.[7]
Comparative Analysis: Suzuki vs. Stille Approach
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The Strategic Application of 4-Bromo-3,5-dimethylbenzaldehyde in Advanced Organic Synthesis: A Comparative Efficacy Guide
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. 4-Bromo-3,5-dimethylbenzaldehyde, a seemingly simple aromatic aldehyde, presents a unique combination of steric and electronic properties that can be strategically leveraged in a variety of cornerstone organic transformations. This guide provides an in-depth technical comparison of its efficacy in Suzuki-Miyaura coupling, Knoevenagel condensation, Wittig reactions, and reductive amination, benchmarked against common alternative benzaldehydes. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties and Strategic Considerations
This compound (C₉H₉BrO, M.W. 213.07 g/mol ) is a solid at room temperature and should be stored under an inert atmosphere. Its structure is notable for the following features that influence its reactivity:
-
The Aldehyde Moiety: A versatile functional group that readily participates in nucleophilic addition and condensation reactions.
-
The Bromine Atom: Positioned at the 4-position, it serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. Its electron-withdrawing inductive effect can also activate the aromatic ring.
-
The 3,5-Dimethyl Groups: These flanking methyl groups introduce significant steric hindrance around the aldehyde and the bromine atom, which can profoundly impact reaction kinetics and stereoselectivity.
This unique substitution pattern makes this compound an intriguing substrate, offering both opportunities and challenges in synthetic design.
Comparative Efficacy in Key Organic Transformations
Suzuki-Miyaura Coupling: Navigating Steric Hindrance
The Suzuki-Miyaura coupling is a paramount tool for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals.[1] The reaction of an aryl halide with an organoboron species is catalyzed by a palladium complex.[2][3]
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Comparative Analysis:
The two methyl groups ortho to the bromine atom in this compound introduce steric hindrance, which can impede the oxidative addition step of the catalytic cycle.[2] This is a critical consideration when selecting a catalyst system.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 1 | 95 | [4] |
| This compound | Predicted: Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 16-24 | Predicted: 85-95 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., a 4:1:1 mixture of toluene, ethanol, and water, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation: Balancing Sterics and Electronics
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5][6]
Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Comparative Analysis:
The electronic nature of substituents on the benzaldehyde ring significantly influences the reaction rate. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups can slow it down. The steric hindrance from the ortho-methyl groups in this compound can also affect the rate of reaction.
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ammonium Acetate | Sonication, RT | 95 | [7] |
| 4-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication, RT | 96 | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication, RT | 98 | [7] |
| p-Br-benzaldehyde | Malononitrile | Bimetallic ZIFs | RT, Water | 85-93 | [8] |
| This compound | Malononitrile | Piperidine | Reflux, EtOH | Predicted: High | [6][9] |
Expert Insights: The bromine atom in this compound has an electron-withdrawing effect, which should favor the Knoevenagel condensation. However, the two electron-donating methyl groups and their steric bulk might slightly retard the reaction compared to unsubstituted benzaldehyde. Despite this, the reaction is expected to proceed in high yield, especially with a potent active methylene compound like malononitrile and a suitable base catalyst.[6][9]
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Reflux the mixture with stirring for 1-2 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated product.
Wittig Reaction: Controlling Stereoselectivity
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[10] The stereochemical outcome is highly dependent on the nature of the ylide and the substituents on the aldehyde.[11][12]
Reaction Scheme:
Caption: General scheme of the Wittig reaction.
Comparative Analysis:
For non-stabilized ylides, the Wittig reaction of aromatic aldehydes typically favors the formation of the (Z)-alkene. However, steric hindrance from ortho-substituents on the benzaldehyde can significantly influence the stereoselectivity, often leading to an increased proportion of the (E)-alkene.[13]
| Aldehyde | Ylide | Conditions | (Z:E) Ratio | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH, CH₂Cl₂/H₂O | Predominantly Z | [12] |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄, solvent-free | Not specified | [14] |
| This compound | Benzyltriphenylphosphonium chloride | Strong base, THF | Predicted: Increased E-isomer | [13] |
Expert Insights: The significant steric bulk from the two methyl groups adjacent to the aldehyde in this compound is expected to disfavor the transition state leading to the (Z)-alkene, thereby increasing the proportion of the thermodynamically more stable (E)-alkene.[13] This provides a handle to control the stereochemical outcome of the reaction.
Experimental Protocol: Wittig Reaction of this compound
-
To a flame-dried, two-necked round-bottom flask under argon, add benzyltriphenylphosphonium chloride (1.1 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 equiv) dropwise until the characteristic red-orange color of the ylide persists.
-
Stir the ylide solution at room temperature for 30 minutes.
-
Cool the solution to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to separate the (Z)- and (E)-isomers.
Reductive Amination: Synthesis of Substituted Benzylamines
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[15] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.[16][17]
Reaction Scheme:
Caption: General scheme of the reductive amination.
Comparative Analysis:
The reactivity of the aldehyde and the choice of reducing agent are crucial for a successful reductive amination. Electron-rich aldehydes, like this compound, may react slower in the initial imine formation step compared to electron-poor aldehydes.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | 91 | |
| 4-Bromobenzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | 88 | |
| p-Methoxybenzaldehyde | n-Butylamine | H₂, Co-DAB/SiO₂ | - | 72-96 | [18] |
| This compound | Aniline | NaBH(OAc)₃ | Dichloromethane | Predicted: Good to Excellent | [16][17] |
Expert Insights: The electron-donating methyl groups in this compound may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial imine formation. However, using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the reduction of imines in the presence of aldehydes, should drive the reaction to completion and afford the desired secondary amine in good yield.[16]
Experimental Protocol: Reductive Amination of this compound with Aniline
-
To a stirred solution of this compound (1.0 mmol) and aniline (1.1 mmol) in dichloromethane (10 mL), add acetic acid (1.2 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound is a highly versatile and strategic building block in organic synthesis. Its unique substitution pattern allows for participation in a wide range of C-C and C-N bond-forming reactions. While the flanking methyl groups can introduce steric challenges, these can be overcome with judicious selection of modern catalytic systems and reaction conditions. Furthermore, this steric hindrance can be exploited to influence stereoselectivity, as seen in the Wittig reaction. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical and materials science applications.
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PubMed. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions. [Link]
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Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
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University of Pittsburgh. The Wittig Reaction. [Link]
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ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
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ChemEd X. Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity of 4-Bromo-3,5-dimethylbenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isomeric Purity in Synthesis
4-Bromo-3,5-dimethylbenzaldehyde is a vital building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its defined structure, featuring a bromine atom and two methyl groups at specific positions on the benzaldehyde ring, allows for precise chemical transformations. However, the efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of this starting material. Isomeric impurities, which are molecules with the same chemical formula but different arrangements of atoms, can lead to the formation of unwanted side products, reduce reaction yields, and introduce toxicological risks. This guide provides an in-depth comparison of analytical methods to assess the isomeric purity of this compound and offers robust protocols for its purification.
Understanding Potential Isomeric Impurities
The most common route for synthesizing this compound is the bromination of 3,5-dimethylbenzaldehyde. While this reaction is designed to be regioselective, side reactions can occur, leading to the formation of positional isomers. The primary isomeric impurities of concern are:
-
2-Bromo-3,5-dimethylbenzaldehyde: Bromination at the ortho position to the aldehyde group.
-
Unreacted 3,5-dimethylbenzaldehyde: The starting material.
-
Dibrominated species: Such as 2,4-Dibromo-3,5-dimethylbenzaldehyde.
The presence of these impurities can have significant downstream consequences. For instance, in a subsequent cross-coupling reaction, a different isomer will lead to a completely different final product, complicating purification and potentially impacting the biological activity and safety profile of the target molecule.
Comparative Analysis of Purity Assessment Methodologies
The accurate determination of isomeric purity requires high-resolution analytical techniques. Below is a comparison of the most effective methods for analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Resolution | Excellent for positional isomers, especially with phenyl-based columns.[1][2] | High resolution for volatile isomers.[3][4] | Can resolve and quantify isomers with distinct proton or carbon environments. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Sample Prep | Dissolution in a suitable solvent and filtration.[5] | Dissolution in a volatile solvent.[5] | Dissolution in a deuterated solvent. |
| Key Advantage | Robust and widely available. | Provides both separation and structural identification.[6] | Provides unambiguous structural confirmation and direct quantification without a reference standard for each isomer. |
Workflow for Isomeric Purity Analysis
Caption: Analytical workflow for assessing the isomeric purity of this compound.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Isomeric Purity
This protocol is designed for the routine quality control of this compound. The use of a phenyl-based column is recommended for enhanced separation of aromatic positional isomers.[1][2]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis: Determine purity by the area percentage method. The peak corresponding to this compound should be the major component.
Protocol 2: GC-MS Method for Impurity Identification
This method is ideal for identifying and quantifying volatile isomeric impurities.[7][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-350 amu.
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 10 mL of a volatile solvent like ethyl acetate.
-
Transfer to a GC vial.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using the area percentage of the total ion chromatogram.
Strategies for Purification
When the isomeric purity of this compound is insufficient, purification is necessary. The choice of method depends on the nature and quantity of the impurities.
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting a suitable purification method.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent is found.[9][10][11]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol and water or a hydrocarbon solvent like hexane with a small amount of ethyl acetate are good starting points.[12]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 4: Purification by Column Chromatography
For complex mixtures of isomers, column chromatography offers superior separation.[13]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry.
-
Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Conclusion
The isomeric purity of this compound is not merely a quality metric but a fundamental requirement for the successful and safe development of new chemical entities. A multi-faceted analytical approach, combining the strengths of HPLC, GC-MS, and NMR, provides a comprehensive understanding of a sample's purity. When impurities are present, a systematic approach to purification, guided by the nature of the impurities, allows for the isolation of high-purity material, ensuring the integrity of subsequent synthetic steps and the quality of the final product.
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A Comparative Guide to the Quantitative Analysis of 4-Bromo-3,5-dimethylbenzaldehyde: The Ascendancy of qNMR
In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity and concentration is not merely a quality control metric; it is the bedrock of reproducible science and product safety. For key intermediates like 4-Bromo-3,5-dimethylbenzaldehyde, an error in quantification can propagate through a synthetic route, impacting yields, impurity profiles, and the ultimate efficacy of an active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the quantification of this compound, with a primary focus on the principles and practical application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will objectively compare qNMR's performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental insights and protocols.
The Principle of Primacy: Why qNMR Stands Apart
Most analytical techniques, including HPLC and GC, are relative methods. Their accuracy hinges on the availability of a certified reference material of the exact same compound being analyzed to create a calibration curve.[1][2] The detector's response is compound-dependent, meaning impurities may have different response factors than the main analyte, leading to potential inaccuracies in purity assessment.[3]
Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This physical constant provides qNMR with a unique status as a primary ratio method of measurement. It can determine the absolute purity or concentration of a substance without needing a calibration curve or even a reference standard of the analyte itself.[1][4][5] Instead, a well-characterized, stable internal standard of a different compound can be used for direct comparison, making it an exceptionally powerful tool for characterizing new chemical entities and reference materials.[6][7]
Experimental Deep Dive: qNMR Analysis of this compound
The successful application of qNMR relies on a meticulously planned and executed experiment. Every parameter, from sample preparation to data acquisition, is chosen to ensure the integrity of the quantitative data.
Causality in Experimental Design: Analyte & Internal Standard Selection
The Analyte: this compound (C₉H₉BrO, MW: 213.07 g/mol ) presents several distinct signals in a ¹H NMR spectrum suitable for quantification.[8]
-
Aldehyde proton (-CHO): A singlet around 9.9 ppm. This is an ideal signal as it is in a clear region of the spectrum, is highly specific to the analyte, and represents a single proton (N=1).
-
Aromatic protons (Ar-H): Two singlets in the aromatic region, each representing one or two protons.
-
Methyl protons (-CH₃): A singlet around 2.4 ppm, representing six protons. While intense, this region is more susceptible to overlapping impurity signals.
The aldehyde proton is the superior choice for quantification due to its unique chemical shift and lack of overlap.
The Internal Standard: The choice of internal standard (IS) is critical for accuracy.[5] An ideal IS should possess:
-
High Purity: Certified purity of ≥99.5%.[9]
-
Chemical Stability: Inert to the analyte and solvent.
-
Simple Spectrum: One or more sharp singlet peaks that do not overlap with analyte or solvent signals.
-
Good Solubility: Must completely dissolve in the chosen deuterated solvent.[7][9]
-
Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.[5]
For this compound in a common solvent like DMSO-d₆, Maleic Acid is an excellent internal standard. It is highly pure, stable, and provides a sharp singlet for its two vinyl protons around 6.3 ppm, a region clear of any analyte signals. Dimethyl sulfone (DMSO₂) is another suitable option.[5][9]
Visualizing the qNMR Workflow
The entire process, from weighing to final calculation, follows a logical and self-validating sequence designed to minimize error at each step.
Caption: The qNMR workflow for absolute purity determination.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the choice of parameters ensures the fundamental assumptions of qNMR are met.
-
Sample Preparation:
-
Weighing: Using a calibrated analytical balance (readability ±0.01 mg), accurately weigh ~15 mg of this compound into a clean glass vial. Record the mass (m_analyte).[10]
-
Internal Standard Addition: To the same vial, add an accurately weighed amount of Maleic Acid (~8 mg) to achieve a near 1:1 molar ratio. Record the mass (m_std).[10] The use of a single vial for co-dissolution minimizes transfer errors.
-
Dissolution: Add a precise volume (~0.75 mL) of DMSO-d₆ to the vial. Ensure complete dissolution by vortexing. Incomplete dissolution is a major source of error.[9]
-
Transfer: Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition (on a ≥400 MHz spectrometer):
-
Temperature Equilibration: Allow the sample to equilibrate inside the magnet for at least 5 minutes to prevent temperature-related signal shifts.[11]
-
Tuning and Shimming: Tune the probe and perform automated or manual shimming to achieve sharp, symmetrical peaks for accurate integration.[11]
-
Determine Relaxation Time (T₁): This is the most critical step for accuracy. Use an inversion-recovery pulse sequence to measure the T₁ of the slowest-relaxing proton of interest (both for the analyte and the standard).[2]
-
Set Quantitative Parameters:
-
Relaxation Delay (d1): Set d1 to be at least 5 times the longest measured T₁.[11] A typical value might be 30-60 seconds. This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing the signal integral is truly proportional to the number of nuclei.
-
Pulse Angle: Use a calibrated 90° pulse to maximize the signal-to-noise ratio in a given number of scans.[2]
-
Number of Scans (ns): Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest. This improves integration precision.
-
-
Acquisition: Acquire the ¹H NMR spectrum with spinning turned off to avoid spinning sidebands which can interfere with integration.[2][11]
-
-
Data Processing:
-
Fourier Transform: Apply Fourier transformation with minimal or no line broadening (e.g., LB = 0.3 Hz) to preserve the true peak shape.[11]
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to achieve a pure absorption signal. Apply a multipoint baseline correction across the entire spectrum, ensuring the correction does not distort the signals to be integrated.
-
Integration: Manually define the integral regions for the analyte's aldehyde proton (~9.9 ppm) and the internal standard's vinyl protons (~6.3 ppm). Ensure the integration region covers the entire peak, extending to a flat baseline on both sides.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following universal equation:[2][10]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral areas of the analyte and standard signals.
-
N_analyte, N_std: Number of protons for the integrated signals (N_analyte = 1 for the aldehyde; N_std = 2 for maleic acid).
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
P_std: Certified purity of the internal standard.
-
Comparative Analysis: qNMR vs. Chromatographic Alternatives
While qNMR is a powerful primary method, chromatographic techniques like HPLC and GC are indispensable tools in a researcher's arsenal. The choice of method depends on the analytical goal.[12]
Caption: Decision tree for selecting an analytical quantification method.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on the analyte's differential partitioning between a stationary phase (column) and a liquid mobile phase.[13] For this compound, a reverse-phase method would be suitable.[14]
-
Advantages: High sensitivity (ppm levels), excellent for separating non-volatile impurities and isomers.[13]
-
Disadvantages: It is a relative quantification method requiring a pure reference standard of this compound for accurate results.[13] Purity is often reported as "% area," which assumes all impurities have the same detector response (e.g., UV absorbance) as the main peak, an assumption that is rarely true and can lead to significant errors.[15]
Gas Chromatography (GC)
-
Principle: Separation based on the analyte's volatility and interaction with a stationary phase in a heated column.[12]
-
Advantages: Extremely high sensitivity (ppb levels), ideal for analyzing residual solvents and other volatile impurities.[13]
-
Disadvantages: Benzaldehydes may require derivatization to improve thermal stability and chromatographic behavior.[16][17] Like HPLC, it is a relative method that relies on an analyte-specific reference standard for accurate quantification.[13]
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID/MS |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[5] | Separation based on polarity.[13] | Separation based on volatility.[12] |
| Quantitation Type | Absolute (Primary Ratio Method). Purity determined without a specific standard of the analyte.[4][13] | Relative . Requires a pure reference standard of the analyte for calibration.[13] | Relative . Requires a pure reference standard of the analyte for calibration.[13] |
| Selectivity | Excellent. Resolves protons in different chemical environments, enabling structural confirmation.[12] | Good. Can separate closely related structures and isomers based on polarity.[13] | High. Excellent separation of volatile compounds, with MS providing mass-based identification.[13] |
| Sensitivity | Moderate (typically requires mg of sample).[13] | High (µg/mL to ng/mL range).[12] | Very High (ng/mL to pg/mL range).[12][13] |
| Sample Destructive? | No. The sample can be fully recovered.[4] | Yes. The sample is consumed. | Yes. The sample is consumed. |
| Method Validation | Can be validated as a primary method according to ICH guidelines.[18][19][20] | Standard validation protocols for chromatographic methods apply.[20] | Standard validation protocols for chromatographic methods apply.[20] |
| Ideal Use Case | Purity assignment of reference standards, quantification of new chemical entities, structural confirmation. | Routine quality control, impurity profiling of non-volatile compounds, separation of isomers. | Analysis of residual solvents, quantification of volatile impurities, trace analysis. |
Conclusion: An Integrated Approach to Purity Assessment
For the definitive, absolute quantification of this compound, qNMR stands as the superior technique. Its foundation in a physical constant rather than a comparative response factor provides a level of accuracy and trustworthiness that is unparalleled for establishing the purity of reference materials and key synthetic intermediates.[15] While HPLC and GC are invaluable for their high sensitivity in detecting trace-level and specific types of impurities, they serve as complementary, rather than primary, quantitative methods. A comprehensive quality assessment strategy should leverage qNMR to assign the absolute purity value and employ chromatography to profile and quantify specific trace impurities, thereby providing a complete and validated understanding of the material's composition.
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AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
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Schievano, E., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 27(23), 8533. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Le Grandois, J., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72. [Link]
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Dixit, S., & Mehrotra, D. K. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals, 6(11). [Link]
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Mestrelab Resources. (2012). What is qNMR and why is it important?. [Link]
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Schievano, E., et al. (2022). (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]
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Branch, S. K. (2005). The International Conference on Harmonisation (ICH) guidelines and their impact on the drug registration process with special reference to quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798-805. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. [Link]
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A Comparative Guide to the X-ray Crystallography of 4-Bromo-3,5-dimethylbenzaldehyde Derivatives
This guide provides an in-depth technical comparison of the crystallographic features of derivatives of 4-bromo-3,5-dimethylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystal packing, and intermolecular interactions of these compounds, supported by experimental data from closely related structures. We will explore how the unique substitution pattern of this benzaldehyde derivative influences its solid-state architecture, offering valuable insights for crystal engineering and rational drug design.
Introduction: The Significance of this compound in Crystal Engineering
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of molecules, including Schiff bases and other pharmacologically relevant scaffolds.[1] The presence of a bromine atom, two methyl groups, and an aldehyde functionality on the benzene ring imparts specific steric and electronic properties that significantly influence the crystal packing and intermolecular interactions of its derivatives.
The bromine atom, in particular, is of great interest in crystal engineering due to its ability to participate in halogen bonding, a non-covalent interaction that has gained considerable attention for its role in the formation of supramolecular assemblies.[2][3][4][5] Understanding the interplay of halogen bonds with other intermolecular forces, such as hydrogen bonds and π-π stacking, is paramount for predicting and controlling the solid-state properties of materials, including solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide will provide a comparative analysis of the structural motifs observed in derivatives of brominated benzaldehydes, offering a predictive framework for the crystallographic behavior of this compound derivatives.
Experimental Protocols: Synthesis and Crystallization
The synthesis of derivatives of this compound, particularly Schiff bases, is typically achieved through a straightforward condensation reaction. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
General Synthesis of a Schiff Base Derivative
A common method for synthesizing Schiff base derivatives involves the condensation of this compound with a primary amine.[6][7][8]
Step-by-Step Protocol:
-
Reactant Dissolution: Equimolar amounts of this compound and the selected primary amine are dissolved in a suitable solvent, such as methanol or ethanol.
-
Reaction: The mixture is stirred at room temperature or refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the Schiff base product often precipitates from the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
Purification and Crystallization: The crude product is then purified by recrystallization from an appropriate solvent or solvent mixture to yield single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is a commonly employed technique for growing high-quality crystals.
Caption: Synthetic workflow for a Schiff base derivative.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[7]
Methodology:
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Comparative Crystallographic Data
| Parameter | 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid[6] | 4-Bromobenzaldehyde[9] | 4-Bromo-2,6-dimethoxybenzaldehyde[10] |
| Chemical Formula | C₁₄H₁₀BrNO₄ | C₇H₅BrO | C₉H₉BrO₃ |
| Molecular Weight | 336.14 g/mol | 185.03 g/mol | 245.07 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | C2/c |
| a (Å) | 28.5763(8) | 27.3992(18) | 19.8576(5) |
| b (Å) | 6.8690(2) | 3.9369(2) | 4.1080(2) |
| c (Å) | 6.1235(2) | 12.8006(8) | 23.1284(8) |
| β (°) | 94.411(3) | 103.504(2) | 94.983(3) |
| Volume (ų) | 1198.5(1) | 1342.60(14) | 1879.57(12) |
| Z | 4 | 8 | 8 |
| Key Interactions | Intermolecular O-H···O and N-H···O hydrogen bonds, C-H···π interactions | C-H···O hydrogen bonds, Br···O halogen bonds | C-H···O hydrogen bonds, Br···O halogen bonds, π-π stacking |
Discussion of Intermolecular Interactions
The solid-state architecture of this compound derivatives is governed by a subtle interplay of various intermolecular forces. The presence of the bromine atom introduces the possibility of halogen bonding, which can significantly influence the crystal packing.
Halogen Bonding
The bromine atom in this compound derivatives can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen from neighboring molecules.[2][3] This interaction, denoted as C-Br···Y (where Y is a halogen bond acceptor), is directional and can lead to the formation of well-defined supramolecular synthons. The strength and geometry of the halogen bond are influenced by the electronic nature of the acceptor and the steric hindrance around the bromine atom.
Hydrogen Bonding
For derivatives containing hydrogen bond donors (e.g., hydroxyl or amino groups) and acceptors (e.g., the aldehyde oxygen or imine nitrogen), hydrogen bonding plays a crucial role in dictating the crystal packing. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks.[6]
Other Non-Covalent Interactions
In addition to halogen and hydrogen bonds, other weaker interactions such as π-π stacking between aromatic rings and C-H···π interactions contribute to the overall stability of the crystal lattice. The methyl groups on the benzaldehyde ring can influence the offset of stacked aromatic systems due to steric effects.
Caption: Key intermolecular interactions in brominated derivatives.
Conclusion
The X-ray crystallography of this compound derivatives provides invaluable information about their three-dimensional structure and intermolecular interactions. While direct crystallographic data for a broad series of these specific derivatives remains to be extensively explored, a comparative analysis of related structures offers significant predictive power. The interplay of halogen bonding, hydrogen bonding, and other non-covalent forces, influenced by the unique substitution pattern of the benzaldehyde core, dictates the supramolecular architecture. This understanding is fundamental for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. Further crystallographic studies on a wider range of this compound derivatives are warranted to expand our knowledge base and refine our predictive models in crystal engineering.
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Magnier, C., et al. (2019). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 24(18), 3326. [Link]
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Karakaş, D., et al. (2011). Characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde: The crystal structure of N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate. Journal of Molecular Structure, 994(1-3), 226-232. [Link]
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Li, Z., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(42), 6640-6649. [Link]
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A Comparative Guide to Catalysts for 4-Bromo-3,5-dimethylbenzaldehyde Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired pharmacological and material properties. 4-Bromo-3,5-dimethylbenzaldehyde serves as a valuable building block, featuring a reactive aldehyde for subsequent transformations and a bromo-substituted aromatic ring amenable to a variety of powerful cross-coupling reactions. The choice of catalyst for these coupling reactions is a critical determinant of yield, selectivity, and overall efficiency. This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, offering insights into catalyst selection and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of Coupling this compound
The 3,5-dimethyl substitution pattern on the aromatic ring of this compound introduces steric hindrance around the site of coupling. This steric impediment can significantly influence the efficacy of catalytic cycles, necessitating careful selection of catalyst systems that can overcome these challenges. The aldehyde functionality, while a useful handle for further synthetic elaboration, can also impact the reaction by coordinating to the metal center or participating in side reactions if not properly accounted for in the reaction design. Consequently, a nuanced understanding of the available catalytic tools is essential for the successful application of this versatile substrate.
Comparative Analysis of Catalytic Systems
The choice of a suitable catalyst system, comprising a metal precursor and a ligand, is pivotal for achieving high yields and reaction efficiency. The following sections compare various palladium-based catalyst systems for the most common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. For sterically hindered substrates like this compound, the selection of a bulky and electron-rich phosphine ligand is often crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerates various functional groups.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered and electron-rich or -poor substrates. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | ~85 | A classic, reliable catalyst, though may be less effective for hindered substrates.[2] |
| Pd/C | - | K₂CO₃ | Water/Ethanol | RT | - | - | Heterogeneous catalyst, advantageous for easy separation and recycling.[3] |
Expert Insight: The use of biarylphosphine ligands such as SPhos and XPhos has revolutionized the Suzuki-Miyaura coupling of challenging substrates. Their steric bulk promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition of the hindered aryl bromide. The electron-rich nature of these ligands also enhances the rate of reductive elimination. For large-scale synthesis, the use of a heterogeneous catalyst like Pd/C can be economically and environmentally advantageous due to its recyclability.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Coupling: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful means to introduce vinyl groups onto the aromatic ring. The choice of ligand and base can significantly influence the regioselectivity and yield of the reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tolyl)₃ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | Good | Classic conditions, often reliable. |
| Pd(OAc)₂ / NHC | NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | N-Heterocyclic carbene ligands offer high thermal stability.[4] |
| Pd/C | - | NaOAc | NMP | 130 | 12 | Moderate | Heterogeneous option, requires higher temperatures. |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/Water | 100 | 12 | Good | A common and effective catalyst system. |
Expert Insight: For the Heck reaction, catalyst stability at elevated temperatures is a key consideration. While traditional phosphine ligands are effective, N-heterocyclic carbene (NHC) ligands have emerged as a robust alternative due to their strong σ-donating ability and thermal stability, which can prevent catalyst decomposition and lead to higher turnover numbers.[4] The use of aqueous solvent mixtures can also be beneficial for both environmental and, in some cases, reactivity reasons.
Catalytic Cycle: Heck Reaction
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Validated synthesis protocols for 4-Bromo-3,5-dimethylbenzaldehyde derivatives
An Expert's Comparative Guide to the Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde
This guide offers a comprehensive analysis of validated synthetic protocols for this compound, a pivotal intermediate in medicinal chemistry and materials science. The strategic placement of its reactive handles—the aldehyde and the bromine atom—makes it an invaluable building block for complex molecular architectures through reactions such as cross-coupling and reductive amination. This document moves beyond a simple recitation of steps to provide a comparative framework, grounded in mechanistic insights and practical considerations, to empower researchers in selecting the optimal synthetic route for their specific needs.
Comparative Analysis of Leading Synthetic Strategies
The synthesis of this compound is primarily approached from three common starting materials: 2,6-dimethylphenol, 3,5-dimethylaniline, and m-xylene. The choice of precursor dictates the sequence of bromination and formylation, which in turn significantly influences the overall efficiency, scalability, and safety profile of the process. The following table summarizes the key performance indicators for three validated protocols.
Table 1: Performance Comparison of Synthesis Protocols for this compound
| Protocol | Starting Material | Key Transformations | Key Reagents | Typical Yield | Primary Advantages | Key Challenges |
| Protocol 1 | 2,6-Dimethylphenol | Electrophilic Bromination, Formylation | Br₂, MgCl₂, Paraformaldehyde | ~65-75% | High regioselectivity, readily available starting material. | Use of elemental bromine requires caution. |
| Protocol 2 | 3,5-Dimethylaniline | Diazotization, Sandmeyer Reaction, Formylation | NaNO₂, CuBr, Dichloromethyl methyl ether, TiCl₄ | ~55-65% | Classic, well-documented transformations. | Diazotization requires strict temperature control; use of toxic TiCl₄. |
| Protocol 3 | m-Xylene | Friedel-Crafts Acylation, Bromination, Oxidation | Acetyl chloride, AlCl₃, NBS, NaOCl | ~40-50% | Inexpensive starting material. | Multi-step process with moderate overall yield; potential for isomeric impurities. |
In-Depth Protocol Analysis and Experimental Procedures
Protocol 1: Synthesis from 2,6-Dimethylphenol
This is arguably the most efficient and direct route. It leverages the powerful ortho, para-directing effect of the hydroxyl group on the 2,6-dimethylphenol starting material.
Mechanistic Insight: The synthesis begins with the electrophilic bromination of 2,6-dimethylphenol. The hydroxyl group is a strong activating group, and the two ortho-methyl groups sterically hinder the ortho positions, leading to highly selective bromination at the para position to yield 4-bromo-2,6-dimethylphenol.[1] The subsequent step is an ortho-formylation reaction. The use of magnesium chloride, paraformaldehyde, and a base like triethylamine provides a regioselective method for introducing the aldehyde group exclusively at the position ortho to the hydroxyl group.[2][3]
Experimental Protocol:
-
Bromination of 2,6-Dimethylphenol: In a well-ventilated fume hood, dissolve 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane. Cool the solution to 0°C in an ice bath. Add a solution of bromine (1.05 eq) in dichloromethane dropwise while maintaining the temperature. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material. Quench the reaction with an aqueous solution of sodium thiosulfate, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-2,6-dimethylphenol, which can often be used directly in the next step.
-
Ortho-Formylation: To a dry flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq). Add anhydrous tetrahydrofuran (THF) followed by triethylamine (2.0 eq). Stir the suspension for 10 minutes. Add a solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in THF. Heat the mixture to reflux (approx. 75°C) for 4-6 hours.[2] Cool the reaction to room temperature, add diethyl ether, and wash successively with 1N HCl and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Workflow Diagram:
Caption: Synthetic route to this compound from 2,6-dimethylphenol.
Protocol 2: Synthesis from 3,5-Dimethylaniline
This route employs classic named reactions to construct the target molecule, starting with the conversion of the amino group to bromine via a Sandmeyer reaction.
Mechanistic Insight: The process starts with the diazotization of 3,5-dimethylaniline using sodium nitrite in a strong acid like hydrobromic acid at low temperatures to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction, where copper(I) bromide catalyzes the replacement of the diazonium group with a bromine atom, yielding 1-bromo-3,5-dimethylbenzene.[4][5][6] The final step is the introduction of the formyl group onto the brominated aromatic ring. This can be achieved via a Rieche formylation using dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄).
Experimental Protocol:
-
Sandmeyer Reaction: Cool a solution of 3,5-dimethylaniline (1.0 eq) in 48% hydrobromic acid to 0-5°C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes. In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with diethyl ether, wash the organic extracts, dry over anhydrous sodium sulfate, and purify by distillation to obtain 1-bromo-3,5-dimethylbenzene.[7][8]
-
Formylation: Cool a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous dichloromethane to 0°C under an inert atmosphere. Add titanium tetrachloride (TiCl₄, 1.2 eq) dropwise, followed by the slow addition of dichloromethyl methyl ether (1.1 eq). Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.
Workflow Diagram:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3,5-dimethylbenzaldehyde
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical reagents we employ. 4-Bromo-3,5-dimethylbenzaldehyde is a valuable intermediate in organic synthesis, but its halogenated aromatic structure necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural choice is explained to build a protocol that is not just followed, but understood.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the critical first step in establishing a safe disposal plan. This compound is not benign; it is classified as a hazardous substance requiring specific handling and disposal considerations.[1][2][3]
The primary hazards are rooted in its chemical structure:
-
Irritant and Harmful: It can cause significant skin and eye irritation and may be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] This dictates the need for stringent personal protective equipment (PPE) at all times.
-
Halogenated Organic Compound: As a brominated aromatic aldehyde, this compound falls into the category of halogenated organic waste.[6] During incineration—the preferred disposal method for many organic wastes—the bromine atom can form corrosive and toxic hydrogen bromide (HBr) gas.[7] This is the single most important factor for its disposal, as it requires segregation from non-halogenated waste streams to ensure it is sent to a specialized incinerator equipped with acid gas scrubbers.[6][7]
-
Combustibility: The compound is a combustible solid.[1][4][8] While not highly flammable, it can burn, producing hazardous byproducts. This necessitates keeping it away from ignition sources, even during the disposal process.
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity & Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[2][5] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) & Engineering Controls
Before handling any waste containing this compound, it is imperative to establish a safe working environment. The principle of causality applies: because the compound is an irritant and harmful upon contact or inhalation, a multi-layered defense is required.
-
Engineering Controls: All handling and segregation of this waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical waste includes:
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against accidental splashes.[7] Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required to protect against skin exposure.[4]
-
The Cardinal Rule: Waste Characterization and Segregation
The most common and costly mistake in laboratory waste management is improper segregation. As a halogenated compound, this compound waste must never be mixed with non-halogenated organic waste.[6][9]
Protocol for Waste Segregation:
-
Identify the Waste Stream: Determine the physical form of the waste: unused solid, a solution in a solvent, or contaminated lab materials.
-
Select the Correct Waste Container: Use a dedicated, clearly labeled "HALOGENATED ORGANIC WASTE" container. These containers must be in good condition, compatible with the waste, and feature a secure screw-top cap.[9]
-
Label Accurately: Affix a hazardous waste tag to the container before adding any waste.[9] The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all components (e.g., "this compound," "Methylene Chloride")
-
The approximate percentage of each component
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")
-
The name of the principal investigator or generator
-
-
Maintain Segregation: Keep the halogenated waste container separate from other waste streams like non-halogenated solvents, aqueous waste, and solid waste to prevent accidental mixing.[10]
Step-by-Step Disposal Procedures
The specific disposal procedure depends on the form of the waste.
Protocol A: Disposal of Unused or Expired Pure Chemical
-
Do Not Open: If the original container is unopened or contains only the pure, unadulterated chemical, do not attempt to empty or rinse it.
-
Ensure Proper Labeling: Verify the original manufacturer's label is intact and legible.
-
Attach Waste Tag: Securely attach a completed hazardous waste tag to the container.
-
Request Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][12]
Protocol B: Disposal of Contaminated Labware & PPE
This category includes items like gloves, weigh boats, paper towels, or silica gel contaminated with this compound.
-
Minimize Contamination: Use only the necessary amount of disposable materials to perform your work.
-
Collect as Solid Waste: Place all contaminated solid items into a designated, labeled "HALOGENATED SOLID WASTE" container. This is typically a plastic-lined, puncture-resistant drum or pail.
-
Seal the Container: Keep the container sealed when not in use to prevent the release of vapors.
-
Request Pickup: When the container is full, arrange for its disposal through your EHS office.
Protocol C: Disposal of Waste Solutions
This applies to reaction mixtures, chromatography fractions, or any solution containing this compound.
-
Use a Designated Container: Pour the waste solution into a properly labeled "HALOGENATED LIQUID WASTE" container.[9]
-
Avoid Overfilling: Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Keep Closed: The container must be kept tightly closed at all times, except when adding waste.[9][13] This is a primary requirement from regulatory bodies like the EPA.
-
Request Pickup: Once the container is approaching full, submit a request for disposal.
Emergency Protocol: Spills During Disposal
Accidents can happen, even during routine disposal. A clear, pre-planned response is essential.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assess the Spill:
-
Minor Spill (inside a fume hood): If you are trained and have the proper PPE and spill kit, you can manage the cleanup. Absorb the spill with an inert material like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Major Spill (outside a fume hood or large volume): Do not attempt to clean it up yourself. Evacuate the lab, close the doors, and contact your institution's emergency response team or EHS office immediately.[4]
-
-
Collect & Dispose of Cleanup Debris: Carefully scoop the absorbent material and any contaminated items into a designated "HALOGENATED SOLID WASTE" container. Label it as spill cleanup debris and arrange for disposal.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
Mastering the Bench: A Safety and Handling Guide for 4-Bromo-3,5-dimethylbenzaldehyde
For the vanguard of research and development, the precise handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromo-3,5-dimethylbenzaldehyde, ensuring the integrity of your work and the safety of your laboratory personnel.
Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. This compound, a key intermediate in various synthetic pathways, presents a specific set of handling challenges. This document, grounded in established safety protocols and field-proven insights, offers a comprehensive framework for its safe management, from initial risk assessment to final disposal.
Hazard Identification and Risk Mitigation: A Proactive Stance
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2] Understanding these hazards is the foundational step in mitigating risk. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical line of defense.
The causality behind these hazards lies in the chemical reactivity of the aldehyde group and the presence of the bromine atom on the aromatic ring. Aldehydes can be reactive and may cause irritation to mucous membranes, while halogenated organic compounds can have varying toxicological profiles.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required if handled in a certified fume hood |
| Performing reactions and work-up procedures | Chemical safety goggles | Nitrile gloves (consider double-gloving for extended handling) | Chemical-resistant lab coat | Not generally required if handled in a certified fume hood |
| Handling outside of a fume hood (not recommended) | Chemical safety goggles and a face shield | Nitrile gloves | Chemical-resistant lab coat | A NIOSH-approved respirator with an organic vapor cartridge is recommended |
| Cleaning up spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat or apron | A NIOSH-approved respirator with an organic vapor cartridge |
It is imperative to inspect all PPE for integrity before each use and to replace it immediately if compromised.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation:
-
Designated Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are present in the fume hood.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible and review it before beginning work.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling:
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Perform all reactions in appropriate glassware, ensuring proper ventilation and temperature control.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[3]
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves last), and wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere such as nitrogen.
Disposal Plan: Ensuring Environmental Stewardship
Proper disposal of this compound and its containers is a critical aspect of responsible chemical management. As a halogenated organic compound, it must be treated as hazardous waste.[4]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound (including residual amounts in containers, contaminated PPE, and spill cleanup materials) in a clearly labeled, dedicated hazardous waste container for halogenated organic waste.[4][5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
-
Container Integrity: Ensure the waste container is in good condition and is kept securely closed when not in use.
Disposal Procedure:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[6][7]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures: A Calm and Coordinated Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the logical flow for responding to a chemical spill of this compound.
Caption: Workflow for a safe and effective chemical spill response.
By integrating these safety protocols and operational guidelines into your laboratory's standard procedures, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.
References
-
AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 88111-74-4 Cas No. | 4-Bromo-2,5-dimethylbenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. adpharmachem.com [adpharmachem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
